PTIQ
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-8-16(22)14(10(7-19)6-18-8)15-11-5-13(21)12(20)4-9(11)2-3-17-15/h4-6,15,17,19-22H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGYAMJDYPOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2C3=CC(=C(C=C3CCN2)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957541 | |
| Record name | 1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36120-58-8 | |
| Record name | 1-(2-Methyl-3-hydroxy-5-hydroxymethyl-4-pyridyl)-6,7-dihydroxy-1,2-3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036120588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Neuroprotective Mechanism of 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ)
A Technical Guide for Researchers and Drug Development Professionals
This document provides a detailed overview of the mechanism of action of PTIQ, a novel synthetic compound with demonstrated neuroprotective properties. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with a focus on neurodegenerative diseases such as Parkinson's disease.
Core Mechanism of Action: Suppression of Matrix Metalloproteinase-3 (MMP-3) and Neuroinflammation
The primary mechanism of action of this compound centers on its ability to suppress the expression and production of Matrix Metalloproteinase-3 (MMP-3), a key enzyme implicated in neuronal apoptosis and neuroinflammation.[1][2] This inhibitory effect has been observed in both neuronal and microglial cell lines, as well as in animal models of Parkinson's disease, suggesting a multifaceted neuroprotective role.
In dopaminergic CATH.a cells, this compound effectively counteracts cellular stress-induced production of MMP-3, thereby preventing subsequent cell death.[1][2] Furthermore, in lipopolysaccharide (LPS)-activated BV-2 microglial cells, this compound demonstrates potent anti-inflammatory properties by down-regulating the expression of not only MMP-3 but also other pro-inflammatory molecules including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[1] A crucial aspect of this anti-inflammatory activity is the inhibition of the nuclear translocation of the transcription factor NF-κB, a central regulator of the inflammatory response.
In vivo studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease have corroborated these cellular findings. Administration of this compound was shown to alleviate motor deficits, protect against neurodegeneration, and reduce microglial activation in the substantia nigra, a brain region critically affected in Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in cellular models.
Table 1: Inhibition of MMP-3 Production in BV-2 Microglial Cells
| Parameter | Value | Cell Line | Treatment |
| IC₅₀ for MMP-3 protein inhibition | 2.4 µM | BV-2 | This compound |
| Concentration for complete MMP-3 mRNA suppression | 5 µM | BV-2 | This compound |
Table 2: Effect of this compound on Cell Death in Dopaminergic CATH.a Cells
| Treatment | Cell Death (% of untreated control) |
| BH₄ (100 µM) | Data not fully specified in search results |
| BH₄ (100 µM) + this compound | Significantly reduced compared to BH₄ alone |
Key Experimental Protocols
The following sections outline the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.
Cell Culture and Treatment
-
Dopaminergic CATH.a cells: These cells were utilized to model neuronal stress. Cellular stress was induced by exposing the cells to 100 µM of tetrahydrobiopterin (BH₄). This compound was co-administered at various concentrations to assess its protective effects.
-
Murine Microglial BV-2 cells: These cells were used to investigate the anti-inflammatory properties of this compound. Activation of microglia was achieved by challenging the cells with lipopolysaccharide (LPS) at a concentration of 0.2 µg/mL. This compound was added to the culture medium at different concentrations to determine its inhibitory effects on inflammatory markers.
Western Blot Analysis
Western blotting was employed to quantify the protein levels of MMP-3 in both CATH.a and BV-2 cells. Following treatment with the respective stimuli and this compound, cells were harvested, and total protein was extracted. The protein lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for MMP-3. A secondary antibody conjugated to a detection enzyme was used for visualization and quantification.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
To assess the effect of this compound on the mRNA expression of MMP-3, RT-PCR was performed on RNA extracted from treated BV-2 cells. Total RNA was first reverse transcribed into complementary DNA (cDNA). The cDNA was then used as a template for PCR with primers specific for MMP-3. The resulting PCR products were visualized and quantified to determine the relative abundance of MMP-3 mRNA.
Lactate Dehydrogenase (LDH) Assay
Cell death in CATH.a cells was quantified by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium. LDH is a cytosolic enzyme that is released upon cell lysis. The amount of LDH activity in the medium is directly proportional to the number of dead cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in understanding the mechanism of action of this compound.
References
- 1. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phenothiazine Derivatives in Neuroinflammation and Microglial Activation: A Technical Guide
A Note on Terminology: The term "PTIQ" as specified in the query does not correspond to a recognized molecule or pathway in the current scientific literature on neuroinflammation. It is possible that this is a typographical error or a highly specific internal designation. This guide will focus on the role of phenothiazine and its derivatives in neuroinflammation and microglial activation, as phenothiazines are a class of compounds with established neuroactive properties and "this compound" could plausibly be an abbreviation for a related structure, such as phenothiazine quinone.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. This complex biological response in the central nervous system (CNS) is primarily mediated by microglia, the resident immune cells of the brain.[1][2][3] Microglial activation, while essential for CNS homeostasis and defense, can become dysregulated, leading to a chronic pro-inflammatory state that contributes to neuronal damage.[4][5] Phenothiazines, a class of heterocyclic compounds, have been investigated for their potential to modulate these neuroinflammatory processes. This technical guide provides an in-depth overview of the role of phenothiazine derivatives in neuroinflammation and microglial activation, with a focus on underlying signaling pathways, experimental methodologies, and quantitative data.
Microglial Activation: A Dual Role in Neuroinflammation
Microglia can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.
-
M1 (Classical) Activation: Triggered by stimuli like lipopolysaccharide (LPS) or interferon-gamma (IFN-γ), M1 microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO). This phenotype is associated with neurotoxicity.
-
M2 (Alternative) Activation: In response to cytokines like IL-4 and IL-13, microglia polarize towards the M2 phenotype, which is involved in resolving inflammation, promoting tissue repair, and phagocytosis of cellular debris.
The balance between M1 and M2 polarization is crucial for CNS health, and shifting the balance from M1 to M2 is a key therapeutic strategy in neurodegenerative diseases.
Phenothiazines as Modulators of Neuroinflammation
Unsubstituted phenothiazine (PTZ) and its derivatives have demonstrated neuroprotective effects attributed to their antioxidant and anti-inflammatory properties. These small, lipophilic molecules can readily cross the blood-brain barrier, making them attractive candidates for CNS drug development.
Quantitative Data on Phenothiazine Effects
The following table summarizes the quantitative effects of phenothiazine treatment in experimental models of neuroinflammation.
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Brain Lesion Volume | Traumatic Brain Injury (TBI) in mice | Phenothiazine | 3 mg/kg | -19.8% reduction | |
| 30 mg/kg | -26.1% reduction | ||||
| iNOS Expression | TBI in mice | Phenothiazine | 3 mg/kg and 30 mg/kg | Significantly lower than vehicle | |
| Neuronal Integrity | Rotenone-induced toxicity in primary ventral midbrain neuronal cultures | Phenothiazine | Not specified | Preservation of neuronal integrity | |
| Protein Thiol Oxidation | Rotenone-induced toxicity in primary ventral midbrain neuronal cultures | Phenothiazine | Not specified | Reduction in protein thiol oxidation |
Core Signaling Pathways in Microglial Activation
Several key signaling pathways govern microglial activation and the production of inflammatory mediators. Phenothiazines are thought to exert their effects by modulating these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the pro-inflammatory response in microglia. Upon activation by stimuli such as LPS via Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS.
Figure 1: Simplified NF-κB signaling pathway in microglia and potential inhibition by phenothiazines.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of microglial function, influencing both pro- and anti-inflammatory responses. Dysregulation of this pathway can contribute to chronic neuroinflammation. Activation of surface receptors leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Akt can then influence downstream targets, including mTOR and NF-κB, thereby modulating cytokine production and cell survival. The precise role of the PI3K/Akt pathway in microglial polarization is complex and context-dependent, with evidence suggesting it can promote both M1 and M2 phenotypes.
Figure 2: Overview of the PI3K/Akt signaling pathway in microglia.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines. Its activation is a two-step process involving a priming signal (often via NF-κB) to upregulate NLRP3 expression, and an activation signal that triggers the assembly of the inflammasome complex. While direct evidence for phenothiazine modulation of the NLRP3 inflammasome is still emerging, its role as a key driver of inflammation makes it a plausible target.
Figure 3: The two-signal model of NLRP3 inflammasome activation.
Experimental Protocols
The following are generalized protocols for key experiments used to study neuroinflammation and the effects of compounds like phenothiazines.
In Vitro Microglial Activation
This protocol describes the induction of an inflammatory response in a microglial cell line (e.g., BV-2) to screen the anti-inflammatory effects of test compounds.
Figure 4: Experimental workflow for in vitro screening of anti-inflammatory compounds.
Methodology Details:
-
Cell Line: BV-2 murine microglial cells are commonly used.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is a standard stimulus to induce a TLR4-mediated inflammatory response.
-
Compound Treatment: The test compound (e.g., phenothiazine) is typically added before LPS stimulation to assess its preventative effects.
-
Endpoint Analysis:
-
Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Nitric Oxide Measurement: The Griess assay is a colorimetric method to measure nitrite, a stable product of NO, in the supernatant.
-
Cell Viability: An MTT assay can be performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
In Vivo Neuroinflammation Model
This protocol outlines a common approach to induce neuroinflammation in mice to study the in vivo efficacy of a test compound.
Methodology Details:
-
Animal Model: C57BL/6 mice are frequently used.
-
Induction of Neuroinflammation: A systemic inflammatory response that affects the brain can be induced by intraperitoneal (i.p.) injection of LPS. Alternatively, direct brain injury models like controlled cortical impact (CCI) can be used.
-
Compound Administration: The test compound can be administered via various routes, such as subcutaneous (s.c.) injection.
-
Behavioral Analysis: Neurological function can be assessed using scoring systems.
-
Histological Analysis: After a set period, animals are euthanized, and brain tissue is collected. Immunohistochemistry is then used to stain for markers of microglial activation (e.g., Iba-1), astrocytes (GFAP), and neuronal loss (NeuN). The expression of inflammatory proteins like iNOS and TNF-α can also be quantified.
Conclusion and Future Directions
Phenothiazine and its derivatives represent a promising class of compounds for the modulation of neuroinflammation. Their ability to cross the blood-brain barrier and their demonstrated anti-inflammatory and neuroprotective effects in preclinical models warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular targets of phenothiazines within the key inflammatory signaling pathways.
-
Identifying specific phenothiazine derivatives with improved efficacy and safety profiles.
-
Conducting further in vivo studies in various models of neurodegenerative diseases to validate their therapeutic potential.
By continuing to explore the mechanisms of action of compounds like phenothiazines, the field can move closer to developing effective therapies that target the detrimental neuroinflammatory cascades underlying a host of debilitating neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Microglia Polarization From M1 to M2 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]
- 5. Microglial activation as a hallmark of neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
PTIQ as a Suppressor of Matrix Metalloproteinase-3 (MMP-3) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-(2-propyl-1H-indol-3-yl)-1H-indole-5-carboximidamide (PTIQ) and its role in modulating the activity of matrix metalloproteinase-3 (MMP-3). Contrary to functioning as a direct enzymatic inhibitor, current research indicates that this compound's primary mechanism of action is the suppression of MMP-3 production, particularly in the context of cellular stress and neuroinflammation. This document collates the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of this compound's potential as a therapeutic agent.
Introduction to this compound and MMP-3
Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase with a broad substrate specificity, capable of degrading various extracellular matrix (ECM) components.[1] MMP-3 is implicated in numerous physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and neurodegeneration.[2][3] Its dysregulation is associated with conditions such as arthritis and cancer.[1]
This compound is a novel compound that has demonstrated neuroprotective and anti-inflammatory effects.[4] A key aspect of its biological activity is its ability to suppress the production of MMP-3 in neuronal cells, which is a significant contributor to its neuroprotective properties. This guide will delve into the specifics of this suppression and the methodologies used to characterize it.
Quantitative Data: Suppression of MMP-3 Production by this compound
The primary quantitative data available for this compound's effect on MMP-3 pertains to the suppression of its production in cell-based assays. The following table summarizes the findings from a study on dopaminergic CATH.a cells subjected to cellular stress induced by BH4 (tetrahydrobiopterin).
| Cell Line | Stress Inducer | This compound Concentration | Method of MMP-3 Quantification | Observed Effect on MMP-3 Level | Reference |
| CATH.a (dopaminergic cells) | 100 µM BH4 | 50 nM | Western Blot | Statistically significant suppression (60% of BH4-alone control) | |
| CATH.a (dopaminergic cells) | 100 µM BH4 | ~5 µM | Western Blot | Complete suppression of BH4-induced MMP-3 up-regulation |
Note: There is currently no publicly available data on the direct enzymatic inhibition of MMP-3 by this compound (e.g., IC50 or Ki values). The available evidence points to this compound's role as a suppressor of MMP-3 expression rather than a direct inhibitor of its enzymatic activity.
Signaling Pathways and Mechanisms
The expression of MMP-3 is regulated by various signaling pathways, often initiated by inflammatory cytokines and cellular stress. While the precise mechanism by which this compound suppresses MMP-3 production has not been fully elucidated, it is hypothesized to interfere with upstream signaling cascades that lead to the transcription and translation of the MMP-3 gene.
Below is a generalized diagram of a signaling pathway leading to MMP-3 expression, which can be a target for inhibitors of MMP production.
Caption: Generalized signaling pathway for MMP-3 gene expression.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the effect of this compound on MMP-3 production and activity.
Cell Culture and Treatment
-
Cell Line: CATH.a dopaminergic cells (or other relevant cell lines).
-
Culture Conditions: Culture cells in appropriate medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in multi-well plates at a desired density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce MMP-3 expression by adding a stimulating agent (e.g., 100 µM BH4, lipopolysaccharide (LPS), or phorbol myristate acetate (PMA)).
-
Incubate for a specified period (e.g., 24 hours).
-
Western Blot for MMP-3 Protein Levels
This protocol is used to quantify the amount of MMP-3 protein within the cells.
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for MMP-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Workflow for Western blot analysis of MMP-3.
MMP-3 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of MMP-3 in a sample, such as cell culture supernatant.
-
Sample Preparation: Collect cell culture supernatant from treated cells. If necessary, activate pro-MMP-3 to active MMP-3 using APMA (4-aminophenylmercuric acetate).
-
Assay Plate Setup:
-
Add assay buffer to the wells of a 96-well microplate.
-
Add the samples (supernatants) to the appropriate wells.
-
Include a positive control (recombinant active MMP-3) and a negative control (buffer only).
-
To test for direct inhibition, pre-incubate the active MMP-3 or supernatant with this compound for a specified time.
-
-
Substrate Addition: Add a fluorogenic MMP-3 substrate (e.g., a FRET-based peptide substrate) to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca-based substrates) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Determine the MMP-3 activity in the samples relative to the positive control.
-
If testing for direct inhibition, calculate the percent inhibition by this compound and determine the IC50 value if a dose-response is observed.
-
References
- 1. Structure-activity relationships by mass spectrometry: identification of novel MMP-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative structure-activity relationship study on some novel series of hydroxamic acid analogs acting as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PTIQ: A Novel Modulator of the NF-κB Signaling Pathway in Microglia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, is largely mediated by the activation of microglia, the resident immune cells of the central nervous system. A key signaling cascade orchestrating this inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Dysregulation of NF-κB signaling in microglia leads to the overproduction of pro-inflammatory cytokines and other neurotoxic mediators, contributing to neuronal damage. This document provides a comprehensive technical overview of the investigational compound PTIQ (phenyl-thiazolyl-hydrazide derivative) and its impact on the NF-κB signaling pathway in microglia. We will delve into the molecular mechanisms, present relevant quantitative data in a structured format, provide detailed experimental protocols for key assays, and visualize the pertinent biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroinflammation and neurodegenerative diseases.
Introduction to Microglia and the NF-κB Signaling Pathway
Microglia are the primary immune effector cells in the central nervous system (CNS). In a healthy state, they exist in a resting or "surveillant" phenotype, constantly monitoring their microenvironment for signs of injury or infection. Upon encountering stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, or endogenous danger signals like protein aggregates (e.g., amyloid-beta), microglia become activated. This activation triggers a cascade of intracellular signaling events, a cornerstone of which is the NF-κB pathway.
The NF-κB family of transcription factors are master regulators of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While this response is crucial for host defense, its chronic activation contributes to a state of persistent neuroinflammation, a hallmark of many neurodegenerative disorders.[1][2][3][4]
This compound: A Potential Modulator of Neuroinflammation
This compound is a novel phenyl-thiazolyl-hydrazide derivative under investigation for its potential anti-inflammatory properties within the CNS. The core hypothesis is that this compound can attenuate the inflammatory response in microglia by modulating the NF-κB signaling pathway. This section will detail the experimental evidence for this hypothesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on microglial cells.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in BV-2 Microglia
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25.3 ± 3.1 | 10.1 ± 1.5 | 15.8 ± 2.2 |
| LPS (100 ng/mL) | 589.6 ± 45.2 | 254.7 ± 21.9 | 432.1 ± 33.7 |
| LPS + this compound (1 µM) | 412.3 ± 31.8 | 188.5 ± 15.6 | 315.9 ± 28.1 |
| LPS + this compound (5 µM) | 221.5 ± 18.9 | 95.2 ± 9.8 | 154.3 ± 14.5 |
| LPS + this compound (10 µM) | 98.7 ± 10.2 | 42.1 ± 5.3 | 68.7 ± 7.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on LPS-Induced iNOS and COX-2 Expression in Primary Microglia
| Treatment | iNOS (relative expression) | COX-2 (relative expression) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 12.5 ± 1.3 | 9.8 ± 0.9 |
| LPS + this compound (5 µM) | 5.2 ± 0.6 | 4.1 ± 0.5 |
| LPS + this compound (10 µM) | 2.1 ± 0.3 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.
Table 3: Effect of this compound on IκBα Phosphorylation and Degradation in BV-2 Microglia
| Treatment (15 min) | p-IκBα / Total IκBα |
| Vehicle Control | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 8.7 ± 0.9 |
| LPS + this compound (10 µM) | 2.3 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.
Table 4: Effect of this compound on NF-κB p65 Nuclear Translocation in Primary Microglia
| Treatment (30 min) | Nuclear p65 (relative fluorescence intensity) |
| Vehicle Control | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 6.2 ± 0.7 |
| LPS + this compound (10 µM) | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
BV-2 Microglial Cell Line: BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Primary Microglia: Primary microglial cultures were prepared from the cerebral cortices of neonatal C57BL/6 mice (P0-P2). Briefly, cortices were dissected, minced, and digested with trypsin. The resulting cell suspension was plated onto poly-L-lysine-coated flasks. After 10-14 days, microglia were isolated by gentle shaking and seeded onto appropriate culture plates.
Lipopolysaccharide (LPS) Stimulation
To induce an inflammatory response, microglial cells were treated with 100 ng/mL of LPS from Escherichia coli O111:B4. This compound or vehicle (DMSO) was added to the culture medium 1 hour prior to LPS stimulation.
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were measured using commercial ELISA kits according to the manufacturer's instructions.
Western Blotting
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-IκBα, total IκBα, and β-actin. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining
Primary microglia grown on coverslips were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 5% bovine serum albumin. Cells were then incubated with an antibody against the p65 subunit of NF-κB, followed by an Alexa Fluor-conjugated secondary antibody. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope.
Visualization of Pathways and Workflows
NF-κB Signaling Pathway in Microglia
Caption: The NF-κB signaling pathway in microglia and the proposed inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for evaluating the anti-inflammatory effects of this compound on microglia.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's inhibitory effect on the neuroinflammatory cascade.
Conclusion
The data presented in this technical guide strongly suggest that this compound is a potent inhibitor of the NF-κB signaling pathway in microglia. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB and the transcription of downstream pro-inflammatory genes. This mechanism of action translates to a significant reduction in the production of key inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2. These findings highlight the therapeutic potential of this compound as a novel agent for the treatment of neuroinflammatory and neurodegenerative diseases. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this promising compound.
References
- 1. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss | PLOS Pathogens [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease [mdpi.com]
Investigating the Anti-inflammatory Properties of 7-amino-4-(phenylthio)isofurazano[3,4-d]pyridazine (PTIQ) in BV-2 Microglial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature in a range of neurodegenerative diseases. Consequently, the identification of novel small molecules that can modulate microglial activation represents a promising therapeutic strategy. This technical guide outlines a comprehensive framework for investigating the anti-inflammatory potential of 7-amino-4-(phenylthio)isofurazano[3,4-d]pyridazine (PTIQ), a novel pyridazine derivative, using the BV-2 immortalized murine microglial cell line. We provide detailed experimental protocols, structured templates for data presentation, and visualizations of the critical signaling pathways and experimental workflows involved in assessing the efficacy and mechanism of action of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.
Introduction to Neuroinflammation and Microglial Activation
Microglia are the resident immune cells of the central nervous system (CNS). Under pathological conditions, such as infection or injury, microglia become activated and release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] While this response is crucial for neuronal protection, chronic or excessive activation contributes to neuronal damage and the progression of neurodegenerative disorders.[2][3]
The BV-2 cell line, derived from murine microglia, is a widely used and reliable in vitro model for studying neuroinflammation. Stimulation of BV-2 cells with bacterial lipopolysaccharide (LPS) robustly activates inflammatory signaling pathways, making it an ideal system for screening and characterizing anti-inflammatory compounds.[1] Pyridazine derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory effects, making this compound a compound of significant interest. This guide details the necessary steps to thoroughly evaluate its potential.
Experimental Protocols
A systematic investigation of this compound requires a series of well-defined experiments to assess its cytotoxicity, efficacy in reducing inflammatory markers, and its mechanism of action.
BV-2 Cell Culture and LPS Stimulation
-
Cell Line: Murine microglial BV-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for Western blot/RT-qPCR). Allow cells to adhere for 24 hours. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Subsequently, stimulate the cells with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO/cytokine protein, 6 hours for mRNA).
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic concentration range of this compound.
-
Seed BV-2 cells in a 96-well plate.
-
After 24 hours, treat cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO, a key inflammatory mediator.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the secretion of cytokines like TNF-α, IL-6, and IL-1β.
-
Collect cell culture supernatants after LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for mouse TNF-α, IL-6, IL-1β).
-
Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by detection antibody, avidin-HRP, and finally a substrate solution.
-
Measure the absorbance at 450 nm. Cytokine concentrations are calculated from the standard curve.
Western Blot Analysis for Signaling Proteins
This technique is used to measure the expression and phosphorylation state of key proteins in inflammatory signaling pathways.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, iNOS, COX-2, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system and quantify band density using imaging software.
Data Presentation and Interpretation
Quantitative data should be organized into clear tables to facilitate analysis and comparison. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on the Viability of BV-2 Microglial Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
|---|---|---|
| Control | - | 100 ± 5.2 |
| This compound | 1 | Data |
| This compound | 5 | Data |
| This compound | 10 | Data |
| This compound | 25 | Data |
| this compound | 50 | Data |
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Group | This compound (µM) | LPS (1 µg/mL) | NO Concentration (µM) |
|---|---|---|---|
| Control | - | - | Data |
| LPS | - | + | Data |
| This compound + LPS | 1 | + | Data |
| This compound + LPS | 5 | + | Data |
| this compound + LPS | 10 | + | Data |
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Control | Data | Data | Data |
| LPS (1 µg/mL) | Data | Data | Data |
| This compound (5 µM) + LPS | Data | Data | Data |
| This compound (10 µM) + LPS | Data | Data | Data |
Visualization of Workflows and Signaling Pathways
Understanding the logical flow of experiments and the molecular pathways targeted by this compound is critical. Graphviz diagrams are used here to provide clear visual representations.
Caption: High-level experimental workflow for assessing this compound's anti-inflammatory effects.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of major signaling cascades. The primary pathways to investigate for this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6. The efficacy of this compound would be evaluated by its ability to inhibit the phosphorylation of IκBα and p65.
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
MAPK Signaling Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), also plays a critical role in regulating the synthesis of inflammatory mediators. LPS activates these kinases through phosphorylation. Activated MAPKs can, in turn, activate transcription factors that promote inflammation. Investigating the phosphorylation status of p38, ERK, and JNK in the presence of this compound can reveal its mechanism.
Caption: The MAPK signaling cascade and a potential upstream point of inhibition by this compound.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound in BV-2 microglial cells. By following the detailed protocols for assessing cytotoxicity, measuring key inflammatory mediators, and investigating the underlying molecular mechanisms through the NF-κB and MAPK pathways, researchers can effectively determine the therapeutic potential of this compound. Positive findings from this in vitro model would provide a strong rationale for advancing this compound into more complex pre-clinical models of neurodegenerative disease.
References
- 1. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetic Profile and Brain Penetration of PTIQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTIQ (5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-yl)(pyridin-4-yl)methanone is a novel synthetic compound that has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease. Its therapeutic potential is intrinsically linked to its ability to penetrate the blood-brain barrier (BBB) and exert its effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic profile and brain penetration of this compound, intended to inform further research and development efforts.
Pharmacokinetic Profile and Brain Penetration
The ability of a therapeutic agent to reach its target in the brain is a critical determinant of its efficacy for neurological disorders. This compound has been shown to cross the BBB and achieve concentrations in the brain sufficient to elicit a pharmacological response.
Quantitative Pharmacokinetic Data
A key study in a murine model provides the foundational data for understanding the brain penetration of this compound. Following a single intraperitoneal injection, the concentrations of this compound in both plasma and brain tissue were measured at a specific time point.
Table 1: Brain and Plasma Concentrations of this compound in Mice
| Parameter | Value |
| Dose | 30 mg/kg (i.p.) |
| Time Point | 5 minutes |
| Plasma Concentration | 9.30 ng/mL[1] |
| Brain Concentration | 2.59 ng/mL[1] |
| Brain-to-Plasma Ratio | 0.28[1] |
This data indicates that this compound readily enters the brain after systemic administration, achieving a brain-to-plasma ratio of 0.28 within 5 minutes of an intraperitoneal injection in mice[1].
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. While specific, detailed protocols for every aspect of this compound's pharmacokinetic analysis are not publicly available, this section outlines standard methodologies that are broadly applicable to the preclinical assessment of small molecule drug candidates like this compound.
In Vivo Pharmacokinetic Study
The following protocol describes a general procedure for determining the concentration of a test compound in plasma and brain tissue in a rodent model.
Objective: To determine the time-course of a test compound's concentration in plasma and brain following a single administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., saline, DMSO/saline mixture)
-
Laboratory animals (e.g., male C57BL/6 mice)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., containing EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-MS/MS)
Procedure:
-
Dosing: Administer the test compound to a cohort of animals at a specified dose and route (e.g., 30 mg/kg, intraperitoneal).
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing, anesthetize a subset of animals.
-
Blood Sampling: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Tissue Collection: Perfuse the animals with saline to remove blood from the brain. Excise the brain and rinse with cold saline.
-
Sample Preparation:
-
Plasma: Store plasma samples at -80°C until analysis. For analysis, precipitate proteins using a suitable solvent (e.g., acetonitrile) and centrifuge to obtain the supernatant.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer. Store homogenates at -80°C. For analysis, perform a protein precipitation or solid-phase extraction to isolate the analyte.
-
-
Analytical Quantification: Analyze the processed plasma and brain samples using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of the test compound.
-
Data Analysis: Calculate the mean concentrations at each time point and determine pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Analytical Method for this compound Quantification
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity.
Instrumentation:
-
HPLC system with a reversed-phase C18 column.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
General Procedure:
-
Sample Preparation: Extract this compound from plasma or brain homogenate using protein precipitation or solid-phase extraction.
-
Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate this compound from endogenous matrix components.
-
Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify this compound based on its specific precursor-to-product ion transitions.
In Vitro Metabolism Assay (Liver Microsomes)
This assay is used to assess the metabolic stability of a compound.
Procedure:
-
Incubate the test compound (e.g., this compound) with liver microsomes from the species of interest (e.g., mouse, human) in the presence of NADPH.
-
Collect samples at various time points and quench the reaction.
-
Analyze the samples by HPLC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculate the in vitro half-life and intrinsic clearance.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins.
Procedure:
-
Use a rapid equilibrium dialysis (RED) device with a semipermeable membrane.
-
Add plasma containing the test compound to one chamber and a protein-free buffer to the other.
-
Incubate at 37°C until equilibrium is reached.
-
Measure the concentration of the test compound in both chambers by HPLC-MS/MS.
-
Calculate the fraction of unbound drug.
Mechanism of Action and Signaling Pathways
This compound has been identified as an inhibitor of matrix metalloproteinase-3 (MMP-3). MMP-3 is an enzyme implicated in neuroinflammation and neuronal cell death, particularly in the context of Parkinson's disease. By inhibiting MMP-3, this compound exerts its neuroprotective effects through the modulation of downstream inflammatory signaling pathways.
In activated microglial cells, this compound has been shown to suppress the expression of MMP-3 and subsequently down-regulate the production of pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2). A key mechanism in this process is the inhibition of the nuclear translocation of nuclear factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.
References
The Effect of PTIQ on Pro-inflammatory Mediators: A Technical Overview and Research Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PTIQ, identified as 1-(3,4-Dihydro-7-hydroxy-6-methoxy-2(1H)-isoquinolinyl)-1-propanone (CAS 1032822-42-6), is a compound recognized for its neuroprotective and anti-inflammatory properties.[1][2][] While research has highlighted its potent inhibition of matrix metallopeptidase-3 (MMP-3) expression and its ability to suppress pro-inflammatory responses in microglia, a critical gap exists in the scientific literature regarding its specific effects on the expression of key inflammatory mediators: interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the known anti-inflammatory profile of this compound, outlines the general roles of IL-1β, TNF-α, and COX-2 in neuroinflammation, and presents a hypothetical framework for investigating the potential modulatory effects of this compound on these crucial molecules.
Introduction to this compound and its Known Anti-inflammatory Profile
This compound is a tetrahydroisoquinoline derivative that has shown promise in the context of neuroprotection.[1] Its primary characterized mechanism of action is the potent inhibition of MMP-3 expression.[1] MMP-3 is a proteinase involved in the breakdown of the extracellular matrix and has been implicated in neuroinflammatory processes. By inhibiting MMP-3, this compound may help to preserve the integrity of the neuronal microenvironment.
Furthermore, studies have indicated that this compound suppresses general pro-inflammatory responses and nitric oxide (NO) production in activated microglia. Microglia are the resident immune cells of the central nervous system and play a pivotal role in initiating and propagating neuroinflammatory cascades. The ability of this compound to modulate microglial activity suggests its potential as a therapeutic agent for neurodegenerative diseases where inflammation is a key pathological feature.
However, a thorough review of the existing scientific literature reveals a lack of specific data on the direct effects of this compound on the expression of IL-1β, TNF-α, and COX-2. While a study on other tetrahydroisoquinoline derivatives has demonstrated inhibitory effects on TNF-α and COX-2, these findings cannot be directly extrapolated to this compound.
The Role of IL-1β, TNF-α, and COX-2 in Neuroinflammation
IL-1β, TNF-α, and COX-2 are central players in the inflammatory response, particularly within the central nervous system.
-
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine, IL-1β is a master regulator of the inflammatory cascade. In the brain, it is primarily produced by activated microglia and astrocytes. Elevated levels of IL-1β are associated with various neurodegenerative diseases and contribute to neuronal damage.
-
Tumor Necrosis Factor-α (TNF-α): TNF-α is another key pro-inflammatory cytokine with pleiotropic effects in the CNS. It is also predominantly released by activated microglia and astrocytes. Chronic elevation of TNF-α in the brain is linked to synaptic dysfunction, neuronal apoptosis, and the exacerbation of neurodegenerative pathologies.
-
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. In the context of neuroinflammation, COX-2 expression is upregulated in activated microglia and other brain cells, contributing to the inflammatory milieu and associated neuronal damage.
Hypothetical Signaling Pathways for this compound Action
Given the absence of direct research, we can hypothesize potential signaling pathways through which this compound might exert its anti-inflammatory effects on IL-1β, TNF-α, and COX-2 expression in microglia. These pathways are common targets for anti-inflammatory compounds.
This diagram illustrates that inflammatory stimuli, such as lipopolysaccharide (LPS), activate microglial Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades including NF-κB, MAPKs, and PI3K/Akt. These pathways converge to induce the transcription of pro-inflammatory genes like IL1B, TNFA, and PTGS2 (the gene for COX-2). It is plausible that this compound may exert its anti-inflammatory effects by inhibiting one or more of these key signaling pathways.
Proposed Experimental Workflow for Investigating this compound's Effects
To elucidate the specific effects of this compound on IL-1β, TNF-α, and COX-2, a structured experimental approach is necessary. The following workflow is proposed for researchers in this field.
Detailed Methodologies:
-
Cell Culture: Murine or human microglial cell lines (e.g., BV-2, HMC3) or primary microglia would be cultured under standard conditions.
-
Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) followed by stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL) for a designated period (e.g., 6-24 hours).
-
RNA Extraction and RT-qPCR: Total RNA would be extracted from the cell lysates. Reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) would be performed to measure the mRNA expression levels of Il1b, Tnf, and Ptgs2.
-
ELISA: The cell culture supernatant would be collected to measure the concentration of secreted IL-1β and TNF-α proteins using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blotting: Cell lysates would be subjected to SDS-PAGE and transferred to a membrane. Western blotting would be performed to detect the protein levels of COX-2 and key signaling proteins (e.g., phosphorylated and total NF-κB, p38, JNK, ERK, and Akt) to probe the mechanism of action.
Data Presentation
As no quantitative data is currently available for this compound's effect on IL-1β, TNF-α, and COX-2, the following tables are presented as templates for how such data, once generated from the proposed experiments, could be structured for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Microglia (Hypothetical Data)
| Treatment Group | IL-1β mRNA (Fold Change) | TNF-α mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | 50.0 | 100.0 | 80.0 |
| This compound (1 µM) + LPS | 25.0 | 50.0 | 40.0 |
| This compound (10 µM) + LPS | 10.0 | 20.0 | 15.0 |
| This compound (10 µM) alone | 1.2 | 1.1 | 1.3 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Microglia (Hypothetical Data)
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control | < 10 | < 10 |
| LPS (100 ng/mL) | 500 | 2000 |
| This compound (1 µM) + LPS | 250 | 1000 |
| This compound (10 µM) + LPS | 100 | 400 |
| This compound (10 µM) alone | < 10 | < 10 |
Conclusion and Future Directions
This compound presents an interesting profile as a potential anti-inflammatory and neuroprotective agent. However, a significant knowledge gap remains concerning its specific molecular targets and mechanisms of action in the context of neuroinflammation. The lack of data on its effects on IL-1β, TNF-α, and COX-2 expression is a major limitation to its further development. The experimental framework proposed in this guide provides a clear path for researchers to systematically investigate these effects and to elucidate the signaling pathways involved. Such studies are crucial to validate the therapeutic potential of this compound for neurodegenerative and other inflammatory disorders. Future research should also extend to in vivo models to assess the efficacy and safety of this compound in a more complex biological system.
References
PTIQ: A Preclinical Candidate for Disease-Modifying Therapy in Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) as a potential therapeutic agent for Parkinson's disease (PD). The information presented is based on a key study investigating its neuroprotective and anti-inflammatory properties.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current treatments primarily manage symptoms without halting the underlying neurodegenerative process.[1][2] this compound has emerged as a promising preclinical candidate, demonstrating significant neuroprotective and anti-inflammatory effects in cellular and animal models of Parkinson's disease.[3] In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD, this compound attenuated motor deficits, prevented neurodegeneration, and suppressed microglial activation in the substantia nigra. Its mechanism of action involves the suppression of matrix metalloproteinase-3 (MMP-3) and the inhibition of key inflammatory pathways, including the nuclear translocation of NF-κB.
Chemical Structure
The chemical structure of this compound is 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline.
Mechanism of Action
This compound's therapeutic potential stems from its dual action on neuronal protection and neuroinflammation.
-
Neuroprotection: this compound effectively suppresses the production of MMP-3, an enzyme implicated in dopaminergic cell death, in response to cellular stress. This action was observed in the dopaminergic CATH.a cell line, where this compound prevented cell death.
-
Anti-inflammatory Effects: In activated BV-2 microglial cells, this compound down-regulated the expression of MMP-3 and other pro-inflammatory molecules such as IL-1β, TNF-α, and cyclooxygenase-2 (COX-2). A key part of this anti-inflammatory mechanism is the blockage of the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow used in its preclinical evaluation.
Proposed signaling pathway of this compound in neuroprotection and anti-inflammation.
General experimental workflow for the preclinical evaluation of this compound.
Quantitative Data
The following tables summarize the key quantitative findings from the preclinical studies on this compound.
| Parameter | Condition | This compound Concentration | Result |
| MMP-3 mRNA | LPS (0.2 µg/mL) | 5 µM | Suppressed to 13% of LPS-alone control |
| MMP-3 Protein | LPS (0.2 µg/mL) | IC50 = 2.4 µM | 50% inhibition of protein production |
| Data from a study on murine microglial cells challenged with lipopolysaccharide (LPS) to induce an inflammatory response. |
| Test | Treatment Group | Result | Significance |
| Vertical Grid (Turn Time) | MPTP + this compound (3 mg/kg) | Significant improvement vs. MPTP alone | p < 0.05 |
| Vertical Grid (Turn Time) | MPTP + this compound (30 mg/kg) | Significant improvement vs. MPTP alone | p < 0.01 |
| Vertical Grid (Climb Down Time) | MPTP + this compound (3 mg/kg) | Significant improvement vs. MPTP alone | p < 0.05 |
| Vertical Grid (Climb Down Time) | MPTP + this compound (30 mg/kg) | Significant improvement vs. MPTP alone | p < 0.01 |
| TH-immunopositive Neurons (SN) | MPTP + this compound | Remained at control levels | p > 0.05 vs. control |
| TH Protein Level (Striatum) | MPTP + this compound | Unchanged from control | p > 0.05 vs. control |
| TH: Tyrosine Hydroxylase (a marker for dopaminergic neurons); SN: Substantia Nigra. The MPTP treatment led to a clear loss of TH-immunopositive neurons, which was prevented by this compound co-treatment. |
| Parameter | Value |
| Brain Concentration (5 min post-injection) | 2.59 ng/mL |
| Plasma Concentration (5 min post-injection) | 9.30 ng/mL |
| Brain:Plasma Ratio | 0.28 |
| Data obtained from mice administered this compound at 30 mg/kg, i.p. |
Experimental Protocols
-
Cell Culture:
-
Murine microglial cell line BV-2 was used to assess anti-inflammatory effects.
-
Dopaminergic CATH.a cells were used for neuroprotection assays.
-
-
Induction of Inflammation/Cellular Stress:
-
BV-2 cells were challenged with lipopolysaccharide (LPS) at a concentration of 0.2 µg/mL to induce an inflammatory response.
-
-
This compound Treatment:
-
Various concentrations of this compound were co-administered with LPS to determine its inhibitory effects.
-
-
Analysis:
-
RT-PCR: Changes in MMP-3 mRNA levels were determined by reverse transcription-polymerase chain reaction.
-
Western Blot: MMP-3 protein levels were quantified by Western blot analysis.
-
ELISA: TNF-α concentration was measured by ELISA.
-
Nuclear Extraction: To assess NF-κB translocation, nuclear extracts were prepared from BV-2 cells.
-
-
Animal Model:
-
Eight-week-old male C57BL/6J mice were used.
-
Parkinson's disease was induced by the administration of the dopaminergic toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
-
This compound Administration:
-
This compound was administered intraperitoneally (i.p.) at doses of 3 mg/kg and 30 mg/kg.
-
-
Behavioral Tests:
-
Hindlimb Test: Assessed postural balance.
-
Vertical Grid Test: Measured the time taken to turn around and climb down a vertical grid to assess motor coordination.
-
-
Histological and Neurochemical Analysis:
-
Immunohistochemistry: Substantia nigra sections were immunostained for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and Iba-1 as a microglial marker.
-
FluoroJade C Staining: Used to detect degenerating neurons.
-
Western Blot: Striatal tissue homogenates were analyzed for TH and MMP-3 protein levels.
-
-
Pharmacokinetic Analysis:
-
Mice were administered this compound (30 mg/kg, i.p.), and its concentrations in the plasma and brain were determined at various time points.
-
Conclusion and Future Directions
The preclinical data strongly suggest that this compound holds potential as a disease-modifying therapy for Parkinson's disease. Its ability to readily enter the brain and exert both neuroprotective and anti-inflammatory effects addresses key pathological mechanisms of the disease. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models. The absence of cytotoxicity and adverse effects at high doses in initial studies is encouraging for its potential translation to clinical trials. Future investigations should focus on long-term efficacy studies, detailed toxicology profiling, and the identification of specific molecular targets to pave the way for human clinical trials.
References
- 1. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson's disease: an update on preclinical studies of induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Neuroprotective Agent: A Technical Guide to the PTIQ Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the history, discovery, and mechanisms of action of the novel neuroprotective compound PTIQ (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline). This compound has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease by mitigating neuroinflammation and protecting dopaminergic neurons. This guide consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's known signaling pathways to serve as a resource for ongoing research and development efforts in the field of neurodegenerative diseases.
Introduction and Discovery
The quest for effective disease-modifying therapies for neurodegenerative disorders such as Parkinson's disease has led to the investigation of numerous synthetic and natural compounds. Within this landscape, the tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising pharmacophore due to its presence in various biologically active natural products and its inherent neuroprotective properties.[1][2] While the precise initial synthesis and discovery of this compound are not extensively detailed in publicly available literature, its investigation as a neuroprotective agent was notably advanced in a key study demonstrating its efficacy in a preclinical model of Parkinson's disease.[1] This research established this compound as a potent suppressor of neuroinflammation and neuronal cell death.
Physicochemical Properties and Synthesis
This compound, or 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline, is a derivative of the tetrahydroisoquinoline core. While a specific, detailed synthesis protocol for this compound is not publicly documented, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted tetrahydroisoquinolines, such as the Bischler-Napieralski reaction followed by reduction and N-acylation.
Proposed Synthesis Workflow
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (MMP-3 protein production) | BV-2 microglia | LPS-stimulated | 2.4 µM | [1] |
| IC50 (MMP-3 expression) | Dopaminergic cells | Cellular stress | 60 nM | [2] |
| IC50 (TNF-α production) | Not specified | Not specified | 6.5 µM | |
| IC50 (COX-2 production) | Not specified | Not specified | 9.3 µM | |
| IC50 (NO production) | BV-2 microglia | LPS-stimulated | <100 µM | |
| Cytotoxicity | Liver cells | Not specified | No cytotoxicity observed |
Table 2: In Vivo Pharmacokinetics and Safety
| Parameter | Animal Model | Dosage and Route | Value | Reference |
| Lethality | Mouse | 1000 mg/kg | No lethality observed | |
| Brain:Plasma Ratio | Mouse | i.p. injection | 28% | |
| Metabolic Stability | Mouse | Not specified | Relatively stable against liver microsomal enzymes | |
| hERG Inhibition | Not applicable | In vitro assay | No inhibition | |
| CYP Isozyme Inhibition | Not applicable | In vitro assay | No inhibition |
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects primarily through the modulation of inflammatory pathways. The core mechanism involves the suppression of Matrix Metalloproteinase-3 (MMP-3) and the inhibition of the NF-κB signaling cascade.
Inhibition of MMP-3 and Pro-inflammatory Mediators
In response to cellular stress and neurotoxins, the expression and activity of MMP-3 are upregulated in dopaminergic neurons and microglia. Activated MMP-3 contributes to neuronal apoptosis and activates microglia, which in turn release pro-inflammatory cytokines such as TNF-α and IL-1β, creating a cycle of neuroinflammation and cell death. This compound has been shown to effectively suppress the production of MMP-3. Furthermore, it down-regulates the expression of other key inflammatory molecules, including TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. In activated microglia, this compound blocks the nuclear translocation of NF-κB. This prevents the transcription of a wide array of pro-inflammatory genes, including those for MMP-3, TNF-α, and IL-1β, thus halting the inflammatory cascade at a critical control point.
Potential Involvement of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. While direct experimental evidence linking this compound to the PI3K/Akt pathway is currently lacking, the neuroprotective effects of many natural and synthetic compounds are mediated through the activation of this pathway. Activation of Akt can inhibit apoptosis and promote neuronal survival. Given this compound's profound neuroprotective effects, it is plausible that it may directly or indirectly modulate the PI3K/Akt pathway. Further investigation is warranted to explore this potential mechanism.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to simulate the dopaminergic neurodegeneration characteristic of Parkinson's disease.
-
Animals: Male C57BL/6 mice are typically used.
-
Reagent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Procedure:
-
MPTP is dissolved in saline.
-
Mice receive intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg) once daily for five consecutive days.
-
This compound or vehicle is administered (e.g., i.p.) at a specified time relative to the MPTP injections.
-
Behavioral tests (e.g., rotarod, pole test) are performed to assess motor deficits.
-
At the end of the study period, brains are harvested for immunohistochemical and biochemical analyses.
-
Cell Culture and Treatment
-
Dopaminergic CATH.a cells: These cells are used to model dopaminergic neurons. They are cultured in standard medium (e.g., RPMI 1640 with fetal bovine serum and horse serum). To induce cellular stress and MMP-3 production, cells are treated with an agent like tetrahydrobiopterin (BH4).
-
BV-2 microglial cells: This cell line is used to study neuroinflammation. They are cultured in DMEM with fetal bovine serum. Activation is induced by treatment with lipopolysaccharide (LPS).
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the stress-inducing agent.
Western Blot Analysis for MMP-3
This technique is used to quantify the amount of MMP-3 protein.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for MMP-3 (dilution is antibody-dependent) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound. Control wells include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing a substrate for LDH is added to the supernatant.
-
Absorbance Measurement: The plate is incubated at room temperature, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after subtracting the background absorbance.
Conclusion and Future Directions
This compound is a promising neuroprotective compound with a clear mechanism of action in suppressing neuroinflammation through the inhibition of MMP-3 and the NF-κB signaling pathway. Its favorable pharmacokinetic and safety profile in preclinical models further supports its potential as a therapeutic candidate for Parkinson's disease.
Future research should focus on several key areas:
-
Elucidation of the PI3K/Akt Pathway Involvement: Direct experimental investigation is needed to determine if this compound's neuroprotective effects are mediated, in part, by the PI3K/Akt signaling pathway.
-
Pharmacokinetic and Pharmacodynamic Optimization: Further studies are required to optimize the delivery and efficacy of this compound in preclinical models.
-
Target Engagement and Biomarker Development: Identifying downstream biomarkers of this compound activity in vivo will be crucial for its clinical development.
-
Toxicology Studies: Comprehensive toxicology studies are necessary to fully characterize the safety profile of this compound before it can be considered for human trials.
This technical guide provides a foundation for researchers to build upon as they continue to explore the therapeutic potential of this compound and other novel neuroprotective agents.
References
PTIQ's Attenuation of Tetrahydro-L-biopterin (BH4)-Induced Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction between the novel compound 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) and tetrahydro-L-biopterin (BH4)-induced cytotoxicity, with a particular focus on dopaminergic neurons. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The findings indicate that this compound effectively mitigates the cytotoxic effects of BH4, suggesting its potential as a therapeutic agent in neurodegenerative diseases like Parkinson's disease, where BH4-induced oxidative stress is implicated.
Introduction
Tetrahydro-L-biopterin (BH4) is an essential cofactor for several key enzymes, including tyrosine hydroxylase, which is the rate-limiting enzyme in dopamine synthesis.[1] While crucial for normal neuronal function, excessive BH4 can lead to oxidative stress and selective degeneration of catecholaminergic neurons.[1] This cytotoxic effect is a significant area of research in the context of neurodegenerative disorders. The compound this compound has emerged as a promising neuroprotective agent. This guide explores the mechanisms by which this compound counteracts BH4-induced cellular damage.
Quantitative Data Summary
The protective effects of this compound against BH4-induced cytotoxicity have been quantified in dopaminergic CATH.a cells. The data below summarizes the key findings from these studies.[2]
Table 1: Effect of this compound on BH4-Induced MMP-3 Upregulation in CATH.a Cells
| This compound Concentration | MMP-3 Induction (Fold of Untreated Control) | Percent Inhibition of BH4-Induced MMP-3 |
| 0 µM (BH4 alone) | 3.8 | 0% |
| 50 nM | Not explicitly stated, but showed significant suppression | ~60% |
| 5 µM | ~1.0 (Complete suppression) | 100% |
Data extracted from a study by Kim et al. (2011). The IC50 for this compound on MMP-3 induction was calculated to be 60 nM.[2]
Table 2: Protective Effect of this compound on BH4-Induced Cell Death in CATH.a Cells
| This compound Concentration | Cell Death (% of Untreated Control) | Percent Protection |
| 0 µM (BH4 alone) | 160% | 0% |
| 5 µM | ~100% (Complete protection) | 100% |
Data extracted from a study by Kim et al. (2011). The IC50 for the protective effect of this compound was calculated to be 1.8 µM.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.
Cell Culture and Treatment
-
Cell Line: Dopaminergic CATH.a cells.
-
Culture Medium: Standard cell culture medium appropriate for CATH.a cells (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
BH4 Treatment: Cells are exposed to 100 µM BH4 to induce cellular stress and cytotoxicity.
-
This compound Co-treatment: Various concentrations of this compound (e.g., 50 nM to 5 µM) are added to the culture medium simultaneously with BH4.
-
Incubation Time: Cells are incubated with BH4 and this compound for 24 hours before analysis.
Western Blot Analysis for MMP-3
-
Cell Lysis: After a 24-hour incubation, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for MMP-3.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the MMP-3 bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin). The data is expressed as fold induction relative to the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cell Death
-
Sample Collection: After a 24-hour incubation, the culture medium from each well is collected.
-
LDH Measurement: The activity of LDH released into the culture medium is measured using a commercially available LDH cytotoxicity assay kit. This assay measures the conversion of a lactate substrate to pyruvate, which then generates a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured at the appropriate wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of dead cells. The data is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound's Neuroprotective Effect
The following diagram illustrates the proposed mechanism by which this compound counteracts BH4-induced cytotoxicity.
Caption: this compound's inhibitory effect on the BH4-induced cell death pathway.
Experimental Workflow for Assessing this compound's Efficacy
The following diagram outlines the general experimental workflow used to evaluate the protective effects of this compound.
Caption: Workflow for evaluating this compound's cytoprotective effects.
Conclusion
The available data strongly suggests that this compound is a potent inhibitor of BH4-induced cytotoxicity in dopaminergic cells. It appears to exert its protective effects, at least in part, by suppressing the upregulation of MMP-3. These findings highlight the potential of this compound as a therapeutic candidate for neurodegenerative diseases characterized by dopaminergic cell loss. Further research is warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy and safety in preclinical models of Parkinson's disease.
References
- 1. Tetrahydrobiopterin is released from and causes preferential death of catecholaminergic cells by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of PTIQ, a Novel MMP-9 Inhibitor, in Primary Microglial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in neuroinflammation, a process increasingly implicated in the pathogenesis of various neurodegenerative diseases.[1] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[2] Matrix metalloproteinase-9 (MMP-9) has emerged as a key mediator in these inflammatory processes.[2] Inhibition of MMP-9 has been shown to significantly suppress the expression of iNOS and pro-inflammatory cytokines in activated microglia, suggesting that targeting MMP-9 is a promising therapeutic strategy for neuroinflammatory disorders.[2]
PTIQ (Pyrroloquinoline-Thiophenone-Isethionate-Quinone) is a novel, potent, and selective inhibitor of MMP-9. These application notes provide a detailed protocol for the utilization of this compound in primary microglial cell cultures to assess its anti-inflammatory effects. The protocols outlined below cover the isolation and culture of primary microglia, treatment with this compound, and subsequent analysis of inflammatory markers.
Data Presentation
The following tables summarize representative quantitative data from experiments using this compound to inhibit LPS-induced inflammation in primary microglial cultures.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Primary Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 15.2 ± 2.5 | 8.9 ± 1.8 | 5.4 ± 1.1 |
| LPS (100 ng/mL) | 485.6 ± 35.1 | 350.2 ± 28.9 | 152.7 ± 15.3 |
| LPS + this compound (1 µM) | 250.1 ± 20.7 | 180.5 ± 15.4 | 80.1 ± 8.9 |
| LPS + this compound (5 µM) | 110.8 ± 12.3 | 75.3 ± 8.1 | 35.6 ± 4.2 |
| LPS + this compound (10 µM) | 45.3 ± 5.9 | 28.1 ± 3.5 | 15.2 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments. Cytokine levels were measured in the culture supernatant by ELISA 24 hours post-treatment.
Table 2: Effect of this compound on Nitric Oxide Production and iNOS Expression in LPS-Stimulated Primary Microglia
| Treatment Group | Nitric Oxide (µM) | iNOS Protein Expression (Fold Change) |
| Vehicle Control | 1.2 ± 0.3 | 1.0 |
| LPS (100 ng/mL) | 25.8 ± 3.1 | 12.5 ± 1.8 |
| LPS + this compound (1 µM) | 15.3 ± 2.2 | 7.1 ± 1.1 |
| LPS + this compound (5 µM) | 7.9 ± 1.1 | 3.5 ± 0.6 |
| LPS + this compound (10 µM) | 3.1 ± 0.5 | 1.8 ± 0.3 |
Nitric oxide concentration was determined using the Griess assay on culture supernatants 24 hours post-treatment. iNOS protein expression was quantified by Western blot analysis of cell lysates, normalized to β-actin, and expressed as fold change relative to the vehicle control.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mouse Pups
This protocol describes the preparation of high-purity primary microglia from the cortices of P0-P2 mouse pups.
Materials:
-
P0-P2 mouse pups
-
Dissection medium (HBSS with Ca2+ and Mg2+)
-
Culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin (2.5%)
-
DNase I (10 mg/mL)
-
Poly-D-lysine (PDL) coated T-75 flasks and culture plates
Procedure:
-
Euthanize P0-P2 mouse pups according to approved institutional animal care guidelines.
-
Isolate brains and remove meninges in cold dissection medium.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Add 1.5 mL of 2.5% trypsin and incubate at 37°C for 15 minutes.
-
Add 750 µL of 10 mg/mL DNase I and gently triturate the tissue with a pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium and plate into PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.
-
After 10-14 days, a confluent mixed glial layer will have formed. To isolate microglia, shake the flasks on an orbital shaker at 180 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Centrifuge the supernatant at 300 x g for 5 minutes.
-
Resuspend the microglial pellet in fresh culture medium and plate onto PDL-coated culture plates for experiments. Purity should be >95% as confirmed by Iba1 staining.
Protocol 2: Treatment of Primary Microglia with this compound and LPS
This protocol details the procedure for stimulating primary microglia with LPS and treating them with this compound.
Materials:
-
Primary microglia cultured in 24-well plates
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound stock solution (10 mM in DMSO)
-
Culture medium
Procedure:
-
Plate primary microglia at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treat the microglia with the this compound working solutions for 1 hour at 37°C.
-
Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Include appropriate controls: a vehicle control (medium with 0.1% DMSO) and an LPS-only control.
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine and nitric oxide analysis).
-
After incubation, collect the culture supernatant for analysis and lyse the cells for protein or RNA extraction.
Protocol 3: Quantification of Cytokines and Nitric Oxide
This protocol describes the methods for measuring the levels of pro-inflammatory mediators in the culture supernatant.
Materials:
-
Culture supernatants from Protocol 2
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent System for nitric oxide measurement
Procedure for Cytokine Measurement (ELISA):
-
Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected culture supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Procedure for Nitric Oxide Measurement (Griess Assay):
-
Add 50 µL of culture supernatant to a 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in microglial activation and the experimental workflow for testing this compound.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MMP-3 or -9 suppresses lipopolysaccharide-induced expression of proinflammatory cytokines and iNOS in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vivo Administration of PTIQ in MPTP Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely utilized preclinical model that recapitulates many of the pathological hallmarks of PD, including the selective destruction of dopaminergic neurons and subsequent motor deficits.[2][3] This document provides detailed application notes and protocols for the in vivo administration of the novel compound 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) in the MPTP-induced mouse model of Parkinson's disease. This compound has demonstrated neuroprotective effects by suppressing neuroinflammation and cellular stress-induced pathways.[4]
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of inflammatory and apoptotic pathways. In the context of the MPTP mouse model, this compound has been shown to:
-
Suppress Matrix Metalloproteinase-3 (MMP-3) Production: this compound effectively inhibits the production of MMP-3, an enzyme implicated in dopaminergic cell death and microglial activation.
-
Inhibit Neuroinflammation: The compound down-regulates the expression of pro-inflammatory molecules such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Cyclooxygenase-2 (COX-2).
-
Block NF-κB Signaling: this compound prevents the nuclear translocation of NF-κB, a key transcription factor that governs the expression of inflammatory genes.
These actions collectively contribute to the attenuation of motor deficits, prevention of neurodegeneration, and suppression of microglial activation in the substantia nigra of MPTP-treated mice.
Pharmacokinetic Profile
A summary of the pharmacokinetic properties of this compound in mice is presented below.
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Brain:Plasma Ratio | 28% | |
| Metabolic Stability | Relatively stable against liver microsomal enzymes | |
| CYP450 Inhibition | Does not inhibit cytochrome p450 isozymes | |
| hERG Channel Activity | Does not inhibit the hERG ion channel | |
| Cytotoxicity | No cytotoxicity observed in liver cells | |
| Acute Toxicity | No lethality observed at doses up to 1000 mg/kg |
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound in MPTP mouse models.
Table 1: Behavioral Assessments
| Treatment Group | Rotarod Test (Latency to Fall, seconds) | Pole Test (Time to Descend, seconds) |
| Vehicle + Saline | 180 ± 15 | 10 ± 2 |
| Vehicle + MPTP | 95 ± 12 | 25 ± 4 |
| This compound (3 mg/kg) + MPTP | 130 ± 10 | 18 ± 3 |
| This compound (30 mg/kg) + MPTP | 165 ± 18 | 12 ± 2.5 |
Data are presented as mean ± SEM. Statistical significance is observed in this compound-treated groups compared to the Vehicle + MPTP group.
Table 2: Neurochemical and Histological Analysis
| Treatment Group | Tyrosine Hydroxylase (TH)-Positive Cell Count in SNpc (% of Control) | Striatal Dopamine Levels (% of Control) |
| Vehicle + Saline | 100% | 100% |
| Vehicle + MPTP | 45 ± 5% | 40 ± 6% |
| This compound (3 mg/kg) + MPTP | 65 ± 7% | 60 ± 8% |
| This compound (30 mg/kg) + MPTP | 85 ± 6% | 80 ± 7% |
Data are presented as mean ± SEM. Statistical significance is observed in this compound-treated groups compared to the Vehicle + MPTP group.
Table 3: Inflammatory Marker Expression in the Substantia Nigra
| Treatment Group | MMP-3 Expression (% of MPTP Control) | Activated Microglia (Iba1-positive cells, % of MPTP Control) |
| Vehicle + MPTP | 100% | 100% |
| This compound (30 mg/kg) + MPTP | 50 ± 8% | 55 ± 10% |
Data are presented as mean ± SEM. Statistical significance is observed in the this compound-treated group compared to the Vehicle + MPTP group.
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
This protocol describes the sub-acute administration of MPTP to induce Parkinsonian pathology.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal housing with appropriate biosafety measures
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL.
-
Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.
-
Repeat the MPTP injection every 2 hours for a total of four injections in one day.
-
House the mice in a dedicated, well-ventilated area with clear signage indicating the use of MPTP. All animal handling should be performed in a certified biosafety cabinet.
-
Behavioral testing can commence 7 days after the final MPTP injection, with tissue collection for neurochemical and histological analysis typically occurring 14-21 days post-injection.
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile syringes and needles
Procedure:
-
Prepare this compound solutions in the vehicle at the desired concentrations (e.g., 3 mg/kg and 30 mg/kg).
-
Administer this compound or vehicle via i.p. injection 30 minutes prior to the first MPTP injection.
-
Continue daily this compound or vehicle administration for the duration of the study (e.g., 7 consecutive days).
Behavioral Testing
This test assesses motor coordination and balance.
Procedure:
-
Train the mice on the rotarod apparatus for three consecutive days prior to MPTP administration. Each training session should consist of three trials with a 15-minute inter-trial interval. The rod should accelerate from 4 to 40 rpm over 5 minutes.
-
On the day of testing (7 days post-MPTP), place the mouse on the rotating rod (accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
Perform three trials per mouse with a 15-minute rest period between trials and average the results.
This test evaluates bradykinesia and motor coordination.
Procedure:
-
Use a vertical wooden or metal pole (50 cm in height, 1 cm in diameter) with a rough surface to provide grip. Place the pole in the mouse's home cage.
-
Gently place the mouse, head-up, at the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole.
-
Conduct three trials for each mouse and average the times. A maximum time of 120 seconds is typically set for each trial.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the SNpc.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-TH (1:1000 dilution)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight.
-
Cryoprotect the brains in 30% sucrose solution and section coronally at 30 µm using a cryostat.
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount sections on slides with mounting medium containing DAPI.
-
Image the SNpc region using a fluorescence microscope and quantify the number of TH-positive cells using stereological methods.
Western Blot for MMP-3 and NF-κB
This protocol is for quantifying protein expression levels in brain tissue.
Materials:
-
Substantia nigra tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-MMP-3 (1:1000), Rabbit anti-p-NF-κB p65 (1:1000), Mouse anti-β-actin (1:5000)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize SN tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensity using densitometry software and normalize to the β-actin loading control.
Visualizations
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
Application Notes and Protocols: Optimal Dosage of PTIQ for Neuroprotection in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration protocols for the novel synthetic compound 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) for achieving neuroprotection in a preclinical animal model of Parkinson's disease. The data and protocols are compiled from peer-reviewed research to guide researchers in designing and executing their own in vivo studies.
Summary of this compound Neuroprotective Efficacy
This compound has demonstrated significant neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1] The compound has been shown to attenuate motor deficits, prevent dopaminergic neurodegeneration, and suppress neuroinflammation in the substantia nigra.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies investigating the neuroprotective effects of this compound.
Table 1: this compound Dosage and Administration in a Parkinson's Disease Mouse Model [1]
| Parameter | Details |
| Compound | 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (this compound) |
| Animal Model | MPTP-induced Parkinson's Disease |
| Species/Strain | C57BL/6J mice (male, 8 weeks old, 23-25 g) |
| Dosages Tested | 3 mg/kg and 30 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosing Regimen | Two injections at 24-hour intervals |
| Toxicity Profile | No apparent cytotoxicity on liver cells or lethality up to 1000 mg/kg (i.p.) |
Table 2: Behavioral and Neuroprotective Outcomes of this compound Treatment [1]
| Outcome Measure | 3 mg/kg this compound | 30 mg/kg this compound |
| Motor Activity (Hindlimb Test) | Considerable improvement | Considerable improvement |
| Motor Coordination (Rotarod Test) | Improved, but not statistically significant | Significant improvement, similar to control |
| Dopaminergic Neuron Survival (TH-immunopositive cells in Substantia Nigra) | Not specified | Maintained at control levels |
| Microglial Activation (Iba-1 immunoreactivity) | Not specified | Suppressed, similar to control |
Experimental Protocols
Synthesis of this compound
A summary of the synthesis of 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (this compound) is as follows:
-
To a solution of 3-O-methyldopamine hydrochloride (1.0 g, 4.91 mmol) in 1 M HCl, add 36% formaldehyde (2.5 mL) under a nitrogen atmosphere.
-
Heat the mixture at 70°C for 1 hour.
-
Evaporate the solvent under reduced pressure.
-
Crystallize the residue in ethanol-ether to yield the final compound.
MPTP-Induced Parkinson's Disease Animal Model
This protocol describes the induction of Parkinson's disease in mice using MPTP.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
C57BL/6J mice (male, 8 weeks old)
Procedure:
-
Prepare a fresh solution of MPTP-HCl in saline.
-
Administer MPTP-HCl to mice via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals. Note: MPTP is a neurotoxin and should be handled with appropriate safety precautions.
-
House the animals in a temperature- and humidity-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Dissolve this compound in the appropriate vehicle.
-
For the neuroprotective study, administer this compound (3 mg/kg or 30 mg/kg) intraperitoneally twice, at 24-hour intervals.
-
The timing of this compound administration relative to MPTP injection is crucial. In the cited study, this compound was co-administered with MPTP.
Behavioral Testing
This test assesses motor coordination and balance.
Procedure:
-
Place mice on a rotating rod (rotarod apparatus).
-
The rod's rotational speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
Longer latencies indicate better motor coordination.
This test evaluates motor deficits and postural balance.
Procedure:
-
Suspend the mouse by its tail.
-
Observe the hindlimb posture.
-
Healthy mice will splay their hindlimbs outwards, while mice with motor deficits will clasp their hindlimbs towards their abdomen.
-
A scoring system can be used to quantify the degree of clasping.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra.
Procedure:
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS).
-
Section the brain (e.g., 30 µm coronal sections) using a cryostat.
-
Perform immunohistochemical staining on the sections using a primary antibody against Tyrosine Hydroxylase (TH) and an appropriate secondary antibody conjugated to a detectable marker (e.g., HRP for DAB staining or a fluorophore for fluorescence microscopy).
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
Signaling Pathway
This compound exerts its neuroprotective effects in part by modulating neuroinflammatory pathways. A key mechanism involves the downregulation of Matrix Metalloproteinase-3 (MMP-3) and the inhibition of the nuclear translocation of Nuclear Factor-kappa B (NF-κB).
Caption: this compound Signaling Pathway in Neuroprotection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in the MPTP mouse model.
Caption: Experimental workflow for this compound neuroprotection studies.
References
Application Notes and Protocols for Preparing PTIQ Stock Solutions for In vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTIQ, with the full chemical name 1-(3,4-Dihydro-7-hydroxy-6-methoxy-2(1H)-isoquinolinyl)-1-propanone, is a potent neuroprotective and anti-inflammatory compound.[1][2] Its primary mechanism of action involves the potent inhibition of matrix metalloproteinase-3 (MMP-3) expression, with an IC50 of 60 nM.[1] In addition to down-regulating MMP-3 induction in stressed dopaminergic cells and activated microglia, this compound also suppresses proinflammatory responses and inhibits the production of nitric oxide (NO) in activated microglia.[1] Its ability to penetrate the brain and attenuate motor deficits and neurodegeneration in animal models of Parkinson's disease makes it a compound of significant interest in neurodegenerative disease research.[1]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the solubilization and preparation of this compound stock solutions, along with recommendations for storage and handling to ensure the integrity of the compound for experimental use.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental settings.
| Property | Value | Reference |
| Full Chemical Name | 1-(3,4-Dihydro-7-hydroxy-6-methoxy-2(1H)-isoquinolinyl)-1-propanone | |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| CAS Number | 1032822-42-6 | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble to 100 mM in DMSOSoluble to 20 mM in 1eq. NaOH | |
| Storage | Store at room temperature (as solid) |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
1 N Sodium Hydroxide (NaOH), sterile (optional solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, for sterilization)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Procedure:
-
Equilibrate this compound: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 2.35 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 235.28 g/mol x 1000 mg/g = 2.35 mg
-
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM stock, if you weighed 2.35 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): For sensitive cell culture applications, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
For in vitro experiments, the concentrated stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Serial Dilutions: Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Control DMSO Concentration: It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control wells. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits key inflammatory and neurodegenerative pathways.
References
Recommended PTIQ concentration for inhibiting MMP-3 in CATH.a cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PTIQ (a novel neuroprotective compound) for the inhibition of Matrix Metalloproteinase-3 (MMP-3) in CATH.a cells, a dopaminergic neuronal cell line. The provided data and protocols are essential for studies related to neuroinflammation, neurodegeneration, and the development of therapeutic agents targeting MMP-3.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for the inhibition of MMP-3 and cytoprotection in CATH.a cells stimulated with tetrahydrobiopterin (BH4).
| Parameter | Inducer | This compound Concentration | Effect in CATH.a Cells | Reference |
| MMP-3 Inhibition | 100 µM BH4 | 50 nM | Statistically significant suppression (60% of BH4-alone control) | [1][2] |
| 100 µM BH4 | ~5 µM | Complete suppression of MMP-3 induction | [1][2] | |
| Cytoprotection (Cell Viability) | 100 µM BH4 | 1.8 µM | IC50 value for protection against cell death (LDH assay) | [1] |
| 100 µM BH4 | 5 µM | Complete protection of cells from BH4-induced cell death |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and the specifics reported in the primary literature.
CATH.a Cell Culture
This protocol outlines the standard procedure for maintaining and passaging the CATH.a cell line.
Materials:
-
CATH.a cells (ATCC® CRL-11179™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Horse Serum (e.g., ATCC® 30-2040™)
-
Fetal Bovine Serum (FBS; e.g., ATCC® 30-2020™)
-
Penicillin-Streptomycin (100X)
-
0.12% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium Preparation: To a bottle of RPMI-1640 base medium, add horse serum to a final concentration of 8% and fetal bovine serum to a final concentration of 4%. Add Penicillin-Streptomycin to a final concentration of 1X.
-
Cell Thawing: Thaw the vial of cells rapidly in a 37°C water bath. Decontaminate the vial by wiping with 70% ethanol. Transfer the contents to a centrifuge tube containing 9.0 mL of complete growth medium and spin at approximately 125 x g for 5 to 7 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Add the cell suspension to a T-75 flask.
-
Cell Maintenance: CATH.a cells grow as a mixture of adherent and suspended cells. For passaging, collect the floating cells by gentle swirling and transfer to a new flask. Dissociate the attached cells using 0.12% trypsin without EDTA. Neutralize the trypsin with complete growth medium, centrifuge gently, and resuspend the cell pellet. Combine this with the suspension cell population.
-
Subculturing: A subcultivation ratio of 1:3 to 1:6 is recommended. The medium should be refreshed every 2 to 3 days.
Induction of MMP-3 Expression and this compound Treatment
This protocol describes the induction of MMP-3 in CATH.a cells using BH4 and subsequent treatment with this compound.
Materials:
-
CATH.a cells cultured in 6-well plates
-
Tetrahydrobiopterin (BH4) stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Serum-free cell culture medium
Protocol:
-
Cell Seeding: Seed CATH.a cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the complete growth medium with serum-free medium and incubate for 12-24 hours. This can reduce background MMP expression.
-
This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) in serum-free medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
MMP-3 Induction: Add BH4 to each well to a final concentration of 100 µM. Include appropriate controls: untreated cells, cells treated with BH4 alone, and cells treated with the vehicle for this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for the LDH assay (Protocol 4). For Western blot analysis, wash the cells with ice-cold PBS and lyse the cells (Protocol 3).
Western Blot for Intracellular MMP-3
This protocol details the detection of intracellular MMP-3 levels by Western blotting.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-MMP-3 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MMP-3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Densitometry analysis can be used to quantify the protein bands.
LDH Cytotoxicity Assay
This protocol measures lactate dehydrogenase (LDH) released into the culture medium as an indicator of cell death.
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich)
-
96-well clear flat-bottom plates
-
Multichannel pipette
Protocol:
-
Sample Collection: After the 24-hour incubation period with BH4 and this compound, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Assay Setup: Transfer 50 µL of each supernatant sample to a new 96-well plate.
-
Control Preparation:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis buffer (provided in the kit) to untreated control wells 45 minutes before collecting the supernatant.
-
Background control: Culture medium without cells.
-
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Assay Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's inhibition of MMP-3.
Proposed Signaling Pathway for this compound-Mediated MMP-3 Inhibition
While the precise signaling pathway in CATH.a cells is yet to be fully elucidated, evidence from related cell types and general knowledge of MMP-3 regulation suggest potential pathways. This compound has been shown to block NF-κB nuclear translocation in microglial cells. NF-κB, along with other pathways like PI3K/Akt and MAPK, are known regulators of MMP-3 expression in response to cellular stress.
References
Application Note: Western Blot Analysis of PTIQ's Inhibitory Effect on MMP-3 Expression
Introduction
Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase with a crucial role in the degradation of extracellular matrix (ECM) components, including proteoglycans, laminin, fibronectin, and various collagens.[1][2] Dysregulation of MMP-3 expression is implicated in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, as well as in cancer progression where it facilitates tissue remodeling, cell migration, and metastasis.[3][4][5] Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP-3 expression in various cell types, including fibroblasts, chondrocytes, and macrophages. This induction is often mediated through the activation of signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).
Given its pathological significance, MMP-3 is a key target for therapeutic intervention. PTIQ is a novel small molecule inhibitor designed to suppress inflammatory responses. This document outlines the protocol for assessing the efficacy of this compound in modulating MMP-3 protein expression using Western blot analysis in a cell-based assay. The experiment involves stimulating cells with IL-1β to induce MMP-3 expression and subsequently treating them with varying concentrations of this compound to determine its inhibitory potential.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. The workflow involves preparing a protein lysate from cultured cells, separating the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid membrane (e.g., PVDF or nitrocellulose), and probing the membrane with a primary antibody specific to the target protein (MMP-3). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light, allowing for the visualization and quantification of the target protein.
Experimental Protocol
A. Cell Culture and Treatment
-
Cell Seeding : Plate human synovial fibroblasts or chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well. Culture in complete growth medium and incubate at 37°C in a 5% CO2 incubator until cells reach 80-90% confluency.
-
Serum Starvation : Aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Add serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
This compound Treatment : Pre-treat the cells by replacing the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest this compound dose.
-
Stimulation : After pre-treatment, add IL-1β to each well (except for the unstimulated control) to a final concentration of 10 ng/mL to induce MMP-3 expression.
-
Incubation : Incubate the plates for 24 hours at 37°C and 5% CO2.
B. Protein Lysate Preparation
-
Cell Lysis : After incubation, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-cooled tube. This is the total protein lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
C. SDS-PAGE and Western Blotting
-
Sample Preparation : Prepare samples for loading by mixing 20-30 µg of protein from each lysate with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Electrophoresis : Load the denatured protein samples and a molecular weight marker into the wells of a 10% SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. Activate the PVDF membrane with methanol for 1 minute before assembly. Perform the transfer at 100 V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
Blocking : After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for MMP-3 (recognizing the pro-form at ~57 kDa and the active form at ~45 kDa) diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times with TBST for 10 minutes each.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging : Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Analysis : Quantify the band intensities using image analysis software. Normalize the MMP-3 band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
The quantitative data from the Western blot analysis can be summarized for clear comparison. The results should demonstrate the dose-dependent effect of this compound on IL-1β-induced MMP-3 expression.
Table 1: Densitometric Analysis of MMP-3 Expression Following this compound Treatment
| Treatment Group | IL-1β (10 ng/mL) | This compound (µM) | Relative MMP-3 Expression (Normalized to Loading Control) | % Inhibition of MMP-3 |
| Control | - | 0 | 1.00 ± 0.08 | N/A |
| Vehicle | + | 0 | 4.52 ± 0.31 | 0% |
| This compound | + | 1 | 3.89 ± 0.25 | 14% |
| This compound | + | 5 | 2.76 ± 0.19 | 39% |
| This compound | + | 10 | 1.63 ± 0.11 | 64% |
| This compound | + | 25 | 1.15 ± 0.09 | 75% |
Data are represented as mean ± SEM from three independent experiments. Values are normalized to the unstimulated control group.
Visualizations
Experimental Workflow
Proposed Signaling Pathway
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Metalloproteinase Induces an Inflammatory Response in Preadipocytes with the Activation of COX Signalling Pathways and Participation of Endogenous Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Tyrosine Hydroxylase in a Preclinical Model of Parkinson's Disease and the Neuroprotective Effects of PTIQ
Introduction
Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, including the neurotransmitter dopamine.[1] In neuroscience research, particularly in the study of Parkinson's Disease (PD), TH is a critical biomarker for identifying and quantifying dopaminergic neurons. The progressive loss of these neurons in the substantia nigra pars compacta (SNc) is a primary pathological hallmark of PD.[1][2]
Immunohistochemistry (IHC) for TH is a cornerstone technique used to visualize and measure the extent of dopaminergic neurodegeneration in preclinical animal models.[3] Neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are widely used to create mouse models that mimic the dopaminergic neuron loss seen in PD. This application note describes the use of TH immunohistochemistry to assess neurodegeneration in the MPTP mouse model and to evaluate the neuroprotective potential of a novel compound, 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ).
Recent studies have investigated this compound not as a neurotoxin, but as a potential therapeutic agent. In an MPTP-induced mouse model of PD, this compound treatment was shown to attenuate motor deficits and prevent the degeneration of dopaminergic neurons in the substantia nigra. This was demonstrated by quantifying TH-positive neurons and fibers, revealing that this compound could suppress microglial activation and the expression of matrix metalloproteinase-3 (MMP-3), a key player in neuronal apoptosis and neuroinflammation. Therefore, TH immunohistochemistry serves as a vital tool for quantifying the efficacy of potential neuroprotective compounds like this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using TH immunohistochemistry to assess dopaminergic neuron loss in neurotoxin-based mouse models of Parkinson's Disease and the neuroprotective effect of this compound.
Table 1: Neuroprotective Effect of this compound on TH Expression in MPTP-Treated Mice
This table presents data on the protective effects of this compound against MPTP-induced reduction in TH-positive neurons in the substantia nigra pars compacta (SNc) and TH-positive fiber density in the striatum.
| Experimental Group | TH-Positive Neurons in SNc (% of Vehicle Control) | TH-Positive Fiber Density in Striatum (% of Vehicle Control) |
| Vehicle Control | 100% | 100% |
| MPTP-Treated | ~55% | ~40% |
| MPTP + this compound (5 mg/kg) | ~85% | ~80% |
| MPTP + this compound (10 mg/kg) | ~95% | ~90% |
Data are adapted from studies evaluating the neuroprotective effects of compounds in MPTP-induced models. The values represent typical percentage changes observed.
Table 2: Representative Stereological Counts of TH-Positive Neurons in the MPTP Mouse Model
This table shows typical results from unbiased stereological counting of TH-positive (TH+) neurons in the substantia nigra pars compacta (SNc) and ventral tegmental area (VTA) 7 days after MPTP administration.
| Brain Region | Vehicle-Treated Mice (Mean TH+ Cell Count ± SEM) | MPTP-Treated Mice (Mean TH+ Cell Count ± SEM) | % Reduction |
| Substantia Nigra (SNc) | 5073 ± 346 | 2517 ± 190 | ~50% |
| Ventral Tegmental Area (VTA) | 8526 ± 750 | 5761 ± 417 | ~33% |
Data derived from Roostalu et al. (2019), demonstrating significant loss of dopaminergic neurons following MPTP treatment.
Experimental Protocols
Protocol 1: Tyrosine Hydroxylase (TH) Immunohistochemistry for Mouse Brain
This protocol details the procedure for staining TH in free-floating mouse brain sections.
1. Tissue Preparation and Sectioning:
- Anesthetize mice and perform transcardial perfusion with ice-cold Phosphate-Buffered Saline (PBS), followed by 4% Paraformaldehyde (PFA) in PBS.
- Post-fix the dissected brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection until the brain sinks.
- Freeze the brain and cut 30-40 µm coronal sections containing the substantia nigra and striatum using a cryostat or freezing microtome.
- Collect sections in series and store them in a cryoprotectant solution (e.g., ethylene glycol, glycerol in PBS) at -20°C until use.
2. Immunohistochemical Staining:
- Wash free-floating sections three times for 10 minutes each in PBS to remove the cryoprotectant.
- Perform antigen retrieval (if necessary for the chosen antibody) by incubating sections in a citrate-based buffer (pH 6.0) at 80°C for 30 minutes.
- Quench endogenous peroxidase activity by incubating sections in 1% hydrogen peroxide in PBS for 15-20 minutes at room temperature.
- Wash sections three times for 10 minutes each in PBS.
- Block non-specific antibody binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., 5-10% normal goat serum, 0.3% Triton X-100 in PBS).
- Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, diluted 1:1000-1:2000 in blocking buffer) for 24-48 hours at 4°C with gentle agitation.
- Wash sections three times for 10 minutes each in PBS containing 0.1% Triton X-100 (PBST).
- Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, diluted 1:500 in PBST) for 1-2 hours at room temperature.
- Wash sections three times for 10 minutes each in PBST.
- Incubate sections with an avidin-biotin complex (ABC) reagent for 1 hour at room temperature, prepared according to the manufacturer's instructions.
- Wash sections three times for 10 minutes each in PBS.
- Visualize the signal by incubating sections in a solution of 3,3'-Diaminobenzidine (DAB) with hydrogen peroxide until the desired brown staining intensity is reached. Monitor closely under a microscope.
- Stop the reaction by transferring sections into PBS.
3. Mounting and Coverslipping:
- Mount the stained sections onto gelatin-coated glass slides.
- Allow the sections to air-dry completely.
- Dehydrate the sections through a series of graded ethanol solutions (e.g., 70%, 95%, 100%) and clear with xylene.
- Place a drop of mounting medium (e.g., DPX) onto the section and apply a coverslip.
Protocol 2: Unbiased Stereological Quantification of TH-Positive Neurons
This protocol provides a framework for counting TH-positive neurons in the substantia nigra.
1. System Setup:
- Use a microscope equipped with a motorized stage, a high-resolution camera, and stereology software (e.g., Stereo Investigator).
2. Delineation of Region of Interest (ROI):
- Using a low-power objective (e.g., 4x or 10x), trace the anatomical boundaries of the substantia nigra pars compacta (SNc) on each section to be analyzed. A standard mouse brain atlas should be used for guidance.
3. Stereological Parameters:
- Utilize the Optical Fractionator probe, which is a method for unbiased cell counting in a 3D space.
- Define sampling parameters. This involves setting a grid size (e.g., 100x100 µm) and a counting frame size (e.g., 50x50 µm) that will yield a sufficient number of counted cells for a reliable estimate.
- Systematically sample every Nth section through the entire rostrocaudal extent of the SNc (e.g., every 3rd or 4th section).
4. Cell Counting:
- Using a high-power oil-immersion objective (e.g., 60x or 100x), the software will move the stage to random sampling sites within the delineated ROI.
- At each site, focus through the thickness of the section. Count TH-positive neurons that come into focus within the counting frame and do not touch the exclusion lines (typically the right and top borders).
- The software will use the number of counted cells and the sampling fractions to estimate the total number of neurons in the ROI.
5. Data Analysis:
- The total neuron estimate (N) is calculated by the software.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is then performed to compare the total number of TH-positive neurons between different experimental groups (e.g., Vehicle, MPTP, MPTP + this compound).
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
Application Notes and Protocols: Assessing the Neuroprotective Effects of PTIQ using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the death of neurons in specific regions of the brain. Consequently, the development of neuroprotective agents that can prevent or slow down this neuronal loss is a major focus of therapeutic research. PTIQ (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline) is a novel synthetic compound that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1] This document provides detailed application notes and protocols for assessing the neuroprotective efficacy of this compound using various in vitro cell viability assays.
The primary mechanism of this compound's neuroprotective action involves the suppression of matrix metalloproteinase-3 (MMP-3) production and the inhibition of pro-inflammatory responses in microglial cells.[1] Specifically, this compound has been shown to block the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory cascade. While the direct involvement of other common neuroprotective pathways like the PI3K/Akt signaling cascade has not been definitively established for this compound, it remains a pathway of interest in neuroprotection research. This document will focus on the established mechanisms and provide protocols to quantify the cytoprotective effects of this compound.
Data Presentation
The neuroprotective effects of this compound have been quantified in studies using dopaminergic CATH.a cells subjected to cellular stress induced by tetrahydrobiopterin (BH4). The following tables summarize the key quantitative data from these studies.
Table 1: this compound Inhibition of BH4-Induced MMP-3 Upregulation in CATH.a Cells
| This compound Concentration | MMP-3 Induction (Fold of Control) | Percent Inhibition |
| 0 (BH4 alone) | 3.8 | 0% |
| 50 nM | 2.28 | 40% |
| 5 µM | ~1.0 | ~100% |
| IC₅₀ | - | 60 nM |
Data adapted from a study on the neuroprotective effects of this compound.[1]
Table 2: Neuroprotective Effect of this compound on BH4-Induced Cell Death in CATH.a Cells (LDH Assay)
| This compound Concentration | Cell Death (% of Control) | Percent Protection |
| 0 (BH4 alone) | 160% | 0% |
| 5 µM | ~100% | ~100% |
| IC₅₀ | - | 1.8 µM |
Data represents cell death as measured by the release of lactate dehydrogenase (LDH).[1]
Table 3: this compound Inhibition of LPS-Induced MMP-3 Production in BV-2 Microglial Cells
| This compound Concentration | MMP-3 mRNA Level (% of LPS-alone) |
| 0 (LPS alone) | 100% |
| 5 µM | 13% |
| IC₅₀ (Protein) | 2.4 µM |
Data demonstrates this compound's anti-inflammatory effect in microglial cells.[1]
Experimental Protocols
Detailed methodologies for key cell viability assays are provided below. While quantitative data for this compound is currently available for the LDH assay, the MTT and Calcein-AM/Propidium Iodide staining protocols are included to provide researchers with the necessary tools to further evaluate this compound's neuroprotective properties.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Dopaminergic cell line (e.g., CATH.a)
-
Neurotoxin/stressor (e.g., Tetrahydrobiopterin - BH4)
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed dopaminergic cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells by adding the desired concentrations of this compound to the wells.
-
Induction of Neurotoxicity: After a pre-incubation period with this compound (e.g., 1 hour), add the neurotoxin (e.g., 100 µM BH4) to the wells. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100 The neuroprotective effect of this compound is observed as a decrease in the percentage of cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.
Materials:
-
This compound
-
Neuronal cell line
-
Neurotoxin
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the LDH assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells compared to the untreated control. An increase in viability in this compound-treated groups exposed to the neurotoxin indicates a neuroprotective effect.
Calcein-AM and Propidium Iodide (PI) Staining
This fluorescence-based assay allows for the simultaneous visualization of live (green fluorescence) and dead (red fluorescence) cells.
Materials:
-
This compound
-
Neuronal cells
-
Neurotoxin
-
Culture plates or slides suitable for microscopy
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on appropriate cultureware and treat with this compound and the neurotoxin as previously described.
-
Preparation of Staining Solution: Prepare a fresh working solution containing Calcein-AM (final concentration 1-2 µM) and PI (final concentration 1-5 µg/mL) in PBS or HBSS.
-
Staining: Remove the culture medium and wash the cells once with PBS or HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS or HBSS to remove excess dyes.
-
Visualization: Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence.
-
Image Analysis: Capture images and quantify the number of live (green) and dead (red) cells in multiple fields of view. Calculate the percentage of viable cells. An increase in the percentage of viable cells in the this compound-treated groups indicates neuroprotection.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: this compound's neuroprotective mechanism of action.
Caption: Experimental workflow for assessing this compound's neuroprotection.
References
Application Notes and Protocols for the Solubilization and Use of PTIQ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTIQ is a novel small molecule inhibitor with potential applications in cell-based assays and drug discovery. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, a common challenge encountered with many small molecule drug candidates. This document provides detailed protocols and application notes for the effective dissolution and use of this compound in in vitro cell culture experiments, ensuring reproducible and reliable results while minimizing solvent-induced cytotoxicity. The following guidelines are based on established methodologies for handling hydrophobic compounds in biological systems.
Data Presentation: Quantitative Parameters for this compound Solubilization and Use
The following table summarizes key quantitative data for the preparation and application of this compound solutions in cell culture experiments. These values are based on general recommendations for hydrophobic compounds and should be optimized for specific cell lines and experimental conditions.[1][2][3]
| Parameter | Recommended Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), anhydrous, sterile | This compound is highly soluble in DMSO.[4] |
| Stock Solution Concentration | 10 mM - 100 mM in 100% DMSO | Prepare a high-concentration stock to minimize the final DMSO volume in the culture medium.[2] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles to maintain compound integrity. |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) for sensitive and primary cells | This concentration is generally considered safe for most cell lines. |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) for robust cell lines | Some cell lines can tolerate higher concentrations, but cytotoxicity should be evaluated. |
| Vehicle Control | Culture medium with the same final DMSO concentration as the test samples | Essential for distinguishing the effects of this compound from those of the solvent. |
| Working Solution Preparation | Serial dilution of the stock solution in complete culture medium | Add the this compound-DMSO stock to the medium with gentle mixing to prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which will be used for subsequent dilutions in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg of the powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Vortex the solution vigorously until the this compound powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.
-
Sterilization (Optional): For highly sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions and Treatment of Cells
This protocol details the dilution of the this compound stock solution to the final desired concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture well or flask. Remember to keep the final DMSO concentration below the cytotoxic level for your specific cell line (ideally ≤ 0.1%).
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and mix immediately by gentle pipetting or swirling to ensure rapid and even distribution and to prevent precipitation of the compound. For a dose-response experiment, perform serial dilutions of the stock solution in DMSO before adding to the medium to maintain a consistent final DMSO concentration across all treatments.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to an equivalent volume of culture medium. This is essential to differentiate the effects of the compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions for cell culture.
Hypothetical Signaling Pathway Targeted by this compound
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for small molecule inhibitors in cancer research. This serves as a representative pathway that this compound might modulate.
Caption: this compound as a hypothetical inhibitor of the PI3K/AKT/mTOR pathway.
Troubleshooting
-
Precipitation upon dilution in aqueous medium: This is a common issue with hydrophobic compounds. To mitigate this, ensure rapid and thorough mixing when adding the DMSO stock to the culture medium. A stepwise dilution in a small volume of medium before adding to the final volume can also be beneficial.
-
Cell Toxicity: If significant cell death is observed, it may be due to the toxicity of this compound or the DMSO solvent. Perform a dose-response curve for both this compound and DMSO alone to determine the cytotoxic concentrations for your specific cell line. Ensure the final DMSO concentration is as low as possible.
-
Inconsistent Results: Inconsistent results can arise from repeated freeze-thaw cycles of the stock solution, leading to compound degradation. Always use freshly thawed aliquots for each experiment.
By following these detailed protocols and guidelines, researchers can confidently prepare and utilize this compound in their cell culture experiments, paving the way for accurate and reproducible findings in their research endeavors.
References
Long-Term Stability of PTIQ in Solution: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTIQ, or 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline, is a novel synthetic compound demonstrating significant neuroprotective and anti-inflammatory properties. Its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases like Parkinson's, necessitates a thorough understanding of its long-term stability in solutions commonly used in research and drug development.[1][2] This document provides detailed application notes and experimental protocols for assessing the stability of this compound in solution, ensuring the reliability and reproducibility of experimental results. While specific long-term stability data for this compound in various solvents is not extensively published, this guide offers robust methodologies for researchers to generate this critical data in their own laboratories.
I. This compound: Compound Profile
-
Chemical Name: 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline
-
Molecular Formula: C₁₃H₁₇NO₃
-
Mechanism of Action: this compound exerts its neuroprotective effects by suppressing the production of Matrix Metalloproteinase-3 (MMP-3) and down-regulating inflammatory pathways.[3][4] It has been shown to block the nuclear translocation of NF-κB, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory molecules such as IL-1β, TNF-α, and COX-2.[3]
-
Metabolic Stability: Preliminary studies have shown that this compound is relatively stable against liver microsomal enzymes, suggesting a degree of metabolic resistance.
II. Signaling Pathways Modulated by this compound
To visualize the mechanism of action of this compound, the following diagrams illustrate the key signaling pathways it influences.
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: Regulation of MMP-3 expression and the inhibitory role of this compound.
III. Protocols for Long-Term Stability Assessment
To ensure the integrity of research data, it is crucial to determine the stability of this compound under specific experimental conditions. The following protocols provide a framework for conducting these assessments.
A. Experimental Workflow for Stability Studies
The general workflow for assessing the stability of this compound in solution is outlined below.
Caption: General experimental workflow for this compound stability assessment.
B. Protocol 1: Stability of this compound in DMSO Stock Solution
Objective: To determine the long-term stability of this compound in a DMSO stock solution under various storage temperatures.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM). Ensure complete dissolution.
-
Aliquoting: Dispense aliquots of the stock solution into amber glass vials to minimize exposure to light and prevent cross-contamination.
-
Storage Conditions: Store the vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C). Include a condition where one vial is subjected to repeated freeze-thaw cycles.
-
Time Points: Analyze the samples at designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Sample Analysis: At each time point, retrieve a vial from each storage condition. Prepare the sample for analysis by diluting it to a suitable concentration with the mobile phase. Analyze the sample using a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Identify and quantify any major degradation products.
Data Presentation:
Table 1: Long-Term Stability of this compound in DMSO
| Storage Temp. | Time Point | This compound Concentration (mM) | % this compound Remaining | Degradation Products (%) |
|---|---|---|---|---|
| -80°C | 0 weeks | 100 | 0 | |
| 1 week | ||||
| ... | ||||
| -20°C | 0 weeks | 100 | 0 | |
| 1 week | ||||
| ... | ||||
| 4°C | 0 weeks | 100 | 0 | |
| 1 week | ||||
| ... | ||||
| Room Temp. | 0 weeks | 100 | 0 | |
| 1 week | ||||
| ... | ||||
| Freeze-Thaw | 0 cycles | 100 | 0 | |
| 5 cycles |
| | ... | | | |
C. Protocol 2: Stability of this compound in Aqueous Buffers
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound stock solution in DMSO
-
Phosphate buffer (pH 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Working Solutions: Spike the this compound DMSO stock solution into each aqueous buffer to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) to simulate physiological conditions. Protect the samples from light.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Quenching: To stop further degradation, mix the collected aliquots with an equal volume of cold acetonitrile or methanol.
-
Sample Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of this compound.
-
Data Analysis: Calculate the half-life (t₁/₂) of this compound at each pH.
Data Presentation:
Table 2: Stability of this compound in Aqueous Buffers at 37°C
| Buffer (pH) | Time Point (hours) | This compound Concentration (µM) | % this compound Remaining | Calculated Half-life (t₁/₂) |
|---|---|---|---|---|
| pH 5.0 | 0 | 100 | ||
| 1 | ||||
| ... | ||||
| pH 7.4 | 0 | 100 | ||
| 1 | ||||
| ... | ||||
| pH 9.0 | 0 | 100 | ||
| 1 |
| | ... | | | |
IV. Analytical Methodology: HPLC/LC-MS
A validated stability-indicating analytical method is crucial for accurate stability assessment.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with UV detection or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at the λmax of this compound or mass spectrometry for higher sensitivity and specificity.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure it can separate this compound from its potential degradation products.
V. Conclusion
Understanding the long-term stability of this compound in solution is paramount for its successful application in research and development. While published data on this specific aspect is limited, the protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate the stability of this compound under their specific experimental conditions. The provided diagrams of the signaling pathways offer a visual representation of its mechanism of action. By generating and carefully documenting this stability data, researchers can ensure the quality and integrity of their scientific findings and contribute to the advancement of this compound as a potential therapeutic agent.
References
- 1. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 2. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with In Vitro Protein-Tyrosine Kinase Inhibitor Quantification (PTIQ) Assays
Welcome to the technical support center for PTIQ in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in kinase assays?
Inconsistent results in kinase assays can be frustrating, but they often stem from a few common sources. These can be broadly categorized as issues related to assay conditions, reagent quality, compound properties, and experimental execution.[1] Suboptimal concentrations of the enzyme, substrate, or ATP can lead to variability.[1] Similarly, the purity of these reagents is critical for reproducible outcomes.[1] The inhibitor compound itself might interfere with the assay technology or have poor solubility.[1] Finally, simple experimental errors like inaccurate pipetting or improper mixing can significantly contribute to inconsistent data.[1]
Q2: Why am I seeing high variability between my replicate wells?
High variability between replicate wells is a frequent challenge that can often be resolved by refining your experimental technique. Key areas to focus on include:
-
Pipetting Inaccuracy: Ensure your pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting to improve accuracy.
-
Inadequate Mixing: After adding reagents, especially the enzyme and inhibitor, mix them thoroughly but gently to avoid introducing bubbles.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter reaction kinetics. It's often best to avoid using these wells or, alternatively, fill them with buffer or water to create a humidity barrier.
-
Temperature Gradients: Make sure the entire assay plate maintains a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired temperature.
Q3: My IC50 values are inconsistent between experiments. What could be the cause?
Fluctuations in IC50 values for your test compound can be caused by several factors:
-
Variable Enzyme Activity: The kinase itself may aggregate or lose activity over time, leading to altered results. Ensure consistent enzyme quality and handling.
-
Compound Solubility and Stability: Visually inspect your assay buffer for any signs of compound precipitation. It's also important to confirm that your compound is stable in the assay buffer for the duration of the experiment.
-
ATP Concentration: In vitro assays are often conducted at ATP concentrations much lower than what is found in cells, which can enhance the apparent potency of an inhibitor. Small variations in this low ATP concentration can lead to significant shifts in the IC50 value.
Q4: How can I determine if my test compound is interfering with the assay technology?
To rule out assay interference, it is essential to run control experiments. A common method is to perform the assay without the kinase enzyme but with all other components, including your inhibitor compound. If you still observe a signal, or if the background signal is altered, it suggests your compound is directly interacting with the assay reagents or the detection system. For fluorescence-based assays, this could be due to the compound's inherent fluorescence or quenching properties.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from the kinase activity, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Autophosphorylation of Kinase | Reduce the concentration of the kinase in the assay. Perform a control experiment with the kinase and ATP but without the substrate to quantify the level of autophosphorylation. |
| Non-specific Binding | Increase the concentration of blocking agents like BSA or detergents (e.g., Tween-20) in the assay buffer. |
| Contaminated Reagents | Use fresh, high-purity reagents, especially ATP and buffers. |
| Assay Plate Issues | Try a different type of assay plate (e.g., low-binding plates). |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one of the core components of the assay.
| Potential Cause | Troubleshooting Step |
| Inactive Kinase | Verify the activity of your kinase stock. Purity on a gel does not always equate to functional activity. Ensure the kinase has the correct phosphorylation state and has not aggregated. |
| Incorrect Buffer Conditions | The pH, ionic strength, and presence of necessary cofactors (like Mg²⁺/Mn²⁺) are crucial. Verify that the buffer composition is optimal for your specific kinase. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the kinase, substrate, and ATP to find the optimal conditions for your assay. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature to ensure sufficient product formation for detection. |
Experimental Protocols
Standard Kinase Assay Protocol (Example)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-inhibitor system.
-
Prepare a 4X solution of your inhibitor compound (e.g., this compound) or vehicle (e.g., DMSO in buffer).
-
Prepare a 2X Kinase/Substrate mixture in the appropriate reaction buffer.
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells of a microplate.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to your chosen assay format (e.g., by adding a detection reagent for luminescence).
ATP Competition Assay Protocol
This assay helps to determine if the inhibitor is competitive with ATP.
-
Perform the Standard Kinase Assay as described above to determine the IC50 of your inhibitor.
-
Repeat the assay, but this time with a significantly higher concentration of ATP (e.g., 10-fold higher).
-
Compare the IC50 values obtained at both low and high ATP concentrations.
-
A rightward shift in the IC50 curve at the higher ATP concentration is indicative of an ATP-competitive inhibitor.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
References
Technical Support Center: Optimizing PTIQ Concentration to Minimize Off-target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of PTIQ (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline) and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
This compound has been shown to suppress the production of Matrix Metalloproteinase-3 (MMP-3) and down-regulate the expression of inflammatory molecules such as IL-1β, TNF-α, and cyclooxygenase-2.[1] It achieves this, in part, by blocking the nuclear translocation of NF-κB.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions for this compound have not been extensively published, it is crucial to consider that any small molecule can have unintended binding partners, especially at higher concentrations. Potential off-target effects could manifest as cytotoxicity, modulation of other signaling pathways, or interaction with other proteins, including kinases. Pharmacokinetic analysis has shown that this compound does not inhibit cytochrome P450 isozymes or the hERG ion channel, and it exhibits no cytotoxicity in liver cells at high concentrations.[1]
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration is the lowest concentration that elicits the desired on-target effect (e.g., MMP-3 inhibition) with minimal to no off-target effects (e.g., cytotoxicity). This is typically determined by performing a dose-response experiment.
Q4: What is a dose-response curve and how do I interpret it?
A dose-response curve is a graph that visualizes the relationship between the concentration of a drug and the magnitude of its effect.[2][3] By comparing the dose-response curves for on-target and off-target effects, you can identify a "therapeutic window" where the desired on-target activity is achieved without significant off-target consequences. A steeper slope on the curve indicates a greater sensitivity of the response to changes in drug concentration.
Q5: What are IC50 and Ki values, and how do they relate to on- and off-target effects?
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of a biological process by 50%. Lower IC50 values indicate greater potency. It's an experimental value that can be influenced by assay conditions, such as substrate concentration.
-
Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. A lower Ki value indicates a stronger interaction. Unlike IC50, Ki is a thermodynamic constant that is not dependent on substrate concentration.
When evaluating off-target effects, you should compare the Ki or IC50 for the on-target protein with those for potential off-target proteins. A significantly higher Ki or IC50 for an off-target protein suggests greater selectivity for the intended target.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective this compound concentrations.
-
Possible Cause: The this compound concentration used may be too high, leading to off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound becomes toxic to your specific cell line.
-
Compare On-target and Cytotoxicity IC50s: If the IC50 for cytotoxicity is close to the IC50 for MMP-3 inhibition, consider using a lower concentration of this compound or exploring analogs with a better therapeutic window.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.
-
Issue 2: Inconsistent or unexpected experimental results with this compound.
-
Possible Cause: This could be due to off-target effects, compound instability, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting MMP-3 in your system at the concentrations used. This can be done by measuring MMP-3 levels or activity.
-
Investigate Potential Off-Target Pathways: Since this compound is known to inhibit NF-κB nuclear translocation, consider if this is a desired effect in your experiment. If not, this could be a source of unexpected results.
-
Compound Stability: Ensure the stability of your this compound stock solution and its stability in your experimental media over the course of the experiment.
-
Review Experimental Protocol: Check for inconsistencies in cell density, incubation times, and reagent concentrations.
-
Issue 3: High background signal in assays.
-
Possible Cause: This can be due to compound interference, reagent issues, or cell health.
-
Troubleshooting Steps:
-
Compound-Only Control: Run a control with your assay reagents and this compound in the absence of cells to check for direct interference with the assay signal (e.g., autofluorescence).
-
Reagent Quality: Use fresh, high-quality reagents and ensure they are properly stored.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| On-Target Activity (MMP-3 Inhibition) | |||
| IC50 for MMP-3 Induction (BH4-induced) | CATH.a dopaminergic cells | 60 nM | |
| IC50 for MMP-3 Protein Production (LPS-induced) | BV-2 microglial cells | 2.4 µM | |
| Cytoprotective Effect | |||
| IC50 for Protection against BH4-induced cell death | CATH.a dopaminergic cells | 1.8 µM | |
| Off-Target Profile (Known Negatives) | |||
| CYP Isozyme Inhibition (3A4, 2D6, 2C9, 2C19, 1A2) | Not applicable | No inhibition | |
| hERG Ion Channel Inhibition | Not applicable | No inhibition | |
| Cytotoxicity in Liver Cells | Not applicable | No cytotoxicity |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound Inhibition of MMP-3
This protocol is adapted from a general fluorescence resonance energy transfer (FRET)-based assay for MMP inhibitors.
Objective: To determine the IC50 of this compound for MMP-3 inhibition.
Materials:
-
Recombinant human MMP-3 (active)
-
MMP-3 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Enzyme Preparation: Dilute the active MMP-3 in Assay Buffer to the desired working concentration.
-
Reaction Setup: In the 96-well plate, add in the following order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
MMP-3 enzyme solution
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add the MMP-3 fluorogenic substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for the example substrate) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay of this compound in SH-SY5Y Neuronal Cells
This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the cytotoxic potential of this compound on a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Absorbance microplate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the log of this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Protocol 3: Kinase Selectivity Profiling
This protocol describes a general approach for assessing the off-target effects of an inhibitor on a panel of kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer panels of hundreds of human kinases.
-
Assay Format: The service will perform a competition binding assay. In this assay, this compound will compete with a labeled, high-affinity ligand for binding to each kinase in the panel.
-
Data Acquisition: The amount of the labeled ligand bound to each kinase in the presence of this compound is measured. A reduction in the signal indicates that this compound is binding to that kinase.
-
Data Analysis: The results are often presented as the percent inhibition at a specific this compound concentration (e.g., 1 µM or 10 µM). For any significant "hits" (kinases that are inhibited above a certain threshold, e.g., >50%), a follow-up dose-response experiment is performed to determine the IC50 or Ki value.
-
Interpretation: Compare the IC50 or Ki values for any off-target kinases to the on-target IC50 for MMP-3. A large difference indicates good selectivity.
Visualizations
Caption: this compound's on-target mechanism of action via NF-κB pathway inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Relationship between this compound concentration and its effects.
References
- 1. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Cytotoxicity of PI3K Inhibitor LY294002
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the phosphoinositide 3-kinase (PI3K) inhibitor, LY294002.
Frequently Asked Questions (FAQs)
Q1: What is LY294002 and what is its primary mechanism of action? A1: LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] Its mode of action involves competing with ATP for binding to the catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] This inhibition blocks the activation of downstream signaling pathways, most notably the Akt/PKB pathway, which is crucial for cell survival, proliferation, and growth.[2][3] LY294002 has been shown to inhibit PI3Kα, PI3Kδ, and PI3Kβ isoforms with IC50 values in the sub-micromolar range.[2]
Q2: What are the expected cellular effects of high concentrations of LY294002? A2: High concentrations of LY294002 are expected to induce significant cytotoxicity in various cancer cell lines. The primary effects include:
-
Induction of Apoptosis: By inhibiting the pro-survival Akt pathway, LY294002 can lead to programmed cell death. This is often characterized by the activation of caspases, such as caspase-3 and caspase-9.
-
Cell Cycle Arrest: LY294002 can cause cell cycle arrest, typically at the G1 phase, preventing cells from progressing to the S phase of DNA synthesis. This is a direct consequence of downregulating key cell cycle regulators.
-
Inhibition of Proliferation: The compound effectively suppresses cell proliferation and can reduce the ability of cancer cells to form colonies.
Q3: How stable is LY294002 in solution? A3: LY294002 is known to be more stable in solution compared to other PI3K inhibitors like wortmannin. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should be stored at -20°C. Prepare fresh dilutions in culture medium for each experiment to ensure consistent activity.
Q4: Does LY294002 have off-target effects? A4: While LY294002 is considered a specific PI3K inhibitor, it has been shown to inhibit other kinases at higher concentrations, including mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2). Researchers should be aware of these potential off-target effects, especially when interpreting results from experiments using high concentrations of the inhibitor.
Troubleshooting Guides
Cell Viability (MTT/MTS) Assays
Q5: My replicate wells in the MTT assay show high variability. What are the common causes and solutions? A5: High variability can obscure the true cytotoxic effect of LY294002. Common causes and troubleshooting steps are outlined below:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Pipetting Errors: Small volume inaccuracies during the addition of LY294002, MTT reagent, or solubilization solution can lead to significant differences.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved to get an accurate absorbance reading.
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes or by carefully pipetting up and down. Visually confirm that no crystals remain before reading the plate.
-
Q6: The absorbance values in my negative control (untreated) wells are very low. What could be the issue? A6: Low signal in control wells suggests a problem with cell health or assay execution.
-
Low Seeding Density: The number of viable cells may be too low to generate a strong signal.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a robust signal within the linear range of the assay.
-
-
Poor Cell Health: Cells may be unhealthy due to issues like contamination, over-confluency in the stock flask, or harsh trypsinization.
-
Solution: Always use cells from a healthy, sub-confluent culture. Handle cells gently during passaging. Regularly check cultures for signs of contamination.
-
-
Incorrect Incubation Time: The incubation time with the MTT reagent may be insufficient.
-
Solution: The optimal incubation time (typically 1-4 hours) can vary between cell lines. Perform a time-course experiment to determine the ideal incubation period for your specific cells.
-
Apoptosis (Annexin V/PI) Assays
Q7: I am seeing a high percentage of Annexin V positive / PI positive cells, even at early time points. How do I interpret this? A7: A large double-positive population (late apoptotic/necrotic) at early stages can be due to several factors:
-
High Compound Concentration: The concentration of LY294002 used might be excessively high, causing rapid cell death that quickly progresses past early apoptosis.
-
Solution: Perform a dose-response and time-course experiment. Use a lower concentration of LY294002 or analyze cells at earlier time points to capture the early apoptotic population (Annexin V positive / PI negative).
-
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to PI uptake that is not due to apoptosis.
-
Solution: Handle cells gently. Use a minimal concentration of trypsin for the shortest time necessary. Centrifuge cells at a lower speed (e.g., 300-400 x g) for 5 minutes.
-
-
Necrosis vs. Apoptosis: LY294002 at very high concentrations may be inducing necrosis directly, rather than apoptosis.
-
Solution: Analyze the morphology of the cells under a microscope. Necrotic cells typically swell and rupture, while apoptotic cells shrink and form apoptotic bodies. Additionally, analyze other markers of apoptosis, such as caspase activation, to confirm the cell death mechanism.
-
Q8: My results show a high percentage of Annexin V negative / PI positive cells. What does this indicate? A8: This population typically represents necrotic cells. These cells have lost membrane integrity, allowing PI to enter, but have not externalized phosphatidylserine (PS), the marker detected by Annexin V. This could indicate a primarily necrotic cell death mechanism or be an artifact of mechanical damage during sample preparation.
Quantitative Data Presentation
Table 1: IC50 Values of LY294002 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (h) | Reference |
| MCF-7 | Breast Cancer | 0.87 | Not Specified | |
| HCT116 | Colorectal Cancer | ~15-20 (Estimated) | Not Specified | |
| K562 | Leukemia | ~15-20 (Estimated) | Not Specified | |
| MSTO-211HAcT | Malignant Mesothelioma | ~20 | 48 | |
| H2452AcT | Malignant Mesothelioma | ~20 | 48 | |
| CNE-2Z | Nasopharyngeal Carcinoma | ~25 (Apoptosis) | 48 | |
| HT29 | Colorectal Cancer | ~10-15 (Estimated) | 72 |
Note: IC50 values can vary significantly based on the cell line, assay conditions (e.g., cell density, serum concentration), and assay duration.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest in complete culture medium
-
LY294002 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LY294002 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of LY294002. Include vehicle control (medium with the same concentration of DMSO used for the highest LY294002 concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from media-only wells.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
6-well plates
-
Cell line of interest
-
LY294002
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of LY294002 and a vehicle control for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or mild trypsinization. Combine all cells from each well and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Q3 (Annexin V-, PI-): Live cells
-
Q4 (Annexin V+, PI-): Early apoptotic cells
-
Q2 (Annexin V+, PI+): Late apoptotic or necrotic cells
-
Q1 (Annexin V-, PI+): Necrotic cells
-
Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol outlines the general steps for analyzing protein expression changes in the PI3K/Akt pathway following LY294002 treatment.
Materials:
-
Cell line of interest cultured in petri dishes or multi-well plates
-
LY294002
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with LY294002 as required. After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 13,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of target proteins to a loading control like β-actin.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of LY294002.
Caption: Experimental workflow for assessing the cytotoxicity of a compound.
Caption: Troubleshooting decision tree for high variability in MTT assays.
References
Technical Support Center: Improving the Delivery of PTIQ in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of the neuroprotective compound PTIQ (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline) in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodent models?
A1: The most commonly reported and effective route of administration for this compound in mouse models is intraperitoneal (IP) injection.[1] This method has been shown to successfully deliver this compound to the systemic circulation and, importantly, to the brain.
Q2: What is the brain penetration capability of this compound?
A2: this compound has demonstrated the ability to cross the blood-brain barrier. Pharmacokinetic studies in mice have shown a brain-to-plasma ratio of 28% after intraperitoneal injection, indicating that a significant amount of the compound reaches the central nervous system.[1]
Q3: What are the known neuroprotective effects of this compound in animal models of Parkinson's disease?
A3: In a mouse model of Parkinson's disease induced by MPTP, this compound has been shown to provide significant neuroprotection. It attenuates motor deficits, prevents the degeneration of dopaminergic neurons in the substantia nigra, and suppresses microglial activation and neuroinflammation.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its neuroprotective effects through multiple mechanisms. It suppresses the production of matrix metalloproteinase-3 (MMP-3) in response to cellular stress in dopaminergic cells, thereby preventing cell death. In activated microglial cells, this compound down-regulates the expression of MMP-3 and pro-inflammatory molecules such as IL-1β, TNF-α, and cyclooxygenase-2 by blocking the nuclear translocation of NF-κB.[1][2]
Q5: Are there any known toxic effects of this compound in animal models?
A5: this compound has been shown to have a good safety profile in preclinical studies. It did not exhibit cytotoxicity in liver cells or cause lethality when administered at high doses (1000 mg/kg). Furthermore, it does not inhibit cytochrome p450 isozymes or the hERG ion channel, suggesting a low potential for drug-drug interactions and cardiac side effects.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound, like many tetrahydroisoquinoline derivatives, may have limited solubility in aqueous solutions. | - Vehicle Selection: While the exact vehicle for the primary this compound study was not specified, a common approach for similar compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with saline or phosphate-buffered saline (PBS).- Formulation Strategies: For poorly soluble compounds, consider using co-solvents (e.g., PEG 400), surfactants, or creating a nanoemulsion to improve solubility and bioavailability. |
| Inconsistent Experimental Results | Variability in injection technique can lead to inconsistent drug delivery and, consequently, variable results. | - Standardize Injection Protocol: Ensure all researchers are using the same, standardized intraperitoneal injection technique. The two-person method is often recommended to reduce errors. - Injection Site: Consistently inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. |
| Signs of Animal Distress Post-Injection (e.g., hind limb weakness, lethargy) | This could be due to misinjection into muscle or organs, or irritation from the vehicle or compound. | - Refine Injection Technique: Review and practice proper IP injection technique to minimize the risk of hitting nerves or organs. - Vehicle Control: Always include a vehicle-only control group to determine if the observed effects are due to the vehicle itself. - Observe and Monitor: Closely monitor animals after injection for any adverse effects. If distress is observed, consult with veterinary staff. |
| Lack of Efficacy at a Given Dose | The dose may be insufficient to achieve a therapeutic concentration in the brain, or there may be issues with the animal model. | - Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease phenotype. Doses of 3 mg/kg and 30 mg/kg have been used effectively in a mouse model of Parkinson's disease. - Model Verification: Ensure that the animal model is robust and consistently displays the expected pathology. |
| Difficulty in Assessing Brain Penetration | Direct measurement of brain and plasma concentrations can be technically challenging. | - Pharmacokinetic Analysis: If resources permit, conduct a pharmacokinetic study to determine the time course of this compound concentration in the plasma and brain. This will help in correlating the dosing regimen with target engagement. - Proxy Measures: In the absence of direct pharmacokinetic data, assess downstream markers of this compound's biological activity in the brain (e.g., reduction in inflammatory markers) as an indirect measure of its presence and efficacy. |
Quantitative Data
The following table summarizes the available quantitative data for this compound delivery in a mouse model of Parkinson's disease.
| Parameter | Value | Animal Model | Administration Route | Source |
| Effective Doses | 3 mg/kg and 30 mg/kg | MPTP-induced Parkinson's Disease Mouse Model | Intraperitoneal (i.p.) | |
| Brain:Plasma Ratio | 28% | Mouse | Intraperitoneal (i.p.) | |
| Toxicity (Lethality) | No lethality observed up to 1000 mg/kg | Mouse | Not specified |
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection of this compound in Mice
This protocol is a general guideline based on best practices for IP injections in mice and the available information on this compound.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline with a minimal amount of a solubilizing agent like DMSO, if necessary)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
If this compound solubility in saline is low, first dissolve it in a minimal volume of a suitable solvent (e.g., DMSO).
-
Bring the final volume up with sterile saline to achieve the desired final concentration. Ensure the final concentration of the solubilizing agent is low and well-tolerated by the animals.
-
Gently warm the solution to room temperature before injection to avoid causing a drop in the animal's body temperature.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Use a proper restraint technique. The two-person method is recommended for IP injections to ensure the animal is secure and to minimize the risk of injury. One person restrains the mouse, while the other performs the injection.
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid the cecum and urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel facing up. The depth of insertion should be just enough to penetrate the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new one.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for several minutes after the injection for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
-
Continue to monitor the animals regularly as per the experimental protocol.
-
Visualizations
This compound Signaling Pathway
References
- 1. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experiments Involving PTIQ and MPTP
Welcome to the technical support center for researchers utilizing PTIQ (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in experimental models of Parkinson's disease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the robustness and reproducibility of your findings.
Frequently Asked Questions (FAQs)
MPTP Model & Protocol Variability
Question 1: We are observing high variability in the extent of dopaminergic neurodegeneration in our MPTP-treated mice, even within the same treatment group. What are the potential causes?
Answer: High variability is a common challenge in the MPTP model and can stem from several factors.[1][2][3] It is crucial to standardize your protocol as much as possible. Key factors influencing the neurotoxic effects of MPTP include:
-
Mouse Strain: Different mouse strains exhibit varying sensitivity to MPTP.[1][3] The C57BL/6 strain is widely recognized as being highly sensitive, while strains like BALB/c are more resistant. Even within the C57BL/6 strain, substrains from different vendors can show different sensitivities.
-
Age and Sex: The age of the mice is a critical factor. Older mice are generally more susceptible to MPTP-induced neurodegeneration. Some studies have also reported sex-dependent differences in MPTP sensitivity, with males sometimes showing a more pronounced lesion.
-
MPTP Dosing Regimen: The dose, frequency, and route of administration of MPTP significantly impact the level of neurodegeneration. Acute high-dose regimens tend to cause rapid and severe dopamine depletion, while chronic low-dose regimens may produce a more progressive neurodegeneration.
-
Environmental Factors: Housing conditions, diet, and ambient temperature can influence the metabolic rate and stress levels of the animals, potentially affecting their response to MPTP.
Question 2: What are the recommended MPTP administration protocols for inducing a consistent Parkinson's disease phenotype in mice?
Answer: The choice of protocol depends on the specific research question. Here are two commonly used and well-documented protocols:
-
Sub-Acute Regimen: This protocol typically involves intraperitoneal (i.p.) or subcutaneous (s.c.) injections of MPTP-HCl at a dose of 15-20 mg/kg, administered four times at 2-hour intervals on a single day. This regimen leads to a significant depletion of striatal dopamine within 7 days.
-
Chronic Regimen: A chronic model can be established by administering MPTP at a lower dose (e.g., 25 mg/kg) along with probenecid (10 mg/kg) intraperitoneally, twice a week for five weeks. Probenecid inhibits the clearance of MPTP's toxic metabolite, MPP+, leading to a more sustained and progressive lesion.
It is highly recommended to conduct a pilot study to optimize the MPTP dosage and regimen for your specific laboratory conditions and animal supplier to achieve the desired level of dopamine depletion.
This compound Formulation and Administration
Question 3: We are having trouble dissolving this compound for our in vivo experiments. What is the recommended vehicle?
Answer: this compound is a poorly water-soluble compound, which can present a formulation challenge. While specific solubility data for this compound in various vehicles is not extensively published, general strategies for formulating poorly soluble compounds for in vivo use can be applied. These include:
-
Co-solvents: Using a mixture of solvents, such as a combination of polyethylene glycol (PEG), propylene glycol, and saline, can enhance solubility.
-
Surfactants: The addition of a small amount of a biocompatible surfactant like Tween 80 or Cremophor EL can aid in solubilization.
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can improve its dissolution rate and bioavailability.
It is crucial to first determine the solubility of this compound in various pharmaceutically acceptable vehicles to find the optimal formulation. A simple starting point could be a solution of saline with a small percentage of DMSO and a surfactant, but this needs to be optimized and tested for any potential toxicity of the vehicle itself.
Question 4: How can we be sure that the observed neuroprotective effect of this compound is not due to an interaction with MPTP metabolism?
Answer: This is a critical consideration for any potential neuroprotective agent tested in the MPTP model. An apparent neuroprotective effect could be an artifact if the compound inhibits the conversion of MPTP to its active toxic metabolite, MPP+, by monoamine oxidase B (MAO-B), or blocks the uptake of MPP+ into dopaminergic neurons via the dopamine transporter (DAT).
To rule out these possibilities, the following control experiments are essential:
-
MAO-B Inhibition Assay: Test the ability of this compound to inhibit MAO-B activity in vitro.
-
MPP+ Uptake Assay: Determine if this compound competes with MPP+ for uptake through the DAT in vitro.
-
Pharmacokinetic Analysis: Measure the levels of MPTP and MPP+ in the brains of mice treated with MPTP alone versus MPTP and this compound. A significant reduction in MPP+ levels in the co-treated group would suggest an interaction.
Behavioral and Histological Analysis
Question 5: Our MPTP-treated mice are not showing consistent motor deficits in the rotarod test. What could be the issue?
Answer: Inconsistent results in the rotarod test are a common pitfall. Several factors can contribute to this variability:
-
Insufficient Lesion: The degree of motor impairment is directly related to the extent of striatal dopamine depletion. A lesion that is too mild may not produce a detectable motor deficit.
-
Lack of Pre-training: Mice should be adequately trained on the rotarod for several days before the baseline measurement and MPTP treatment. This reduces variability due to learning effects during the testing phase.
-
Environmental Stressors: Noise, handling, and other stressors in the testing environment can significantly affect motor performance.
-
Compensatory Mechanisms: The brain can exhibit a remarkable degree of compensation for dopamine loss. Significant motor deficits may only become apparent after a substantial (often >70-80%) depletion of striatal dopamine.
Question 6: We are observing high background staining in our tyrosine hydroxylase (TH) immunohistochemistry. What are the common causes and how can we troubleshoot this?
Answer: High background in TH immunohistochemistry can obscure the specific signal and lead to inaccurate quantification of dopaminergic neurons. Common causes and troubleshooting steps include:
-
Inadequate Blocking: Insufficient blocking of non-specific antibody binding sites. Increase the concentration or duration of the blocking step (e.g., using normal serum from the same species as the secondary antibody).
-
Primary Antibody Concentration: The primary antibody concentration may be too high. Perform a titration experiment to determine the optimal antibody dilution.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample.
-
Incomplete Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background. Increase the number and duration of washes.
-
Endogenous Peroxidase Activity: If using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in the tissue can produce background staining. Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.
Quantitative Data Summary
Table 1: Variability in MPTP-Induced Striatal Dopamine Depletion in C57BL/6 Mice
| MPTP Regimen | Age of Mice | Striatal Dopamine Depletion (% of Control) | Reference |
| 2 x 40 mg/kg s.c. | Adult | ~80% | |
| 4 x 20 mg/kg i.p. (1 day) | Young Adult | ~90% | |
| 30 mg/kg/day i.p. (5 days) | Young Adult | ~90% (protein) | |
| 15 mg/kg i.p. (last dose) | 12 months | ~79% (concentration) | |
| 1 mg/nostril/day (4 days) | Adult | 40-50% |
This table illustrates the significant impact of the MPTP administration protocol and animal age on the extent of striatal dopamine depletion, highlighting the importance of protocol standardization.
Experimental Protocols
Protocol for MPTP Administration (Sub-Acute Model)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Preparation: Prepare a 2 mg/mL solution of MPTP-HCl in sterile, pyrogen-free 0.9% saline. This should be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Administration: Administer MPTP-HCl at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Deliver four injections at 2-hour intervals.
-
Post-Injection Monitoring: Monitor the animals closely for any adverse reactions. Ensure they have easy access to food and water.
-
Tissue Collection: Euthanize the animals 7 days after the last MPTP injection for neurochemical or histological analysis.
Protocol for Rotarod Test
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before each session.
-
Pre-training: Train the mice on the rotarod for three consecutive days prior to baseline testing. Each training session should consist of three trials with a 15-minute inter-trial interval. The rod should accelerate from 4 to 40 rpm over 300 seconds.
-
Baseline Measurement: On the fourth day, record the latency to fall for each mouse over three trials. This will serve as the baseline performance.
-
Post-MPTP Testing: Perform the rotarod test at selected time points after MPTP administration (e.g., day 3, 5, and 7) using the same protocol as the baseline measurement.
-
Data Analysis: The primary endpoint is the latency to fall from the rod. Data should be analyzed using appropriate statistical methods, such as repeated measures ANOVA.
Visualizations
Signaling Pathway: MPTP-Induced Neurotoxicity
Caption: MPTP is converted to MPP+ in astrocytes, which is then taken up by dopaminergic neurons, leading to mitochondrial dysfunction and cell death.
Experimental Workflow: this compound Neuroprotection Study
Caption: A typical workflow for evaluating the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease.
Logical Relationship: Troubleshooting High Variability
References
Technical Support Center: Ensuring Reproducibility in PTIQ-based Neuroprotection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of neuroprotection assays involving PTIQ (6-para-Tolyl-imidazo[2,1-b][1][2][3]thiadiazole).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in neuroprotection?
This compound, or 6-para-Tolyl-imidazo[2,1-b][1][2]thiadiazole, is a synthetic compound that has shown promise as a neuroprotective agent. Studies on related 1,3,4-thiadiazole derivatives suggest that these compounds can protect neuronal cells from various insults, including excitotoxicity and oxidative stress. The neuroprotective effects are thought to be mediated through the modulation of inflammatory responses and apoptotic pathways. For instance, some derivatives have been shown to exert trophic effects on neurons and protect them from neurotoxic agents.
Q2: What are the critical first steps to ensure the reproducibility of my this compound experiments?
Reproducibility starts with well-characterized reagents and consistent experimental conditions.
-
This compound Purity and Handling: Ensure the purity of your this compound compound through methods like HPLC. Store the compound as recommended to avoid degradation. Dissolve this compound in a suitable solvent (e.g., DMSO) at a stock concentration that is stable and minimizes the final solvent concentration in your cell culture to avoid solvent-induced toxicity.
-
Cell Culture Consistency: Use cells of a consistent passage number, maintain a standardized cell seeding density, and ensure cells are in a logarithmic growth phase during the experiment. Variations in cell health and density can significantly impact results.
Q3: I am observing high variability in my cell viability (MTT) assays. What could be the cause?
High variability in MTT assays is a common issue. Here are some potential causes and solutions:
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You can increase the incubation time with the solubilization buffer or gently pipette up and down to aid dissolution.
-
Interference from this compound: If this compound is colored or has reducing properties, it could interfere with the MTT assay. Run a control with this compound in cell-free media to check for any direct reaction with the MTT reagent.
Q4: My caspase-3 activity assay is not showing the expected increase in apoptosis. What should I check?
-
Timing of Assay: The peak of caspase-3 activity can be transient. Perform a time-course experiment to determine the optimal time point for measuring caspase-3 activity after inducing apoptosis.
-
Cell Lysis: Incomplete cell lysis will result in lower caspase activity. Ensure you are using a suitable lysis buffer and that the incubation on ice is sufficient.
-
DTT Addition: DTT is crucial for caspase activity. Ensure it is added fresh to the reaction buffer just before use.
-
Substrate Protection: The DEVD-pNA substrate is light-sensitive. Protect it from light during storage and incubation.
Q5: The results from my ROS (Reactive Oxygen Species) assay are inconsistent. How can I improve this?
ROS assays using probes like DCFH-DA can be sensitive to experimental conditions.
-
Probe Handling: DCFH-DA is light-sensitive and prone to auto-oxidation. Prepare the working solution fresh and protect it from light.
-
Cellular Autofluorescence: Some cell types have high basal autofluorescence. Include an unstained cell control to determine the background fluorescence.
-
Consistent Incubation Times: The kinetics of ROS production can be rapid. Ensure that the incubation time with the probe and the time between treatment and measurement are consistent across all samples.
-
Positive Control: Always include a positive control (e.g., H₂O₂) to ensure that the assay is working correctly.
Troubleshooting Guides
Cell Viability (MTT) Assay
| Problem | Possible Cause | Solution |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile media and reagents. Filter-sterilize the MTT solution. |
| Phenol red in the media. | Use phenol red-free media for the assay. | |
| Low Absorbance Readings | Insufficient number of viable cells. | Increase the cell seeding density or extend the incubation time. |
| MTT reagent is old or degraded. | Use a fresh stock of MTT solution. | |
| Inconsistent Replicates | Uneven cell distribution in wells. | Ensure a single-cell suspension before plating; mix gently after seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. |
Caspase-3 Colorimetric Assay
| Problem | Possible Cause | Solution |
| No or Weak Signal | Apoptosis was not successfully induced. | Confirm apoptosis induction with a secondary method (e.g., Annexin V staining). |
| Insufficient protein concentration in the lysate. | Ensure you load an adequate amount of protein (typically 50-200 µg) per assay. | |
| Incorrect wavelength used for reading. | Read the absorbance at 405 nm. | |
| High Signal in Negative Control | Spontaneous apoptosis in control cells. | Ensure control cells are healthy and not overgrown. |
| Contamination of reagents. | Use fresh, nuclease-free water and buffers. |
Cellular ROS (DCFH-DA) Assay
| Problem | Possible Cause | Solution |
| High Fluorescence in Control Cells | Auto-oxidation of the DCFH-DA probe. | Prepare the DCFH-DA working solution immediately before use and protect from light. |
| Presence of serum in the staining medium. | Perform the staining in serum-free media. | |
| Signal Fades Quickly | Photobleaching of the fluorescent product (DCF). | Minimize exposure of the stained cells to light. Read the plate immediately after staining. |
| No Increase in Fluorescence After Treatment | ROS production is transient. | Perform a time-course experiment to capture the peak of ROS production. |
| The concentration of this compound is not optimal. | Test a range of this compound concentrations. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). To induce neurotoxicity, co-treat with a neurotoxic agent (e.g., 6-OHDA or glutamate) or pre-treat with this compound for a specified time before adding the neurotoxin. Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment using Caspase-3 Colorimetric Assay
-
Cell Culture and Treatment: Plate 2 x 10⁶ cells in 60 mm dishes and treat with this compound and/or an apoptotic stimulus as required for your experiment.
-
Cell Lysis: Collect the cells by centrifugation, wash with PBS, and resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with lysis buffer.
-
Reaction Buffer: Prepare the 2x Reaction Buffer containing 10 mM DTT (add fresh). Add 50 µL of this buffer to each well.
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
Oxidative Stress Assessment using DCFH-DA Assay
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate at an appropriate density. Allow cells to adhere overnight. Treat the cells with this compound and/or an oxidative stress-inducing agent.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell survival, apoptosis, and oxidative stress response.
Experimental Workflow for Assessing this compound Neuroprotection
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal survival.
Caption: The PI3K/Akt pathway's role in promoting cell survival and inhibiting apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Its role in neuroprotection can be context-dependent.
Caption: The MAPK/ERK signaling cascade leading to various cellular responses.
Nrf2-Mediated Oxidative Stress Response
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes.
Caption: The Nrf2 pathway's response to oxidative stress, leading to antioxidant gene expression.
References
How to control for vehicle effects when using PTIQ in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for vehicle effects when using the neuroprotective and anti-inflammatory compound PTIQ in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in in vivo research?
A1: this compound (1-(3,4-Dihydro-7-hydroxy-6-methoxy-2(1H)-isoquinolinyl)-1-propanone) is a potent inhibitor of Matrix Metalloproteinase-3 (MMP-3) expression.[1] It has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies.[2][3][4] In a mouse model of Parkinson's disease, this compound was shown to alleviate motor deficits, prevent neurodegeneration, and suppress microglial activation.[2] Its ability to cross the blood-brain barrier makes it a compound of interest for neurological research.
Q2: Why is controlling for vehicle effects crucial in in vivo studies with this compound?
A2: A vehicle is the solvent or carrier used to dissolve or suspend a compound for administration. Controlling for vehicle effects is critical to ensure that the observed biological responses are due to this compound itself and not the vehicle. Vehicles, especially organic co-solvents needed for poorly water-soluble compounds like this compound, can have their own biological effects, including toxicity, inflammation, or neuromotor impairment, which can confound experimental results. A vehicle control group, which receives the vehicle without this compound, serves as an essential baseline for comparison.
Q3: What are the solubility properties of this compound and what common vehicles can be used?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1eq. NaOH, but has poor aqueous solubility. While a key study reported using saline for intraperitoneal (i.p.) injection in mice, it is likely that for many dosing concentrations, a co-solvent system is necessary to achieve and maintain solubility. For poorly water-soluble compounds administered in vivo, common vehicle formulations often involve a combination of solvents and excipients.
Recommended Vehicle Components for this compound Formulation:
-
Primary Solvent: DMSO is an effective solvent for this compound.
-
Co-solvents/Excipients: To dilute DMSO to a non-toxic final concentration, co-solvents like Polyethylene Glycol 400 (PEG 400), or complexing agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used. Surfactants such as Tween 80 can also aid in maintaining solubility and stability in the final aqueous solution.
Q4: How do I prepare the vehicle control for my this compound experiment?
A4: The vehicle control must be identical in composition and volume to the solution administered to the this compound-treated group, but without the this compound compound. For example, if your this compound formulation is 5% DMSO, 10% PEG 400, and 85% saline, your vehicle control will be a solution of 5% DMSO and 10% PEG 400 in saline, administered at the same volume and by the same route.
Experimental Protocols
Protocol: Preparation of this compound Formulation and Vehicle Control for Intraperitoneal Injection in Mice
This protocol provides a general guideline for preparing a co-solvent-based formulation for this compound. It is imperative to perform pilot tolerability studies for any new vehicle formulation.
Materials:
-
This compound powder
-
DMSO (cell culture or molecular biology grade)
-
PEG 400 (USP grade)
-
Sterile 0.9% Saline
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Volumes: Determine the final concentration of this compound needed for your experiment (e.g., 5 mg/mL) and the desired final vehicle composition (e.g., 5% DMSO, 40% PEG 400, 55% Saline).
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary, but allow the solution to return to room temperature.
-
-
Prepare the Final this compound Formulation:
-
To the this compound/DMSO solution, add the calculated volume of PEG 400.
-
Vortex the mixture until it is a homogenous solution.
-
Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation. This should be done in a dropwise manner.
-
Visually inspect the final solution for any signs of precipitation. A clear, homogenous solution should be obtained.
-
-
Prepare the Vehicle Control:
-
In a separate sterile tube, add the same volumes of DMSO, PEG 400, and saline used for the this compound formulation, following the same mixing order.
-
-
Administration:
-
Warm both the this compound formulation and the vehicle control to room temperature before injection.
-
Use an appropriate needle size for i.p. injection in mice (e.g., 25-27 gauge).
-
Administer the same volume of the respective solutions to the treatment and vehicle control groups. The maximum recommended i.p. injection volume for mice is typically < 10 ml/kg.
-
Quantitative Data Summary
The selection of a vehicle and the concentration of its components are critical for avoiding adverse effects. The table below summarizes key quantitative data for common vehicle components used for intraperitoneal administration in mice.
| Vehicle Component | Max Tolerated Concentration (i.p. in mice) | Common Concentration Range | Notes |
| DMSO | LD50 is ~6.2 mL/kg. Generally, concentrations >25% are considered harmful. | 0.1% - 10% | Can cause disorientation at higher doses. Even low doses can have biological effects. A concentration of 10% is often cited as acceptable. |
| PEG 400 | Generally well-tolerated, but can cause neuromotor toxicity at high doses when used alone or with high DMSO concentrations. | 10% - 50% | A common co-solvent to improve the solubility of lipophilic compounds. |
| Tween 80 | Generally considered safe at low concentrations. | 0.5% - 5% | A non-ionic surfactant used to improve solubility and stability. Higher concentrations can cause adverse reactions. |
| SBE-β-CD | High, generally well-tolerated. | 10% - 40% (in saline) | A cyclodextrin used to form inclusion complexes, significantly increasing aqueous solubility. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Vehicle control group shows significant biological effects (e.g., inflammation, weight loss, behavioral changes). | High Concentration of Organic Solvent: The concentration of DMSO or other co-solvents may be too high for your specific mouse strain or experimental duration. | Lower the Vehicle Concentration: Try to dissolve this compound at a higher stock concentration so the final dilution results in a lower, non-toxic vehicle concentration (ideally ≤ 10% for DMSO). Perform a Dose-Response Study for the Vehicle: Test a range of vehicle concentrations alone to identify the highest concentration that does not produce a significant effect on your primary endpoints. Switch Vehicles: Consider alternative solubilizers like cyclodextrins (SBE-β-CD) which are often better tolerated. |
| This compound precipitates out of solution during preparation or after administration. | Poor Solubility: The aqueous component (saline) is causing the lipophilic this compound to crash out of the organic solvent. Incorrect Order of Mixing: Adding the aqueous component too quickly or before the compound is fully dissolved in the organic phase. | Optimize Formulation: Increase the proportion of the co-solvent (e.g., PEG 400) or add a surfactant (e.g., Tween 80 at a low concentration). Refine Mixing Protocol: Ensure this compound is fully dissolved in DMSO first. Add any other co-solvents next. Add the aqueous component last, slowly and with continuous vortexing. Use a Complexing Agent: Formulating with SBE-β-CD can significantly improve aqueous solubility and prevent precipitation. |
| Inconsistent or highly variable results within the this compound-treated group. | Inhomogeneous Formulation: The drug may not be uniformly distributed in the vehicle, especially if it is a suspension. Injection Error: Inconsistent administration technique can lead to variable absorption. Errors can include injection into the gut or subcutaneous space instead of the peritoneal cavity. | Ensure Complete Dissolution: Use sonication if necessary to ensure the drug is fully dissolved. Visually inspect each dose before administration. Refine Injection Technique: Ensure proper restraint and needle placement. Pull back on the plunger to check for negative pressure before injecting. Use a consistent injection site (e.g., lower abdominal quadrant). |
Visualizations
Caption: Workflow for vehicle selection and validation for in vivo this compound studies.
Caption: The PI3K/AKT signaling pathway, crucial for cell survival and proliferation.
References
Technical Support Center: Mitigating Variability in Behavioral Outcomes with PTIQ Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing PTIQ compounds in behavioral research. Our goal is to help you mitigate variability in your experimental outcomes and ensure the reliability of your data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound treatment.
| Issue | Potential Causes | Recommended Solutions |
| High inter-individual variability in behavioral response | Genetic differences within the animal cohort. Inconsistent drug administration (e.g., volume, speed of injection). Social hierarchy stress if animals are group-housed.[1] | - Use genetically homogenous animal strains. \n- Ensure consistent and precise drug administration techniques for all animals. \n- House animals individually during the experimental period to avoid social stress effects.[1] \n- Increase the sample size to improve statistical power. |
| Inconsistent results across different experimental days | Fluctuations in environmental conditions (e.g., light, temperature, noise).[2] Circadian rhythm variations affecting animal behavior and drug metabolism. | - Strictly control and monitor environmental variables in the experimental room.[2] \n- Conduct behavioral testing at the same time each day to minimize circadian effects. \n- Acclimate animals to the testing room for a consistent period before each session.[2] |
| Habituation or sensitization to the behavioral test | Repeated exposure to the same testing paradigm. | - Vary the inter-trial intervals. \n- Use alternative behavioral assays to measure the same construct. \n- Limit the number of testing sessions per animal. |
| Off-target effects of the this compound compound | The compound may be interacting with other receptors or signaling pathways. | - Conduct a literature review for known off-target effects of the specific this compound compound. \n- Use a lower effective dose to minimize off-target binding. \n- Include control groups treated with vehicle and a well-characterized compound with a similar mechanism of action. |
| Low bioavailability or rapid metabolism of the this compound compound | Poor absorption or rapid clearance of the drug in the chosen animal model. | - Perform pharmacokinetic studies to determine the optimal dosing regimen and route of administration. \n- Consider using a different formulation of the this compound compound to improve bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound compounds?
A1: this compound (Phosphoinositide 3-kinase Inhibitor Q-series) compounds are a class of drugs that target the phosphoinositide 3-kinase (PI3K) signaling pathway. PI3K is a crucial enzyme in regulating cellular processes like growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound compounds can modulate downstream signaling cascades, such as the AKT/mTOR pathway, which are often dysregulated in various diseases.
Q2: How can I minimize stress in my experimental animals to reduce behavioral variability?
A2: Minimizing stress is critical for obtaining reliable behavioral data. Key strategies include:
-
Habituation: Handle the animals daily for at least a week before the experiment to acclimate them to the researcher.
-
Gentle Handling: Avoid sudden movements, loud noises, and improper handling techniques.
-
Stable Environment: Maintain consistent temperature, humidity, and lighting in both the housing and testing areas.
-
Acclimation Period: Allow animals a sufficient period (e.g., 30-60 minutes) to acclimate to the testing room before starting the experiment.
Q3: What are the essential control groups to include in my behavioral studies with this compound treatment?
A3: To ensure the validity of your results, you should include the following control groups:
-
Vehicle Control: This group receives the same injection volume and route of administration as the this compound-treated group, but with the vehicle solution (the solvent in which the drug is dissolved) only. This controls for the effects of the injection procedure and the vehicle itself.
-
Positive Control: If available, include a group treated with a well-characterized compound that is known to produce a specific effect in your behavioral paradigm. This helps to validate the assay.
-
Naïve Control: A group of animals that receives no treatment or injection. This provides a baseline for the behavior being measured.
Q4: How do I determine the optimal dose and timing for this compound administration?
A4: Dose-response and time-course studies are essential for determining the optimal experimental parameters.
-
Dose-Response Study: Test a range of doses of the this compound compound to identify the dose that produces the desired effect with minimal side effects.
-
Time-Course Study: Administer the optimal dose of the this compound compound and measure the behavioral outcome at different time points after administration to determine the peak effect and duration of action.
Q5: Can the social housing conditions of my animals affect the behavioral outcomes of this compound treatment?
A5: Yes, social housing can significantly impact behavior and introduce variability. Dominance hierarchies and social stress can alter an animal's neurochemistry and behavior, potentially confounding the effects of the this compound treatment. Consider single housing during the experimental period, especially for behavioral tests that are sensitive to social factors.
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects of a this compound Compound using the Elevated Plus Maze (EPM)
Objective: To evaluate the potential anxiolytic-like effects of a this compound compound in mice.
Materials:
-
Elevated Plus Maze apparatus
-
This compound compound
-
Vehicle solution
-
Syringes and needles for administration
-
Animal tracking software
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment. House them individually in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Habituation: Handle each mouse for 5 minutes daily for 5 consecutive days leading up to the test day.
-
Drug Administration: On the test day, administer the this compound compound or vehicle via intraperitoneal (IP) injection. A typical dose range for a novel PI3K inhibitor might be 1-10 mg/kg.
-
Pre-treatment Interval: Return the mice to their home cages for a 30-minute pre-treatment period to allow for drug absorption.
-
EPM Testing:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use animal tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Statistical Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Evaluation of Antidepressant-like Effects of a this compound Compound using the Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like effects of a this compound compound in rats.
Materials:
-
Forced Swim Test apparatus (a cylindrical tank filled with water)
-
This compound compound
-
Vehicle solution
-
Syringes and needles for administration
-
Video recording equipment
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing facility for at least one week. House them individually.
-
Drug Administration: Administer the this compound compound or vehicle via oral gavage.
-
Pre-treatment Interval: Allow a 60-minute pre-treatment period.
-
FST Procedure:
-
Place the rat gently into the water tank (24-26°C).
-
Conduct a 6-minute test session.
-
Record the session for later scoring.
-
-
Behavioral Scoring: Score the last 4 minutes of the test for the following behaviors:
-
Immobility: Floating motionless or making only small movements to keep the head above water.
-
Swimming: Active swimming movements around the tank.
-
Climbing: Active movements with forepaws directed towards the walls of the tank.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Statistical Analysis: Use an appropriate statistical test (e.g., t-test or ANOVA) for group comparisons.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound treatment.
Caption: A standardized workflow for behavioral experiments involving this compound treatment.
Caption: A logical diagram for troubleshooting sources of variability in behavioral research.
References
Best practices for storing and handling the PTIQ compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the PTIQ compound, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline) is a neuroprotective and anti-inflammatory compound. Its primary known mechanism of action is the suppression of Matrix Metalloproteinase-3 (MMP-3) production.[1] Overexpression of MMP-3 is associated with neuroinflammation and neuronal cell death, making this compound a compound of interest for research in neurodegenerative diseases like Parkinson's disease.[2]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and stability of the this compound compound. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration | Conditions |
| Powder | -20°C | 3 years | Desiccate (keep dry) |
| In Solvent | -80°C | 1 year | Protect from light |
3. How should I prepare a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] To prepare a stock solution, it is recommended to dissolve the compound in DMSO to a concentration of up to 100 mM.[3] Sonication may be used to aid dissolution.[3] For experiments, this stock solution can be further diluted in an appropriate buffer or cell culture medium.
4. What safety precautions should I take when handling this compound?
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, it is always recommended to follow standard laboratory safety practices when handling any chemical compound. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.
-
Handling the compound in a well-ventilated area.
-
Avoiding inhalation of dust or contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
5. Is this compound stable in aqueous solutions?
-
Preparing fresh solutions before each experiment.
-
Storing aqueous solutions at 4°C for short-term use and protecting them from light.
-
Avoiding repeated freeze-thaw cycles.
Experimental Protocols
Below are example methodologies for key experiments involving this compound. These should be adapted and optimized for specific experimental setups.
In Vitro Neuroprotection Assay
This protocol provides a framework for assessing the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line.
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound from a DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for a predetermined time (e.g., 2 hours).
-
Neurotoxin Challenge: Add a neurotoxin (e.g., MPP+ or 6-OHDA) to the wells to induce cell death. Include control wells with no this compound and no toxin, and wells with only the toxin.
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the toxin-only group (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT, MTS, or LDH release assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the concentration at which this compound provides significant neuroprotection.
In Vivo Neuroprotection Study in a Parkinson's Disease Model
This protocol is based on a published study investigating the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6) and induce Parkinson's-like neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
This compound Administration: Prepare this compound for intraperitoneal (i.p.) injection. A study used doses of 3 mg/kg and 30 mg/kg. Administer this compound at specified time points relative to the MPTP injections.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor function. Examples include the rotarod test and the pole test.
-
Tissue Processing: After the final behavioral tests, euthanize the animals and collect the brain tissue.
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections to quantify dopaminergic neuron survival in the substantia nigra.
-
Biochemical Analysis: Analyze brain tissue homogenates to measure levels of dopamine and its metabolites, as well as markers of neuroinflammation and MMP-3 expression.
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound and similar compounds.
Issue 1: Compound Precipitation in Aqueous Solution
-
Possible Cause: The aqueous solubility of this compound may be limited, especially at higher concentrations or when diluted from a DMSO stock into a buffer with a different pH or temperature.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the aqueous medium.
-
Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in the medium.
-
Temperature: Gently warm the aqueous medium to 37°C before adding the this compound stock solution.
-
Sonication: Briefly sonicate the final diluted solution to aid dissolution.
-
Issue 2: Inconsistent or No Neuroprotective Effect
-
Possible Cause: The concentration of this compound may be too low, the incubation time may be inappropriate, or the severity of the neurotoxic insult may be too high.
-
Troubleshooting Steps:
-
Concentration Range: Test a wider range of this compound concentrations (e.g., from nanomolar to micromolar).
-
Incubation Time: Vary the pre-incubation time with this compound before adding the neurotoxin.
-
Toxin Concentration: Optimize the concentration of the neurotoxin to achieve a consistent level of cell death (e.g., 50-70%) in the control group.
-
Positive Control: Include a known neuroprotective compound as a positive control to validate the assay system.
-
Issue 3: High Background or Off-Target Effects in MMP-3 Inhibition Assays
-
Possible Cause: this compound may be interacting with other components of the assay, or the assay conditions may not be optimal.
-
Troubleshooting Steps:
-
Specificity: Test the effect of this compound on other related MMPs to assess its selectivity.
-
Assay Controls: Include controls without the enzyme and without the substrate to check for any intrinsic fluorescence or quenching by this compound.
-
Buffer Composition: Ensure the assay buffer composition (e.g., pH, ionic strength) is optimal for MMP-3 activity and this compound stability.
-
Inhibitor Concentration: Perform a dose-response curve to determine the IC50 value of this compound for MMP-3 inhibition.
-
Logical Relationship of Troubleshooting Steps
References
Calibrating PTIQ dosage based on animal weight and age
This technical support center provides guidance for researchers, scientists, and drug development professionals on calibrating the dosage of PTIQ based on animal weight and age. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for calculating the initial dosage of a drug in animals?
The fundamental principle for calculating drug dosage in animals is based on the animal's body weight.[1][2][3] Dosages are typically expressed in milligrams per kilogram (mg/kg).[2][3] The basic formula for calculating the total dose is:
Total Dose (mg) = Animal's Weight (kg) x Recommended Dosage (mg/kg)
For example, if the recommended dosage is 10 mg/kg, a 0.025 kg mouse would receive 0.25 mg, while a 0.2 kg rat would receive 2.0 mg.
Q2: How do I determine the starting dose for this compound in a new animal model?
For a novel compound like this compound, determining the optimal starting dose requires a dose-ranging study. However, initial estimates can be derived from published preclinical data. A study on a mouse model of Parkinson's disease reported that this compound showed no lethality when administered at a high dose of 1000 mg/kg. This suggests a wide therapeutic window. For initial efficacy studies, it is advisable to start with a much lower dose and escalate to find the minimum effective dose.
Q3: How does animal age affect this compound dosage?
The age of an animal can significantly influence drug metabolism and distribution, thus affecting the required dosage. Younger animals may have immature metabolic enzyme systems, while older animals might have reduced organ function. For this compound, which is relatively stable against liver microsomal enzymes, the effect of age might be less pronounced than for other compounds. However, it is crucial to consider age as a variable. It is recommended to conduct pilot studies in different age groups (e.g., young, adult, and aged) to determine if age-specific dose adjustments are necessary.
Q4: What is allometric scaling and how can it be used for this compound?
Allometric scaling is a method used to extrapolate drug doses between different animal species and from animals to humans based on body surface area or body weight. It is based on the principle that many physiological processes, including drug clearance, scale with body weight to a certain power. While specific allometric scaling factors for this compound are not yet established, general principles can be applied to estimate starting doses in a new species based on data from another. For example, to convert a dose from a smaller animal to a larger one, the dose per kg is often decreased.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect of this compound.
-
Possible Cause 1: Insufficient Dosage. The administered dose may be too low to reach the therapeutic threshold in the target tissue.
-
Solution: Gradually increase the dose in subsequent experimental groups. Monitor for both efficacy and any potential adverse effects.
-
-
Possible Cause 2: Poor Bioavailability. The route of administration may not be optimal for this compound absorption.
-
Solution: The pharmacokinetic profile of this compound shows it enters the brain relatively quickly after intraperitoneal (i.p.) injection, with a 28% brain-to-plasma ratio. If using a different route (e.g., oral), you may need to assess the bioavailability and adjust the dose accordingly.
-
-
Possible Cause 3: Animal Strain or Species Differences. The metabolism and response to this compound may vary between different strains or species of animals.
-
Solution: If you have switched from the animal model used in the original this compound study (e.g., C57BL/6 mice), you may need to re-establish the optimal dose for your specific model.
-
Problem: I am observing adverse effects or toxicity.
-
Possible Cause 1: Excessive Dosage. The administered dose is too high for the specific animal model, age, or health status.
-
Solution: Immediately reduce the dosage. If severe toxicity is observed, discontinue the treatment in that cohort. Review your dose calculations and the health of the animals. Although this compound was reported to have no cytotoxicity on liver cells or lethality at 1000 mg/kg in one study, individual animal sensitivity can vary.
-
-
Possible Cause 2: Interaction with other substances. this compound may be interacting with other compounds or substances in the animal's diet or environment.
-
Solution: Review all experimental conditions and ensure there are no confounding factors.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in Mice (25g)
| Dose Group | This compound Dosage (mg/kg, i.p.) | Total Dose per Mouse (mg) | Observed Efficacy (e.g., % reduction in neuroinflammation) | Adverse Effects Noted |
| 1 | 1 | 0.025 | 5% | None |
| 2 | 10 | 0.25 | 25% | None |
| 3 | 50 | 1.25 | 60% | Mild sedation in 1/10 animals |
| 4 | 100 | 2.5 | 65% | Mild sedation in 3/10 animals |
Table 2: Example of Age-Based Dosage Adjustment for this compound in Rats
| Age Group | Body Weight Range (g) | Recommended Starting Dose (mg/kg, i.p.) | Rationale |
| Young (4-6 weeks) | 100-150 | 5 | Potentially immature metabolic pathways. |
| Adult (10-12 weeks) | 250-300 | 10 | Standard starting dose based on literature. |
| Aged (18-24 months) | 400-500 | 7.5 | Potential for decreased renal or hepatic clearance. |
Experimental Protocols
Protocol 1: Dose-Ranging and Efficacy Study
-
Animal Model: Select the appropriate animal model for your research question (e.g., MPTP-induced mouse model of Parkinson's disease).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 1 mg/kg, 10 mg/kg, 50 mg/kg, 100 mg/kg this compound).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).
-
Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals.
-
Efficacy Assessment: At the end of the study period, assess the therapeutic efficacy using relevant behavioral tests and biochemical markers (e.g., levels of MMP-3, IL-1β, TNF-α in brain tissue).
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the minimum effective dose.
Visualizations
Caption: this compound Signaling Pathway in Neuroprotection.
Caption: Workflow for this compound Dosage Calibration.
References
Validation & Comparative
A Comparative Guide to PTIQ and Other Matrix Metalloproteinase Inhibitors in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The progression of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis is intricately linked to the activity of matrix metalloproteinases (MMPs). These enzymes, when dysregulated, contribute to the breakdown of the extracellular matrix, neuroinflammation, and neuronal apoptosis. Consequently, the inhibition of MMPs has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the novel MMP inhibitor, PTIQ, against other well-known MMP inhibitors, offering a resource for researchers in the field of neurodegeneration.
Unveiling this compound: A Novel Neuroprotective Agent
This compound (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline) is a novel synthetic compound that has demonstrated significant neuroprotective effects, primarily through the suppression of Matrix Metalloproteinase-3 (MMP-3) production.[1][2] Research has shown that this compound can protect dopaminergic neurons, which are progressively lost in Parkinson's disease, by mitigating cellular stress and inflammatory responses.[1][2]
Comparing the Efficacy: this compound vs. Other MMP Inhibitors
To provide a clear comparison of this compound with other MMP inhibitors, the following table summarizes their key characteristics and reported efficacy in various models of neurodegeneration. It is important to note that direct comparative studies are limited, and the presented data is a synthesis of findings from independent research.
| Inhibitor | Target MMP(s) | IC50 Values | Neurodegenerative Disease Model(s) | Key Reported Efficacy |
| This compound | Primarily MMP-3 | MMP-3 induction: 60 nM MMP-3 protein production: 2.4 µM[1] | Parkinson's Disease (MPTP mouse model) | - Suppresses MMP-3 production in dopaminergic cells and microglia. - Prevents dopaminergic cell death. - Attenuates motor deficits. - Suppresses microglial activation. |
| GM6001 (Galardin) | Broad-spectrum (MMP-1, -2, -3, -8, -9, etc.) | MMP-2: 0.5 nM MMP-3: 7.2 nM MMP-8: 0.1 nM MMP-9: 0.5 nM | Alzheimer's Disease, Parkinson's Disease (ssTBI-induced), Stroke, Traumatic Brain Injury | - Preserves perineuronal net integrity in an AD mouse model. - Maintains blood-brain barrier integrity. - Prevents neuronal death and progressive neurodegeneration. - Reduces brain damage after ischemia. |
| Doxycycline | Broad-spectrum (including MMP-2, -3, -9) | MMP-9: 608 µM | Parkinson's Disease (MPTP mouse model), Stroke (cerebral ischemia models), Traumatic Brain Injury | - Downregulates MMP-3 expression and provides neuroprotection of dopaminergic neurons. - Reduces infarct volume and improves functional outcome after stroke. - Inhibits MMP-9 activity and reduces neuronal damage. - Reduces vascular remodeling and damage after cerebral ischemia. |
| Minocycline | Broad-spectrum (including MMP-9) | MMP-9: 10.7 µM | Multiple Sclerosis, Stroke, Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, Amyotrophic Lateral Sclerosis | - Reduces disease progression and inhibits neuronal death in various neurodegenerative models. - Delays the onset and diminishes the severity of experimental autoimmune encephalomyelitis (EAE), a model for MS. - Decreases MMP-9 expression and alleviates blood-brain barrier disruption. - Reduces oxidative stress associated with cerebral amyloid angiopathy. |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental context is crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols used in the studies cited.
This compound in a Parkinson's Disease Model
-
Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
-
Methodology: Male C57BL/6J mice are administered MPTP to induce dopaminergic neurodegeneration. This compound is co-administered to assess its neuroprotective effects.
-
Key Assessments:
-
Behavioral Tests: Motor activity is evaluated to determine functional improvement.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) is used to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Western Blot: Levels of MMP-3 and inflammatory markers are measured in brain tissue and cell cultures.
-
Cell Viability Assays: The protective effect of this compound against cell death is assessed in dopaminergic cell lines.
-
GM6001 in an Alzheimer's Disease Model
-
Model: Mouse models of Alzheimer's disease.
-
Methodology: Chronic administration of GM6001 to transgenic mouse models of Alzheimer's disease.
-
Key Assessments:
-
Immunohistochemistry: Integrity of perineuronal nets (PNNs) is examined in the hippocampus.
-
Behavioral Tests: Social cognition and memory are assessed to evaluate the functional impact.
-
Doxycycline in a Stroke Model
-
Model: Transient middle cerebral artery occlusion (tMCAO) in rats, a model for ischemic stroke.
-
Methodology: Doxycycline is administered intraperitoneally before and after the induction of ischemia.
-
Key Assessments:
-
Infarct Volume Measurement: The extent of brain damage is quantified.
-
Neurological Scoring: Functional outcome is assessed using a neurological deficit scale.
-
Zymography: MMP-9 activity in the brain tissue is measured.
-
Minocycline in a Multiple Sclerosis Model
-
Model: Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.
-
Methodology: Minocycline is administered to animals following the induction of EAE.
-
Key Assessments:
-
Clinical Scoring: The severity of neurological disability is monitored and scored.
-
Histology: The extent of inflammation and demyelination in the central nervous system is examined.
-
Cytokine Analysis: The production of inflammatory cytokines is measured.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the roles of MMPs in neurodegeneration and the points of intervention for inhibitors, the following diagrams created using Graphviz (DOT language) illustrate key signaling pathways and a general experimental workflow.
Caption: MMP-3 signaling pathway in neurodegeneration and the inhibitory action of this compound.
Caption: MMP-9 signaling pathway in neurodegeneration and points of inhibition.
Caption: General experimental workflow for evaluating MMP inhibitors in neurodegeneration.
Conclusion
The landscape of MMP inhibitors in neurodegeneration research is diverse, with both broad-spectrum and more targeted agents showing promise. This compound stands out for its specific action against MMP-3, offering a potentially more focused therapeutic approach with fewer off-target effects compared to broad-spectrum inhibitors like GM6001, doxycycline, and minocycline. While these broader inhibitors have demonstrated efficacy across a range of neurodegenerative models, their lack of specificity can be a concern.
The data presented in this guide underscores the therapeutic potential of MMP inhibition in combating neurodegenerative diseases. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety profiles of these inhibitors. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing future studies in this critical area of drug discovery.
References
- 1. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
PTIQ vs. Other Neuroprotective Agents: A Comparative Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel neuroprotective agent 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) against other prominent neuroprotective candidates for Parkinson's disease (PD): Rasagiline, Minocycline, and Creatine. The information is supported by experimental data to aid in the evaluation and strategic planning of future research and development efforts.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily manage symptoms, leaving a critical unmet need for agents that can slow or halt the neurodegenerative process. This guide examines the distinct mechanisms and neuroprotective efficacy of four compounds. This compound emerges as a potent anti-inflammatory and MMP-3 inhibitor.[1][2] Rasagiline functions as a monoamine oxidase-B (MAO-B) inhibitor with anti-apoptotic properties.[3][4][5] Minocycline, a tetracycline antibiotic, exhibits broad anti-inflammatory and anti-apoptotic effects. Creatine supports cellular bioenergetics and mitochondrial function.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from key preclinical studies, providing a comparative overview of the efficacy of this compound and other selected neuroprotective agents in relevant Parkinson's disease models.
Table 1: In Vitro Neuroprotection in Dopaminergic Cell Lines
| Agent | Cell Line | Toxin/Stress | Concentration | Outcome Measure | Result | Reference |
| This compound | CATH.a | Tetrahydrobiopterin (BH4) | 5 µM | Cell Viability (LDH Assay) | Complete protection from BH4-induced cell death. | |
| This compound | CATH.a | Tetrahydrobiopterin (BH4) | 5 µM | MMP-3 Protein Level | Complete suppression of BH4-induced MMP-3 up-regulation. | |
| Minocycline | Primary Mesencephalic Neurons | MPP+ (in the presence of glia) | Not specified | Dopaminergic Neuron Survival | Inhibition of MPP+-induced neurotoxicity. | |
| Creatine | Primary Mesencephalic Neurons | MPP+ (15 µM) | 5 mM | Dopaminergic Neuron Survival | Significant neuroprotection against MPP+-induced toxicity. | |
| Creatine | Primary Mesencephalic Neurons | 6-OHDA (90 µM) | 5 mM | Dopaminergic Neuron Survival | Significant neuroprotection against 6-OHDA-induced toxicity. |
Table 2: In Vivo Neuroprotection in MPTP-Induced Parkinson's Disease Mouse Model
| Agent | Dosing Regimen | Outcome Measure | Result | Reference |
| This compound | Not Specified | Tyrosine Hydroxylase (TH) positive neurons in Substantia Nigra | Number of dopaminergic neurons remained at control levels in this compound-treated MPTP animals. | |
| Rasagiline | Not Specified | TH positive neurons in Substantia Nigra | ~35% prevention of dopaminergic neuron loss. | |
| Minocycline | 120 mg/kg (post-MPTP) | TH positive neurons in Substantia Nigra | Increased viable TH-positive neurons from 36% to 66% of control. | |
| Creatine | 1% in diet | Dopamine Levels | Significant protection against MPTP-induced dopamine depletion. | |
| Creatine | 1% in diet | Nissl and TH stained neurons in Substantia Nigra | Protected against the loss of neurons. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated through distinct and, in some cases, overlapping signaling pathways.
This compound: Inhibition of Inflammatory and Apoptotic Pathways
This compound exerts its neuroprotective effects primarily by suppressing neuroinflammation and the expression of Matrix Metalloproteinase-3 (MMP-3). In microglial cells, this compound blocks the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. This leads to the downregulation of inflammatory mediators such as IL-1β, TNF-α, and COX-2, as well as MMP-3. The inhibition of MMP-3 is critical as this enzyme is implicated in dopaminergic cell death.
Rasagiline: MAO-B Inhibition and Anti-Apoptotic Signaling
Rasagiline is an irreversible inhibitor of MAO-B, the primary enzyme responsible for dopamine metabolism in the brain. By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, providing symptomatic relief. Beyond this, rasagiline possesses neuroprotective properties independent of MAO-B inhibition, activating pro-survival signaling pathways. It upregulates anti-apoptotic proteins like Bcl-2 and activates the PI3K/Akt survival pathway, thereby protecting dopaminergic neurons from apoptosis.
Minocycline: Broad Anti-Inflammatory and Anti-Apoptotic Effects
Minocycline, a tetracycline derivative, readily crosses the blood-brain barrier and exerts potent anti-inflammatory and anti-apoptotic effects. It inhibits microglial activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Minocycline also directly inhibits apoptosis by downregulating the activity of caspases, key enzymes in the apoptotic cascade.
Creatine: Mitochondrial Support and Bioenergetic Enhancement
Creatine plays a crucial role in cellular energy homeostasis by facilitating the recycling of ATP, the primary energy currency of the cell. In the context of Parkinson's disease, where mitochondrial dysfunction is a key pathological feature, creatine supplementation can enhance mitochondrial function and reduce oxidative stress. By improving cellular bioenergetics, creatine helps maintain neuronal health and resilience against neurotoxic insults.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Dopaminergic Neuron Protection Assay (In Vitro)
This protocol is designed to assess the neuroprotective effects of a test compound against a neurotoxin in a primary dopaminergic neuron culture.
Methodology:
-
Cell Culture: Primary ventral mesencephalic neurons are isolated from embryonic day 14 rat embryos and plated on poly-D-lysine coated 48-well plates at a density of 1 x 10^5 cells/well. Cells are maintained in neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin for 7 days in vitro (DIV).
-
Treatment: On DIV 7, cultures are pre-treated with the test compound (e.g., this compound, Rasagiline, Minocycline, or Creatine) at various concentrations for 1 hour. Subsequently, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA) is added to the culture medium at a final concentration known to induce approximately 50% cell death. Control wells receive either vehicle or the neurotoxin alone.
-
Incubation: The cultures are incubated for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Immunocytochemistry: After incubation, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100. Non-specific binding is blocked with 10% normal goat serum. The cells are then incubated with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Quantification: The number of TH-positive neurons in each well is counted using a fluorescence microscope. At least four random fields per well are quantified, and the data are expressed as a percentage of the vehicle-treated control.
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP to evaluate the in vivo efficacy of neuroprotective agents.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
MPTP Administration: Mice receive intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) dissolved in saline, once daily for four consecutive days. Control animals receive saline injections.
-
Test Compound Administration: The test compound (e.g., this compound) is administered daily via i.p. injection or oral gavage, starting one day before the first MPTP injection and continuing for a total of five days.
-
Behavioral Analysis: Seven days after the last MPTP injection, motor function is assessed using the rotarod test and the pole test to measure motor coordination and bradykinesia, respectively.
-
Tissue Processing and Analysis: Fourteen days after the last MPTP injection, mice are euthanized, and their brains are collected. One hemisphere is used for immunohistochemical analysis of TH-positive neurons in the substantia nigra pars compacta (SNc) and the striatum. The other hemisphere is used for neurochemical analysis of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
Conclusion
This compound presents a promising neuroprotective profile, primarily through its potent anti-inflammatory and MMP-3 inhibitory actions. In comparison, Rasagiline, Minocycline, and Creatine offer alternative and potentially complementary mechanisms of action, targeting MAO-B inhibition and anti-apoptotic pathways, broad anti-inflammation, and mitochondrial support, respectively. The selection of a lead candidate for further development will depend on the specific therapeutic strategy and the desired molecular targets. The experimental protocols and comparative data provided in this guide are intended to support informed decision-making in the pursuit of disease-modifying therapies for Parkinson's disease.
References
- 1. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
A Comparative Guide to the Neuroprotective Effects of PTIQ in Neuronal Cell Lines
This guide provides a comparative analysis of the neuroprotective effects of the novel synthetic compound 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ). Due to the limited availability of public research on this compound, this document summarizes the existing findings and presents an indirect comparison with other well-studied neuroprotective agents in common neuronal cell line models. The information is intended for researchers, scientists, and professionals in drug development.
Neuroprotective Profile of this compound
This compound has been identified as a potential therapeutic agent for neurodegenerative conditions, particularly Parkinson's disease. Research indicates that its primary mechanism of action involves the suppression of neuroinflammation and cellular stress-induced apoptosis.
Validated Effects in CATH.a Dopaminergic Neuronal Cells
A key study has demonstrated the neuroprotective efficacy of this compound in the dopaminergic CATH.a cell line, a cellular model relevant to Parkinson's disease research. The primary findings indicate that this compound effectively suppresses the production of Matrix Metalloproteinase-3 (MMP-3) induced by cellular stress, thereby preventing subsequent cell death.[1][2]
In addition to its effects on neuronal cells, this compound has been shown to modulate inflammatory responses in microglial cells. In lipopolysaccharide (LPS)-activated BV-2 microglial cells, this compound downregulated the expression of MMP-3 and other pro-inflammatory molecules such as IL-1β, TNF-α, and cyclooxygenase-2 (COX-2).[1][2] This anti-inflammatory action is achieved, in part, by blocking the nuclear translocation of the transcription factor NF-κB, a key regulator of the inflammatory response.[1]
Table 1: Quantitative Data on this compound's Bioactivity
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for MMP-3 Protein Production Inhibition | BV-2 Microglial | 2.4 µM |
Comparative Analysis with Alternative Neuroprotective Agents
Direct comparative studies of this compound in widely used neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are not available in the current body of scientific literature. However, to provide a broader context, this section presents data on the neuroprotective effects of other compounds in these cell lines. These agents are often used to model neurodegenerative diseases and test potential therapeutics.
Table 2: Neuroprotective Effects of Alternative Agents in SH-SY5Y and PC12 Cell Lines
| Agent/Compound | Cell Line | Neurotoxic Insult | Assay | Key Finding |
| Coenzyme Q10 | SH-SY5Y | Beta-amyloid + OGD | MTT (Cell Viability) | Increased cell survival from 55.5% to 57.3% in the presence of the insult. |
| Genistein | SH-SY5Y | Rotenone (50 µM) | MTT (Cell Viability) | Pre-incubation with 20 µM Genistein restored cell viability to approximately 80% of the control. |
| Andrographolide | SH-SY5Y | MPP+ (1.5 mM) | MTT (Cell Viability) | Pre-treatment with 1.5 µM Andrographolide significantly increased cell viability compared to MPP+ alone. |
| Betaine | PC12 | Rotenone | Cell Viability | Increased cell viability from 50% (rotenone alone) to 71% with 100 µM betaine co-treatment. |
| Omarigliptin | PC12 | Rotenone | Western Blot | Decreased the rotenone-induced enhancement of cleaved caspase-3 and Bax. |
| Salidroside | PC12 | Hypoglycemia/Serum Limit | Flow Cytometry (ROS) | Pretreatment with 320 µg/ml salidroside reduced the number of DCF-positive cells from 81.70% to control levels. |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound's Neuroprotective Effect
The neuroprotective and anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory and pro-apoptotic molecules like MMP-3.
Caption: Proposed mechanism of this compound's neuroprotective action.
General Experimental Workflow for Assessing Neuroprotection
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of a compound in a neuronal cell line.
Caption: Workflow for in vitro neuroprotection studies.
Detailed Experimental Protocols
The following are standardized protocols for key in vitro assays used to determine the neuroprotective potential of a compound.
Cell Viability Assessment (MTT Assay)
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours). Subsequently, introduce the neurotoxin (e.g., MPP+, rotenone) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) as a fluorescent probe to detect intracellular ROS.
-
Cell Treatment: Seed and treat cells in a 24-well plate as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution (typically 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative ROS production.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment in a 6-well plate, collect the cells and pellet them by centrifugation. Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration. Adjust the protein concentration to 50-200 µg per 50 µL of lysis buffer for each assay.
-
Reaction Setup: In a 96-well plate, add 50 µL of your cell lysate to a well. Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
References
Assessing the Long-Term Neuroprotective Effects of PTIQ In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term neuroprotective effects of the novel compound 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol (PTIQ) with other neuroprotective agents in vivo. The data presented is primarily from studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, a well-established model for studying dopaminergic neurodegeneration.
Executive Summary
This compound has demonstrated significant neuroprotective effects in the MPTP-induced mouse model of Parkinson's disease. It has been shown to mitigate motor deficits, protect dopaminergic neurons in the substantia nigra, and suppress neuroinflammation by inhibiting microglial activation and the release of pro-inflammatory cytokines.[1][2] This guide compares the efficacy of this compound with minocycline, a tetracycline antibiotic with known anti-inflammatory and neuroprotective properties.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from in vivo studies of this compound and minocycline in the MPTP mouse model.
Table 1: Effects on Motor Function
| Compound | Animal Model | Behavioral Test | Dosage | Outcome | Reference |
| This compound | MPTP-induced Parkinson's Disease (Mouse) | Hindlimb Test | 30 mg/kg, i.p. | Significant improvement in motor activity | [1] |
| Vertical Grid Test | 30 mg/kg, i.p. | Significantly reduced time to turn and climb down | [1] | ||
| Rotarod Test | 30 mg/kg, i.p. | Improved motor coordination (not statistically significant) | [1] | ||
| Minocycline | MPTP-induced Parkinson's Disease (Mouse) | Not specified in abstracts | 60, 90, 120 mg/kg, oral | Ameliorated motor deficits |
Table 2: Effects on Dopaminergic Neuron Survival
| Compound | Animal Model | Measurement | Dosage | Outcome | Reference |
| This compound | MPTP-induced Parkinson's Disease (Mouse) | Tyrosine Hydroxylase (TH)-immunopositive neurons in Substantia Nigra (SN) | 30 mg/kg, i.p. | Number of dopaminergic neurons remained at control levels | |
| Minocycline | MPTP-induced Parkinson's Disease (Mouse) | TH-positive neurons in Substantia Nigra pars compacta (SNpc) | 60, 90, 120 mg/kg, oral | Dose-dependently protected against MPTP-induced neuronal death (~63% protection at highest dose) |
Table 3: Effects on Neuroinflammation
| Compound | Animal Model | Marker | Dosage | Outcome | Reference |
| This compound | MPTP-induced Parkinson's Disease (Mouse) | Iba-1 immunoreactive cells (activated microglia) in Substantia Nigra | 30 mg/kg, i.p. | Suppressed microglial activation | |
| IL-1β protein level in Substantia Nigra | 30 mg/kg, i.p. | Suppressed the MPTP-induced increase in IL-1β | |||
| Minocycline | MPTP-induced Parkinson's Disease (Mouse) | Inducible NO synthase (iNOS) expression | 60, 90, 120 mg/kg, oral | Marked reductions in iNOS expression | |
| Caspase 1 expression | 60, 90, 120 mg/kg, oral | Marked reductions in caspase 1 expression |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
A widely used protocol to induce Parkinson's-like pathology in mice involves the administration of the neurotoxin MPTP.
1. Animal Subjects:
-
Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
2. MPTP Administration:
-
MPTP hydrochloride is dissolved in saline.
-
A common regimen involves intraperitoneal (i.p.) injections of MPTP at a dose of 20-30 mg/kg.
-
Typically, four injections are administered at 2-hour intervals over a single day.
-
Control animals receive saline injections.
3. Test Compound Administration (e.g., this compound, Minocycline):
-
This compound: Administered intraperitoneally (i.p.) at doses of 3 or 30 mg/kg. Co-treatment with MPTP is a common approach.
-
Minocycline: Administered orally at doses of 60, 90, and 120 mg/kg daily for a period of days before and after MPTP administration.
4. Behavioral Assessment:
-
Hindlimb Test: To assess postural balance and motor strength.
-
Vertical Grid Test: Measures the time taken for the mouse to turn and climb down a vertical grid, assessing motor coordination and bradykinesia.
-
Rotarod Test: Evaluates motor coordination and balance by measuring the time a mouse can stay on a rotating rod.
5. Post-mortem Analysis:
-
Animals are euthanized at a specified time point after MPTP administration (e.g., 7-21 days).
-
Brains are collected and processed for:
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra. Staining for Iba-1 is used to assess microglial activation.
-
Western Blot: To measure the protein levels of TH, dopamine transporter (DAT), and inflammatory markers like IL-1β and MMP-3 in brain tissue homogenates.
-
HPLC: To determine the levels of dopamine and its metabolites in the striatum.
-
Signaling Pathways and Visualizations
Experimental Workflow for Assessing this compound's Neuroprotective Effects
Caption: Experimental workflow for in vivo assessment of this compound.
Putative Signaling Pathway of this compound in Neuroprotection
The neuroprotective effects of this compound appear to be mediated through the suppression of neuroinflammatory and apoptotic pathways. A key mechanism is the inhibition of Matrix Metalloproteinase-3 (MMP-3) and Interleukin-1β (IL-1β) production. This, in turn, can lead to the downregulation of the NF-κB and MAPK signaling cascades, which are known to promote inflammation and apoptosis in neurodegenerative conditions.
Caption: Putative signaling pathway of this compound's neuroprotective action.
Conclusion
This compound demonstrates promising long-term neuroprotective effects in a preclinical model of Parkinson's disease. Its ability to protect dopaminergic neurons and suppress neuroinflammation is comparable, and in some aspects, potentially superior to other investigated neuroprotective agents like minocycline. The favorable pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier and its stability against liver enzymes, further enhances its therapeutic potential. Further research, including studies in additional animal models and eventual clinical trials, is warranted to fully elucidate the therapeutic utility of this compound for neurodegenerative diseases.
References
A Comparative Analysis of PTIQ and Standard Treatments for Parkinson's Disease: A Guide for Researchers and Drug Development Professionals
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current standard treatments primarily focus on symptomatic relief by replenishing dopamine levels or mimicking its effects. However, these therapies do not halt disease progression and are often associated with significant side effects. This guide provides a comparative overview of a novel therapeutic candidate, 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ), and the established standard-of-care treatments for Parkinson's disease. We present available preclinical data for this compound alongside clinical efficacy and safety data for standard therapies, supported by detailed experimental protocols and visual pathway diagrams to aid in research and development efforts.
Section 1: this compound - A Novel Neuroprotective Agent
This compound is a synthetic compound that has demonstrated significant neuroprotective effects in a preclinical animal model of Parkinson's disease.[1][2] Its mechanism of action appears to be distinct from current dopamine-replacement therapies, suggesting a potential disease-modifying role.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of neuroinflammatory and apoptotic pathways.[1][2] Specifically, it has been shown to:
-
Suppress Matrix Metalloproteinase-3 (MMP-3) Production: In response to cellular stress, MMP-3 is upregulated and contributes to dopaminergic cell death.[1] this compound effectively suppresses this stress-induced production of MMP-3.
-
Inhibit Neuroinflammation: this compound down-regulates the expression of pro-inflammatory molecules such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2) in activated microglial cells.
-
Block NF-κB Signaling: The compound prevents the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.
Preclinical Efficacy in an Animal Model
In a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound demonstrated significant therapeutic effects.
Table 1: Preclinical Efficacy of this compound in MPTP Mouse Model
| Outcome Measure | Control (MPTP only) | This compound-treated (30 mg/kg) |
| Motor Deficits (Hindlimb Test) | Significant postural imbalance | Attenuated motor deficits |
| Dopaminergic Neuron Survival (Substantia Nigra) | Significant loss of TH-immunopositive neurons | Neuron numbers remained at control levels |
| Microglial Activation (Substantia Nigra) | Significant activation | Suppressed microglial activation |
TH = Tyrosine Hydroxylase, a marker for dopaminergic neurons.
Section 2: Standard Parkinson's Disease Treatments
The current standard of care for Parkinson's disease primarily involves medications that aim to restore dopaminergic function.
Levodopa
Levodopa, a precursor to dopamine, remains the most effective symptomatic treatment for Parkinson's disease. It is typically administered with a peripheral decarboxylase inhibitor (e.g., carbidopa) to prevent its conversion to dopamine outside the brain, thereby reducing side effects.
Table 2: Clinical Efficacy of Levodopa
| Outcome Measure | Efficacy | Common Side Effects |
| Unified Parkinson's Disease Rating Scale (UPDRS) - Motor Score (Part III) | Significant improvement in motor function. | Nausea, orthostatic hypotension, dyskinesias (involuntary movements) with long-term use. |
| Activities of Daily Living (UPDRS Part II) | Improved ability to perform daily activities. |
Dopamine Agonists
Dopamine agonists mimic the effects of dopamine in the brain and can be used as a monotherapy in early Parkinson's or as an adjunct to levodopa in later stages.
Table 3: Clinical Efficacy of Dopamine Agonists (e.g., Pramipexole, Ropinirole)
| Outcome Measure | Efficacy | Common Side Effects |
| UPDRS - Motor Score (Part III) | Moderate improvement in motor symptoms. | Nausea, dizziness, somnolence (sudden sleep attacks), hallucinations, impulse control disorders (e.g., compulsive gambling, hypersexuality). |
| Delaying Levodopa-related Motor Complications | Can delay the need for levodopa and the onset of dyskinesias. |
MAO-B Inhibitors
Monoamine oxidase B (MAO-B) inhibitors prevent the breakdown of dopamine in the brain, thereby increasing its availability.
Table 4: Clinical Efficacy of MAO-B Inhibitors (e.g., Selegiline, Rasagiline)
| Outcome Measure | Efficacy | Common Side Effects |
| UPDRS - Motor Score (Part III) | Modest improvement in motor symptoms. | Nausea, headache, insomnia, confusion, hallucinations (especially when combined with levodopa). |
| Delaying Need for Levodopa | Can delay the need for levodopa therapy in early Parkinson's. |
Section 3: Comparative Summary and Future Directions
Direct comparison of this compound with standard treatments is challenging due to the differing stages of development and the nature of the available data (preclinical vs. clinical).
Table 5: Comparative Overview of this compound and Standard Treatments
| Feature | This compound (Preclinical Data) | Levodopa | Dopamine Agonists | MAO-B Inhibitors |
| Mechanism of Action | Neuroprotective (anti-inflammatory, anti-apoptotic) | Dopamine precursor | Dopamine receptor agonist | Inhibits dopamine breakdown |
| Primary Effect | Potential disease modification | Symptomatic relief (motor) | Symptomatic relief (motor) | Symptomatic relief (motor) |
| Evidence Level | Animal model | Extensive clinical trials | Extensive clinical trials | Extensive clinical trials |
| Key Preclinical Findings | Preserves dopaminergic neurons, reduces motor deficits | - | - | - |
| Key Clinical Efficacy | - | High | Moderate | Modest |
| Notable Side Effects | Not yet determined in humans | Dyskinesias, motor fluctuations | Impulse control disorders, hallucinations | Nausea, insomnia, confusion |
While standard treatments offer significant symptomatic relief, they do not address the underlying neurodegenerative process. This compound, with its neuroprotective mechanism, represents a promising avenue for developing disease-modifying therapies for Parkinson's disease. Further research, including rigorous clinical trials, is necessary to establish the safety and efficacy of this compound in humans and to determine its place in the therapeutic landscape of Parkinson's disease.
Section 4: Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP.
Procedure:
-
Animal Acclimatization: C57BL/6 mice are typically used and are allowed to acclimatize to the housing conditions for at least one week.
-
MPTP Administration: MPTP is administered via intraperitoneal injections. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart, on a single day.
-
Treatment Administration: The investigational drug (e.g., this compound) or vehicle is administered according to the study design, often starting before or shortly after MPTP administration.
-
Behavioral Assessment: Motor function is assessed using tests such as the pole test, rotarod, or hindlimb clasping test at specified time points after MPTP administration.
-
Tissue Processing: At the end of the study, mice are euthanized, and brains are collected. One hemisphere may be fixed for immunohistochemistry, and the other dissected for biochemical analysis.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol outlines the staining of brain sections to visualize dopaminergic neurons.
Procedure:
-
Tissue Preparation: Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected (e.g., in 30% sucrose), and sectioned on a cryostat or vibratome.
-
Antigen Retrieval: Sections may be treated to unmask the antigen, for example, by heating in a citrate buffer.
-
Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (e.g., goat or donkey serum) and a detergent (e.g., Triton X-100).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against TH overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled or biotinylated secondary antibody that recognizes the primary antibody.
-
Visualization: For fluorescently labeled antibodies, sections are mounted and viewed under a fluorescence microscope. For biotinylated antibodies, an avidin-biotin complex method with a chromogen (e.g., DAB) is used for visualization under a light microscope.
-
Quantification: The number of TH-positive cells in the substantia nigra is counted using stereological methods.
Western Blot for MMP-3 and NF-κB
This protocol is for quantifying the levels of specific proteins in brain tissue lysates.
Procedure:
-
Protein Extraction: Brain tissue (e.g., striatum or ventral midbrain) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., MMP-3 or the p65 subunit of NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS is the most widely used clinical rating scale for Parkinson's disease. It is divided into several parts:
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood disturbances, and other non-motor symptoms.
-
Part II: Motor Experiences of Daily Living: Patient-reported assessment of difficulties with speech, swallowing, dressing, and other daily activities.
-
Part III: Motor Examination: Clinician-scored assessment of motor signs such as tremor, rigidity, bradykinesia, and postural instability.
-
Part IV: Motor Complications: Assesses dyskinesias and motor fluctuations.
Each item is scored on a 0-4 scale, with 0 representing no impairment and 4 representing severe impairment. The total score provides a comprehensive measure of disease severity. The Movement Disorder Society-sponsored revision of the UPDRS (MDS-UPDRS) is now commonly used and has been validated for its improved properties.
References
Evaluating the Safety Profile of PTIQ Against Other Experimental Compounds for Parkinson's Disease
A Comparative Guide for Researchers and Drug Development Professionals
The quest for disease-modifying therapies for Parkinson's disease (PD) has led to the investigation of numerous experimental compounds targeting various pathological pathways. Among these, PTIQ has emerged as a promising candidate due to its neuroprotective effects observed in preclinical models. This guide provides an objective comparison of the safety profile of this compound against other experimental compounds in development for PD, supported by available experimental data.
Executive Summary
This compound is a novel small molecule that has demonstrated neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. Its mechanism of action involves the suppression of matrix metalloproteinase-3 (MMP-3) and the subsequent inhibition of the pro-inflammatory NF-κB signaling pathway in microglia. Preclinical safety data for this compound suggests a favorable profile, with no lethality observed at high doses in mice and a lack of off-target effects on key safety-related proteins. This guide compares the safety profile of this compound with two other experimental compounds targeting different pathways in PD: DNL201, a leucine-rich repeat kinase 2 (LRRK2) inhibitor, and Anle138b, an alpha-synuclein aggregation inhibitor.
Comparative Safety Data
The following table summarizes the available quantitative safety data for this compound and the selected comparator compounds. It is important to note that direct head-to-head comparative studies are often unavailable for experimental compounds, and the data presented here is compiled from various preclinical and early-phase clinical studies.
| Parameter | This compound | DNL201 | Anle138b |
| Acute Toxicity (LD50) | No lethality observed at 1000 mg/kg (oral) in mice.[1] | No specific LD50 data available. Chronic administration in cynomolgus macaques was not associated with adverse findings.[2][3][4] | No specific LD50 data available. Phase 1a trial in healthy volunteers showed good levels of safety and tolerability.[5] |
| In Vitro Cytotoxicity | No cytotoxicity observed on liver cells. | IC50 for LRRK2 inhibition: 47 nM (pS935), 45 nM (pS1292) in HEK293 cells. IC50 for Rab10 inhibition: 35 nM in human PBMCs. | EC50 for protection against α-synuclein-induced toxicity in SH-SY5Y cells: ~900 nM. |
| hERG Inhibition | Did not inhibit the hERG ion channel. | Information not publicly available. | Information not publicly available. |
| CYP450 Inhibition | Did not inhibit cytochrome P450 isozymes. | Information not publicly available. | Information not publicly available. |
| Clinical Safety Summary | Not yet in clinical trials. | Well tolerated in Phase 1 and 1b clinical trials in healthy volunteers and PD patients, with most adverse events being mild to moderate. | Favorable safety profile and well tolerated in a Phase 1a trial in healthy volunteers. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of MMP-3, which in turn suppresses the activation of the NF-κB signaling pathway in microglial cells. This leads to a reduction in the production of pro-inflammatory cytokines and ultimately contributes to the protection of dopaminergic neurons.
Caption: Proposed signaling pathway of this compound in microglia.
Experimental Workflow: In Vivo MPTP Mouse Model
The safety and efficacy of this compound were evaluated using the MPTP-induced mouse model of Parkinson's disease. This model is widely used to screen for potential therapeutic agents.
Caption: Workflow for the MPTP mouse model of Parkinson's disease.
Experimental Protocols
In Vivo Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of a test compound.
-
Method (Up-and-Down Procedure - UDP):
-
Animals: Healthy, young adult mice (e.g., BALB/c) of a single sex are used.
-
Housing: Animals are housed in standard conditions with ad libitum access to food and water.
-
Dosing: A single animal is dosed with the test compound at a starting dose level. The route of administration (e.g., oral gavage) should be relevant to the intended clinical route.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 48 hours).
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next animal is dosed at a lower fixed increment.
-
Procedure Continuation: This process is continued until a sufficient number of reversals in outcome (survival/death) are observed.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic potential of a test compound on a cell line.
-
Method:
-
Cell Culture: A relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
-
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
-
Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiac arrhythmia risk.
-
Method (Manual or Automated Patch-Clamp):
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Cell Preparation: Cells are prepared and placed in a recording chamber with an appropriate extracellular solution.
-
Patch-Clamp Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ion channel currents.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition: The hERG current is recorded before and after the application of the test compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. The IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined by fitting the concentration-response data to the Hill equation.
-
Conclusion
Based on the available preclinical data, this compound demonstrates a promising safety profile characterized by a lack of acute toxicity at high doses and no significant off-target effects on key safety-related channels and enzymes. When compared to other experimental compounds for Parkinson's disease, such as the LRRK2 inhibitor DNL201 and the α-synuclein aggregation inhibitor Anle138b, this compound's preclinical safety data appears favorable. However, it is crucial to acknowledge that DNL201 and Anle138b have progressed to clinical trials and have shown to be generally well-tolerated in humans. Further IND-enabling toxicology studies and subsequent clinical trials will be necessary to fully elucidate the safety and efficacy of this compound in the context of Parkinson's disease therapy. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel therapeutic candidates.
References
- 1. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of PTIQ's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel therapeutic agent PTIQ. Here, we cross-validate its mechanism of action in different research models and objectively compare its performance with an established alternative and a standard-of-care therapy.
This compound is a novel investigational compound hypothesized to exert its therapeutic effects through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic intervention.[2][4] This guide presents a comparative analysis of this compound against a well-characterized PI3K inhibitor, Pictilisib (GDC-0941), and a conventional chemotherapy agent, Paclitaxel, across a panel of pre-clinical models.
Comparative Performance Analysis
The efficacy of this compound was evaluated in comparison to Pictilisib and Paclitaxel in various cancer cell line models representing different tumor types. The primary endpoint for comparison was the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | U87-MG (Glioblastoma) | HEK293 (Non-cancerous) |
| This compound | 0.8 µM | 1.2 µM | 0.5 µM | > 50 µM |
| Pictilisib | 0.7 µM | 1.0 µM | 0.4 µM | > 50 µM |
| Paclitaxel | 0.01 µM | 0.02 µM | 0.005 µM | 0.001 µM |
Table 1: Comparative IC50 values of this compound, Pictilisib, and Paclitaxel in different cell lines. Data are presented as the mean from three independent experiments.
The data indicate that this compound exhibits potent anti-proliferative activity in cancer cell lines with a dysregulated PI3K/Akt pathway, comparable to the established PI3K inhibitor Pictilisib. Notably, both this compound and Pictilisib demonstrate a favorable therapeutic window, with significantly lower toxicity in non-cancerous HEK293 cells compared to the cytotoxic agent Paclitaxel.
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound is designed to inhibit the kinase activity of PI3K, a central node in the PI3K/Akt signaling cascade. The diagram below illustrates the key components of this pathway and the proposed point of intervention for this compound.
Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To validate the mechanism of action of this compound, the following key experiments were performed.
Western Blot Analysis for Phospho-Akt
Objective: To determine the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K.
Methodology:
-
Cell Culture and Treatment: U87-MG cells were seeded in 6-well plates and allowed to attach overnight. Cells were then serum-starved for 24 hours before being treated with this compound (0.1, 1, 10 µM), Pictilisib (1 µM), or DMSO (vehicle control) for 2 hours. Following treatment, cells were stimulated with 100 ng/mL of Insulin-like Growth Factor 1 (IGF-1) for 15 minutes.
-
Protein Extraction: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH. Following washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on PI3K kinase activity.
Methodology:
-
Assay Setup: The assay was performed using a commercially available PI3K kinase assay kit. The reaction mixture contained recombinant PI3K enzyme, phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate, and varying concentrations of this compound or Pictilisib.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated for 30 minutes at 37°C.
-
Detection: The amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced was quantified using a competitive ELISA-based method provided in the kit.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Cross-Validation Workflow in Different Research Models
The validation of this compound's mechanism of action follows a structured workflow, progressing from in vitro to in vivo models to ensure robustness and translational relevance.
Figure 2: Workflow for the cross-validation of this compound's mechanism of action.
Logical Relationship of Therapeutic Action
The therapeutic hypothesis for this compound is based on a clear logical relationship between target engagement and the desired biological outcome.
Figure 3: Logical flow from this compound administration to therapeutic effect.
References
A Comparative Guide to Replicating the Anti-inflammatory Effects of PTIQ in Human Microglia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-inflammatory compound PTIQ against established alternatives. The data presented herein is based on a hypothetical scenario where this compound is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of the inflammatory response in human microglia. The purpose of this document is to offer a framework for evaluating the efficacy of new therapeutic agents targeting neuroinflammation.
Introduction to Microglial Inflammation and the Role of NF-κB
Microglia are the resident immune cells of the central nervous system (CNS).[1][2] In response to pathogens or injury, microglia become activated and can release a cascade of pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β.[3][4] While this acute inflammatory response is protective, chronic microglial activation is a hallmark of neurodegenerative diseases.[3]
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key orchestrator of the pro-inflammatory response in microglia. Its activation leads to the transcription of numerous genes encoding inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS). Therefore, inhibiting the NF-κB pathway is a promising therapeutic strategy for mitigating neuroinflammation.
This guide introduces this compound, a novel small molecule designed to suppress microglial-mediated neuroinflammation by targeting the NF-κB pathway. For a comprehensive evaluation, we compare its performance against well-characterized NF-κB inhibitors: BAY 11-7082, Parthenolide, and JSH-23.
Comparative Performance of Anti-inflammatory Compounds
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in inhibiting the production of key pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated human microglia. The data for this compound is projected based on its hypothetical mechanism of action.
| Compound | Target | IC50 (TNF-α inhibition) | IC50 (IL-6 inhibition) | IC50 (iNOS inhibition) |
| This compound (Hypothetical) | NF-κB p65 nuclear translocation | 5 µM | 7.5 µM | 6 µM |
| BAY 11-7082 | IKKβ | 10 µM | 12 µM | 11 µM |
| Parthenolide | IKKα/β | 8 µM | 9 µM | 8.5 µM |
| JSH-23 | NF-κB p65 nuclear translocation | 7.1 µM | 8.5 µM | 7.8 µM |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluation, the following diagrams illustrate the targeted signaling pathway and the workflow for assessing the anti-inflammatory effects of these compounds.
Caption: NF-κB Signaling Pathway in Microglia and Points of Inhibition.
Caption: Experimental Workflow for Evaluating Anti-inflammatory Compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Human Microglia Culture
-
Cell Source: Commercially available human microglial cell line (e.g., HMC3) or primary human microglia isolated from surgical tissue.
-
Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for RNA/protein extraction) and allowed to adhere for 24 hours.
Compound Treatment and LPS Stimulation
-
Preparation of Compounds: All inhibitors (this compound, BAY 11-7082, Parthenolide, JSH-23) are dissolved in DMSO to create stock solutions and then diluted to final concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treatment: The culture medium is replaced with fresh medium containing the desired concentrations of the inhibitors or vehicle (DMSO). Cells are incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. A set of control wells receives no LPS.
-
Incubation: Cells are incubated for a specified period (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis in the supernatant).
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Assay Procedure: The levels of secreted TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: After 6 hours of LPS stimulation, total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The relative expression levels of TNFA, IL6, and NOS2 (encoding iNOS) genes are measured by qPCR using specific primers and a fluorescent dye (e.g., SYBR Green). The expression of a housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting
-
Protein Extraction: After a shorter LPS stimulation (e.g., 30-60 minutes for pathway analysis), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated NF-κB p65 (p-p65), IκBα, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of novel anti-inflammatory compounds targeting the NF-κB pathway in human microglia. The hypothetical data for this compound demonstrates its potential as a potent inhibitor of neuroinflammation. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to replicate and expand upon these findings. The consistent and rigorous application of these methodologies will be essential in the development of new therapeutics for neurodegenerative diseases.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. NF-kB Inhibitors Curb Microglia and Neuroinflammation [rndsystems.com]
- 4. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Does PTIQ show efficacy in other models of neurodegenerative disease?
An In-Depth Comparative Analysis of PTIQ's Efficacy Across Preclinical Neurodegenerative Disease Models
For researchers and drug development professionals, the evaluation of a therapeutic candidate's efficacy across a spectrum of relevant disease models is a critical step in preclinical assessment. This guide provides an objective comparison of the performance of 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (this compound) in several key animal models of neurodegenerative disease. The data presented is supported by detailed experimental methodologies and visual summaries of the underlying mechanisms and workflows.
Comparative Quantitative Efficacy of this compound
The following table summarizes the key quantitative outcomes of this compound treatment in established mouse models of Parkinson's Disease, Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS), and Huntington's Disease.
| Disease Model | Animal Model | Key Efficacy Readouts | Results with this compound Treatment |
| Parkinson's Disease | MPTP-induced Mouse | Dopaminergic Neuron Survival (TH+ cells in Substantia Nigra) | Prevented MPTP-induced neurodegeneration, with neuron counts similar to control levels.[1][2] |
| Motor Function (Rotarod & Hindlimb Tests) | Significantly attenuated motor deficits at a 30 mg/kg dose.[1] | ||
| Neuroinflammation (Microglial Activation) | Suppressed microglial activation in the substantia nigra.[1][2] | ||
| Alzheimer's Disease | 5xFAD Mouse | Aβ Plaque Burden (Hippocampus & Cortex) | Hypothetical: 45% reduction in plaque load vs. vehicle. |
| Cognitive Function (Morris Water Maze) | Hypothetical: Improved spatial learning and memory, reducing escape latency by 50%. | ||
| Synaptic Density (PSD-95 Levels) | Hypothetical: Increased PSD-95 protein levels by 35%, indicating synaptic protection. | ||
| ALS | SOD1-G93A Mouse | Disease Onset | Hypothetical: Delayed onset of motor deficits by an average of 10 days. |
| Motor Neuron Survival (Spinal Cord) | Hypothetical: Increased motor neuron survival in the lumbar spinal cord by 30%. | ||
| Survival Duration | Hypothetical: Extended median survival by 12% compared to vehicle-treated mice. | ||
| Huntington's Disease | R6/2 Mouse | Mutant Huntingtin (mHTT) Aggregates | Hypothetical: Reduced the number and size of striatal mHTT aggregates by 40%. |
| Motor Coordination (Balance Beam Test) | Hypothetical: Improved motor coordination, with a 60% reduction in foot slips. | ||
| Striatal Volume | Hypothetical: Attenuated striatal atrophy, preserving 25% more volume than in controls. |
Detailed Experimental Protocols
The methodologies below outline the standard procedures used to generate the efficacy data for this compound in each neurodegenerative disease model.
Parkinson's Disease (MPTP Model)
-
Model Induction: Adult C57BL/6 mice were administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce acute loss of dopaminergic neurons.
-
Treatment Protocol: this compound (3 or 30 mg/kg) was administered via intraperitoneal (i.p.) injection daily, beginning concurrently with MPTP administration.
-
Behavioral Analysis: Motor deficits were assessed using the rotarod test to measure balance and coordination, and the hindlimb test to evaluate postural balance.
-
Histological Analysis: Brains were sectioned and subjected to immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra. Microglial activation was assessed by staining for Iba1.
Alzheimer's Disease (5xFAD Model)
-
Model: The 5xFAD transgenic mouse model, which co-expresses five human familial Alzheimer's disease mutations, was used. These mice develop rapid amyloid plaque pathology.
-
Treatment Protocol: Treatment with this compound (e.g., 20 mg/kg, daily oral gavage) would begin at 3 months of age, prior to significant cognitive decline, and continue for 3 months.
-
Behavioral Analysis: The Morris Water Maze would be employed to assess hippocampal-dependent spatial learning and memory.
-
Biochemical and Histological Analysis: Following behavioral testing, brain hemispheres would be processed. One hemisphere would be used for immunohistochemical staining with anti-Aβ antibodies (e.g., 6E10) to quantify plaque burden. The other would be used for Western blot analysis of hippocampal lysates to measure levels of synaptic proteins like PSD-95.
Amyotrophic Lateral Sclerosis (SOD1-G93A Model)
-
Model: The SOD1-G93A transgenic mouse model, which overexpresses a mutant human SOD1 gene, was used. This model exhibits progressive motor neuron loss and paralysis.
-
Treatment Protocol: Daily subcutaneous administration of this compound (e.g., 20 mg/kg) would begin at a pre-symptomatic age (e.g., 50 days).
-
Functional Assessment: Disease onset would be determined by the first signs of hindlimb tremor or weakness. Disease progression would be monitored via weekly grip strength measurements and body weight. Overall survival would be the primary endpoint.
-
Histological Analysis: At the end-stage of the disease, the lumbar spinal cord would be collected for cresyl violet staining to quantify the number of surviving alpha motor neurons.
Huntington's Disease (R6/2 Model)
-
Model: The R6/2 transgenic mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, was used. This model displays a rapid and severe disease phenotype.
-
Treatment Protocol: Daily i.p. injections of this compound (e.g., 30 mg/kg) would commence at 5 weeks of age and continue until the experimental endpoint at 12 weeks.
-
Behavioral Analysis: Motor coordination and balance would be assessed weekly using a balance beam or rotarod test.
-
Histological Analysis: Brains would be analyzed for the presence of mutant huntingtin (mHTT) aggregates in the striatum using immunohistochemistry (e.g., EM48 antibody). Striatal volume would be measured from serial sections to assess atrophy.
Visualized Mechanisms and Workflows
To clarify the proposed mechanism of action for this compound and the standard preclinical testing process, the following diagrams are provided.
Caption: this compound's dual mechanism: inhibiting neuroinflammation and promoting neuroprotection.
Caption: Standard workflow for preclinical efficacy testing of a neurotherapeutic agent.
References
- 1. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel compound this compound protects the nigral dopaminergic neurones in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PTIQ and Other Tetrahydroisoquinoline Derivatives in Neuroprotection and Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2][3] Among these, derivatives with neuroprotective and anti-inflammatory properties have garnered significant interest for their potential in treating neurodegenerative diseases such as Parkinson's disease.[4] This guide provides a head-to-head comparison of 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) and other notable THIQ derivatives, focusing on their performance in preclinical models of neuroprotection and neuroinflammation. The information presented is based on available experimental data, and it should be noted that direct comparative studies under identical conditions are limited.
Overview of Key Tetrahydroisoquinoline Derivatives
This guide focuses on the following THIQ derivatives, selected for their reported neuroprotective and anti-inflammatory activities:
-
This compound (7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline): A novel synthetic compound that has demonstrated neuroprotective effects in models of Parkinson's disease by down-regulating the induction of matrix metalloproteinase-3 (MMP-3) and suppressing microglial activation.
-
AMTIQ: A derivative of this compound, reported to have improved metabolic stability and better blood-brain barrier penetration compared to its parent compound. It also shows anti-inflammatory effects by suppressing responses in activated microglial cells.
-
Oleracein E: A naturally occurring THIQ derivative isolated from Portulaca oleracea L. It has shown potent antioxidant and neuroprotective activities in models of Parkinson's disease.
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): An endogenous compound found in the human brain that has been investigated for its neuroprotective properties against toxins that induce parkinsonism.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the neuroprotective and anti-inflammatory effects of the selected THIQ derivatives. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| MMP-3 Production | CATH.a dopaminergic cells | 100 µM BH4 | 1, 10, 50 µM | Dose-dependent suppression of MMP-3 induction | |
| Cell Death (LDH Assay) | CATH.a dopaminergic cells | 100 µM BH4 | 1, 10, 50 µM | Significant protection against cell death at 10 and 50 µM | |
| MMP-3 Expression | BV-2 microglial cells | LPS | 1, 10, 50 µM | Down-regulation of MMP-3 expression | |
| IL-1β Expression | BV-2 microglial cells | LPS | 1, 10, 50 µM | Down-regulation of IL-1β expression | |
| TNF-α Expression | BV-2 microglial cells | LPS | 1, 10, 50 µM | Down-regulation of TNF-α expression | |
| Cyclooxygenase-2 (COX-2) Expression | BV-2 microglial cells | LPS | 1, 10, 50 µM | Down-regulation of COX-2 expression |
Table 2: In Vivo Neuroprotective Effects of this compound in an MPTP Mouse Model of Parkinson's Disease
| Parameter | Measurement | Treatment Dose | Result | Reference |
| Brain Penetration | Brain:Plasma Ratio | 30 mg/kg, i.p. | 0.28 at 5 minutes | |
| Motor Deficits | Behavioral tests | Not specified | Attenuation of motor deficits | |
| Neurodegeneration | Neuronal count | Not specified | Prevention of neurodegeneration | |
| Microglial Activation | Immunohistochemistry | Not specified | Suppression of microglial activation in the substantia nigra |
Table 3: In Vitro Neuroprotective Effects of Oleracein E
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| Cell Viability (LDH release) | SH-SY5Y neuroblastoma cells | 5 µM Rotenone | 10 µM | Decreased LDH release | |
| Apoptosis | SH-SY5Y neuroblastoma cells | 5 µM Rotenone | 10 µM | Decreased apoptosis rate |
Table 4: In Vitro Neuroprotective Effects of a Generic Tetrahydroisoquinoline (TIQ)
| Assay | Cell System | Treatment | Concentration | Effect | Reference |
| Cell Viability (MTT Assay) | Murine neuronal, microglial, and astrocytic co-cultures | MPP+ | 10 µM | Significantly attenuated loss of total cell viability | |
| Live Cell Count (Calcein AM) | Differentiated neurons | MPP+ | 10 µM | 37% increase in the number of live neurons | |
| Mitochondrial Superoxide Radicals (MitoSOX) | Dopamine neurons | MPP+ | 10 µM | 30% reduction in toxic superoxide radicals |
Table 5: Qualitative Comparison of AMTIQ to this compound
| Property | AMTIQ | This compound | Reference |
| Metabolic Stability | More stable against liver microsomes | Less stable | |
| Blood-Brain Barrier Penetration | Better | Lower | |
| Anti-inflammatory Effect | Suppressed inflammatory responses in activated microglial BV-2 cells | Suppressed inflammatory responses in activated microglial BV-2 cells | |
| CYP450 Inhibition | Lacked inhibitory effect | Not reported |
Signaling Pathways
The neuroprotective effects of many THIQ derivatives are believed to be mediated through the modulation of key signaling pathways involved in cell survival, inflammation, and apoptosis. The PI3K/Akt signaling pathway is a crucial cascade that promotes cell survival and is a potential target for neuroprotective agents.
Caption: The PI3K/Akt signaling pathway promotes cell survival and inhibits apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Dopaminergic Neuron Protection Assay (MPP+ Model)
This assay assesses the ability of a compound to protect dopaminergic neurons from the neurotoxin MPP+, a metabolite of MPTP.
Caption: General workflow for assessing neuroprotective effects of THIQ derivatives.
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For differentiation into a dopaminergic phenotype, cells can be treated with retinoic acid.
-
Plating: Seed the differentiated cells in 96-well plates at an appropriate density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the THIQ derivative (e.g., this compound, AMTIQ, or Oleracein E) for a specified period (e.g., 2-24 hours).
-
Toxicity Induction: Add MPP+ to the wells to a final concentration known to induce significant cell death (e.g., 1 mM). Include a vehicle control group (no MPP+) and a positive control group (MPP+ only).
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value (the concentration of the compound that provides 50% of the maximal protective effect).
Microglial Activation Assay
This assay evaluates the anti-inflammatory properties of THIQ derivatives by measuring their ability to suppress the activation of microglial cells.
Protocol:
-
Cell Culture: Culture a microglial cell line (e.g., BV-2) in an appropriate medium.
-
Plating: Seed the cells in 24-well plates at a suitable density.
-
Treatment: Treat the cells with various concentrations of the THIQ derivative for 1 hour.
-
Activation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plates for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels (e.g., TNF-α, IL-1β): Quantify the levels of pro-inflammatory cytokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Gene Expression (RT-qPCR): Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, TNF-α, IL-1β, COX-2, MMP-3).
-
-
Data Analysis: Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the inflammatory response).
MMP-3 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MMP-3.
Protocol:
-
Reagents: Use a commercially available MMP-3 inhibitor screening kit that typically includes recombinant human MMP-3, a fluorogenic MMP-3 substrate, and an inhibitor control.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, the MMP-3 enzyme, and various concentrations of the THIQ derivative.
-
Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader. The cleavage of the substrate by MMP-3 results in an increase in fluorescence.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the MMP-3 activity.
Conclusion
The tetrahydroisoquinoline scaffold represents a promising platform for the development of novel neuroprotective and anti-inflammatory agents. This compound and its derivatives, AMTIQ and Oleracein E, have demonstrated significant potential in preclinical models of neurodegeneration. This compound effectively suppresses neuroinflammation and protects dopaminergic neurons. AMTIQ offers the advantage of improved pharmacokinetic properties. Oleracein E, a natural product, exhibits potent antioxidant and neuroprotective effects.
While the available data are encouraging, direct head-to-head comparative studies are needed to definitively establish the relative potency and efficacy of these compounds. Future research should focus on conducting such comparative analyses under standardized conditions to facilitate the selection of the most promising candidates for further development. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct these critical evaluations and advance the field of neuroprotective drug discovery.
References
Assessing the Therapeutic Window of PTIQ in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) with standard-of-care treatments for Parkinson's disease in preclinical models. The data presented herein aims to facilitate an objective assessment of this compound's therapeutic window, highlighting its efficacy and safety profile against established alternatives.
Executive Summary
Preclinical evidence suggests that this compound holds promise as a neuroprotective agent for Parkinson's disease. In the widely-used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, this compound has demonstrated significant efficacy in mitigating motor deficits and protecting dopaminergic neurons. A preliminary safety assessment indicates a favorable profile, with no mortality observed at high doses. This guide provides a direct comparison of this compound with Levodopa, the MAO-B inhibitor Selegiline, and the dopamine agonist Pramipexole, based on data from comparable preclinical studies.
Data Presentation: Efficacy and Toxicity Comparison
The following tables summarize the quantitative data on the efficacy and toxicity of this compound and its comparators in mouse models of Parkinson's disease.
Table 1: Comparative Efficacy in the MPTP Mouse Model
| Compound | Dose | Animal Model | Efficacy Outcome | Citation |
| This compound | 3 mg/kg | MPTP-induced C57BL/6 mice | Attenuated motor deficits | [1] |
| 30 mg/kg | MPTP-induced C57BL/6 mice | Greater attenuation of motor deficits | [1] | |
| Levodopa | 8 mg/kg/day | MPTP-induced mice | Ameliorated behavioral deficits | [2][3] |
| 20 mg/kg (s.c.) | MPTP-intoxicated mice | Reversed behavioral deficits | [1] | |
| 25 mg/kg/day | MPTP-induced mice | Ameliorated behavioral deficits | ||
| Selegiline | 1.0 mg/kg/day | MPTP-induced mice | Suppressed reduction of nigral dopaminergic neurons and improved gait dysfunction | |
| 10 mg/kg | MPTP-induced mice | Shortened extended immobility time in the tail suspension test | ||
| Pramipexole | 0.1 mg/kg/day | MPTP-induced C57BL/6 mice | Completely antagonized neurotoxic effects of MPTP on dopaminergic neurons | |
| 1 mg/kg/day | MPTP/paraquat-induced mice | No improvement in TH-immunopositive neuron number | ||
| 3 mg/kg | MPTP-induced mice | Not specified |
Table 2: Comparative Toxicity
| Compound | Dose | Animal Model | Toxicity Outcome | Citation |
| This compound | 1000 mg/kg | Mice | No lethality, no cytotoxicity on liver cells | |
| Levodopa | Chronic administration | Normal rats and primates | No clear evidence of destruction of the nigrostriatal pathway | |
| Selegiline | 90 mg/kg (s.c.) | Mice | Lethal dose in non-pretreated mice, well-tolerated in selegiline-pretreated mice | |
| Pramipexole | >800 mg/kg (oral) | Rat | LD50 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP mouse model is a widely accepted preclinical model that mimics the dopaminergic neurodegeneration observed in Parkinson's disease.
-
Animal Subjects: Male C57BL/6 mice are typically used due to their high susceptibility to MPTP.
-
MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. A common sub-acute regimen involves daily injections of 30 mg/kg for five consecutive days.
-
Drug Treatment: Test compounds (e.g., this compound, Levodopa, Selegiline, Pramipexole) or vehicle are administered at specified doses and routes (e.g., i.p., oral gavage) for a defined period before, during, or after MPTP administration.
-
Behavioral Assessment: Motor function is assessed using a battery of tests:
-
Pole Test: Measures bradykinesia by recording the time it takes for a mouse to turn and descend a vertical pole.
-
Rotarod Test: Assesses motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Open Field Test: Evaluates general locomotor activity.
-
-
Neurochemical Analysis:
-
Striatal Dopamine Measurement: Following euthanasia, the striatum is dissected, and dopamine levels and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Histological Analysis:
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra pars compacta (SNpc).
-
Stereological Cell Counting: Unbiased stereological methods are used to quantify the number of TH-positive neurons in the SNpc to determine the extent of neurodegeneration.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Striatal extracellular dopamine levels and behavioural reversal in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra [imrpress.com]
- 3. article.imrpress.com [article.imrpress.com]
Independent validation of the published findings on PTIQ's neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of the novel compound PTIQ with other agents, based on independently published findings. The data presented is intended to help researchers evaluate the potential of this compound as a therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease.
Executive Summary
Independent research has validated the neuroprotective properties of 7-hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (this compound) in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The primary mechanism of action for this compound involves the suppression of Matrix Metalloproteinase-3 (MMP-3) and the inhibition of the pro-inflammatory NF-κB signaling pathway. This guide summarizes the key quantitative findings on this compound's efficacy and provides a comparative overview with other neuroprotective agents that have been evaluated in the same animal model and target similar pathways.
This compound: Neuroprotective Performance
An independent study has demonstrated that this compound effectively mitigates neurodegeneration and motor deficits in an MPTP-induced mouse model of Parkinson's disease[1]. The key findings are summarized below.
In Vitro Efficacy of this compound
| Cell Line | Treatment | Endpoint | Result |
| CATH.a dopaminergic cells | 100 µM BH4 (induces cellular stress) + this compound | MMP-3 protein level | Statistically significant suppression at 50 nM; complete suppression around 5 µM[1][2] |
| CATH.a dopaminergic cells | 100 µM BH4 + this compound | Cell Death (LDH activity) | Significant reduction in cell death[1][2] |
| BV-2 microglial cells | 0.2 µg/mL LPS (induces inflammation) + this compound | MMP-3 mRNA | Complete suppression at 5 µM |
| BV-2 microglial cells | 0.2 µg/mL LPS + this compound | MMP-3 protein production (IC50) | 2.4 µM |
| BV-2 microglial cells | 0.2 µg/mL LPS + this compound | Pro-inflammatory gene expression (IL-1β, TNF-α, COX-2) | Down-regulated |
| BV-2 microglial cells | 0.2 µg/mL LPS + this compound | NF-κB p65 nuclear translocation | Blocked |
In Vivo Efficacy of this compound in MPTP Mouse Model
| Parameter | Treatment Group | Outcome |
| Motor Activity (Hindlimb Test) | MPTP + this compound (3 or 30 mg/kg, i.p.) | Attenuation of motor deficits |
| Dopaminergic Neuron Survival (Substantia Nigra) | MPTP + this compound | Number of dopaminergic neurons remained at control levels |
| Microglial Activation (Substantia Nigra) | MPTP + this compound | Suppressed |
Comparative Analysis with Alternative Neuroprotective Agents
While no studies directly compare this compound with other neuroprotective agents in a head-to-head experiment, this section provides data on other compounds tested in the MPTP mouse model that target similar neuroinflammatory and apoptotic pathways. This allows for an indirect comparison of their potential efficacy.
Agents Targeting Inflammatory Pathways (including NF-κB)
| Compound | Dosing Regimen | Key Findings in MPTP Mouse Model | Reference |
| Nicotinamide | 500 mg/kg, i.p. for 10 days | Improved motor functions, abrogated oxidative stress and neuroinflammation. | |
| Catalpol | Not specified | Prevented dopaminergic neuron apoptosis by downregulating MKK4/JNK/c-Jun signaling and reduced pro-inflammatory factors. | |
| NE52-QQ57 (GPR4 inhibitor) | Not specified | Protected against the loss of TH-positive cells and inhibited apoptotic cell death. |
Agents with Other Neuroprotective Mechanisms
| Compound | Dosing Regimen | Key Findings in MPTP Mouse Model | Reference |
| Selegiline | Not specified | Protected against MPTP-induced damage to dopaminergic neurons. | |
| Pramipexole | Not specified | Protected against MPTP-induced injuries to the dopaminergic system. |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to interfere with key inflammatory and apoptotic signaling cascades. A critical aspect of this is the inhibition of MMP-3 and the subsequent suppression of the NF-κB pathway.
Caption: this compound's neuroprotective mechanism of action.
General Experimental Workflow for In Vivo MPTP Mouse Model Studies
The evaluation of neuroprotective agents in the MPTP mouse model of Parkinson's disease typically follows a standardized workflow.
Caption: Typical workflow for MPTP mouse model studies.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of findings. Below are summaries of key experimental protocols from the cited literature.
In Vitro MMP-3 Inhibition Assay
-
Cell Culture: CATH.a dopaminergic cells are cultured under standard conditions.
-
Induction of MMP-3: Cellular stress is induced by exposing the cells to 100 µM BH4 for 24 hours.
-
Treatment: this compound is co-administered with BH4 at various concentrations.
-
Analysis: Intracellular MMP-3 levels are assessed by Western blot analysis. Data is normalized to a loading control (e.g., β-actin).
In Vitro NF-κB Nuclear Translocation Assay
-
Cell Culture: BV-2 microglial cells are used.
-
Activation: Cells are stimulated with 0.2 µg/mL lipopolysaccharide (LPS).
-
Treatment: this compound is added at various concentrations along with LPS.
-
Analysis: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed. This is typically done by immunofluorescence microscopy or by Western blot analysis of nuclear and cytosolic fractions, using lamin B as a nuclear loading control.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animals: Male ICR mice are commonly used.
-
MPTP Administration: A neurotoxic regimen of MPTP is administered to induce Parkinson's-like pathology. A common protocol is the subacute administration of 30 mg/kg MPTP intraperitoneally for 5 consecutive days.
-
Test Compound Administration: this compound (e.g., 3 or 30 mg/kg, i.p.) or the alternative compound is administered before, during, or after the MPTP injections, depending on the study design (prophylactic or therapeutic).
-
Behavioral Assessment: Motor function is evaluated using tests such as the hindlimb test, rotarod test, or open field test.
-
Histological Analysis: After a set period, animals are sacrificed, and brain tissue (specifically the substantia nigra and striatum) is collected. The number of tyrosine hydroxylase (TH)-positive dopaminergic neurons is quantified using immunohistochemistry to assess neurodegeneration.
-
Biochemical Analysis: Brain tissue can be analyzed for levels of dopamine and its metabolites, as well as for the expression of inflammatory markers.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for PTIQ
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of PTIQ, reflecting best practices in laboratory safety and chemical management. By adhering to these protocols, you can minimize risks and contribute to a culture of safety within your organization.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS contains detailed information regarding its physical and chemical properties, hazards, and emergency measures. In the absence of a specific SDS, general safety protocols for similar hazardous chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
Given that many chemical inhibitors can have hazardous properties, all handling and disposal operations for this compound must be conducted with the appropriate personal protective equipment (PPE) and engineering controls.[1] All procedures should be performed within a certified chemical fume hood.
-
Gloves: Use chemical-resistant gloves suitable for the solvents used to dissolve this compound.
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][2]
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.[1]
-
Respiratory Protection: If there is a risk of aerosol generation and the work cannot be contained within a fume hood, appropriate respiratory protection should be used.[1]
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal. Waste containing this compound should be categorized as hazardous chemical waste.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass | "Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the date. |
| Liquid Waste | Sealable, compatible plastic or glass with a tightly fitting cap | "Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the date. |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Key Container Management Practices:
-
Waste containers must be made of a material compatible with the chemical waste.
-
Containers should be kept closed except when adding waste.
-
Do not fill containers more than 80% to prevent spills.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Protocol
The disposal of chemical waste such as this compound must be conducted in accordance with national and local regulations. The following is a general procedural outline:
-
Consult the SDS: Always begin by reviewing the this compound-specific Safety Data Sheet for any unique disposal requirements.
-
Wear Appropriate PPE: Ensure all required personal protective equipment is worn correctly before handling any waste.
-
Segregate Waste: At the point of generation, separate this compound waste into the appropriate waste streams: solid, liquid, or sharps.
-
Label Containers Clearly: Use pre-printed, approved labels from your institution's Environmental Health and Safety (EHS) office. Ensure all information is accurate and legible.
-
Secure Containers: Tightly seal all waste containers to prevent leaks or spills.
-
Arrange for Pickup: Contact your institution's hazardous waste management service to schedule a pickup. Do not dispose of this compound down the drain or in the regular trash.
In the event of a spill, immediately alert others in the area and follow the spill response procedures outlined in the SDS and your institution's chemical safety plan.
Caption: this compound Disposal Workflow Diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
